Filgotinib

Catalog No.
S527994
CAS No.
1206161-97-8
M.F
C21H23N5O3S
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Filgotinib

CAS Number

1206161-97-8

Product Name

Filgotinib

IUPAC Name

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)

InChI Key

RIJLVEAXPNLDTC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GLPG0634; GLPG 0634; GLPG-0634. Filgotinib; PubChemSID 163643231

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5

The exact mass of the compound Filgotinib is 425.15216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Immunosuppressants -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Filgotinib mechanism of action JAK1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action and Selectivity

Filgotinib and its active metabolite, GS-829845, work by preferentially inhibiting JAK1 [1]. This targeted action modulates a specific subset of pro-inflammatory cytokines involved in conditions like rheumatoid arthritis (RA) and ulcerative colitis (UC), while potentially sparing signaling pathways dependent on other JAK enzymes (JAK2, JAK3, TYK2) to improve the therapeutic profile [1].

  • JAK-STAT Pathway: The JAK-STAT pathway is a major signaling cascade for numerous cytokines and growth factors. When a cytokine binds to its receptor, associated JAKs (JAK1, JAK2, JAK3, TYK2) are activated and phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and drive the expression of genes involved in inflammation and immune responses [2].
  • This compound's Preferential Inhibition: Biochemical assays show this compound has >5-fold higher potency for JAK1 over JAK2, JAK3, and TYK2 [1]. This JAK1 selectivity is key to blocking signaling from cytokines like IL-6 which primarily signals through JAK1, and is implicated in both inflammatory pain and central sensitization in RA [2].

The diagram below illustrates how this compound targets the JAK-STAT signaling pathway.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAKs JAK Proteins (JAK1, JAK2, JAK3, TYK2) Receptor->JAKs Activates STATs STAT Proteins JAKs->STATs Phosphorylates GeneTranscription Gene Transcription (Inflammation, Immune Response) STATs->GeneTranscription Dimerize & Translocate Nucleus Nucleus InactiveJAKs Inactive JAKs InactiveJAKs->JAKs Activation InactiveSTATs Inactive STATs InactiveSTATs->STATs Activation This compound This compound This compound->JAKs Preferentially Inhibits JAK1

This compound inhibits JAK1 activation in the JAK-STAT signaling pathway.

Pharmacokinetic Profile and Quantitative Data

This compound has favorable pharmacokinetic (PK) properties: it is rapidly absorbed and extensively metabolized to its primary active metabolite, GS-829845, which contributes significantly to its overall pharmacodynamic effect [1].

Key Pharmacokinetic Parameters of this compound and its Active Metabolite [1]

Parameter This compound (200 mg dose) Active Metabolite (GS-829845, 200 mg dose)
C~max~ (µg/mL) 1.16 (CV 24.3%) 2.29 (CV 18.7%)
t~max~ (hours) 3.00 (median, range 1.00-3.00) 5.00 (median, range 3.00-8.00)
AUC~∞~ (µg·h/mL) 4.84 (CV 12.3%) 63.8 (CV 22.2%)
t~1/2~ (hours) 5.68 20.0
Protein Binding < 60% (low) < 60% (low)
Systemic Exposure (AUC) vs. Parent 1x (Reference) 16- to 20-fold higher
  • Absorption & Distribution: this compound is rapidly absorbed after oral dosing, with a time to maximum concentration (t~max~) of 1-3 hours. Food intake does not significantly affect its absorption [1].
  • Metabolism & Elimination: this compound is rapidly converted to GS-829845 by carboxylesterase isoform 2. The metabolite has a ~10-fold lower potency than the parent drug but achieves 16-20 fold higher systemic exposure, contributing substantially to the overall drug effect. Elimination occurs primarily via urinary excretion of the metabolite [1].
  • Drug-Drug Interactions: this compound has low drug-drug interaction potential. No clinically significant interactions were found with methotrexate, statins, oral contraceptives, or acid-reducing agents [1].

Key Experimental Findings and Protocols

This compound's efficacy and mechanism have been validated in both clinical and pre-clinical studies.

Therapeutic Efficacy in Autoimmune Diseases Clinical trials established this compound for treating moderate-to-severe Rheumatoid Arthritis (RA) and Ulcerative Colitis (UC) in Europe and Japan [3] [1]. It demonstrates early onset of action, with symptom relief reported as early as week 2 in RA trials, and rapid symptom relief in UC trials [1]. The drug is effective in patients with inadequate responses to conventional disease-modifying antirheumatic drugs (csDMARDs) or biologic therapies (bDMARDS) [3].

Modulation of Pain in Rheumatoid Arthritis JAK inhibitors like this compound provide rapid pain relief in RA, often emerging within 1-2 weeks of treatment [2]. This effect is attributed not only to reducing peripheral inflammation but also to directly modulating central pain processing [2]. By attenuating cytokines like IL-6 and GM-CSF, JAK1 inhibitors reduce astrocyte and microglial activation, and downregulate nociceptor excitability in the dorsal root ganglia and spinal pathways, thereby addressing pain from both inflammatory and non-inflammatory mechanisms [2].

Experimental Model of Pulmonary Fibrosis A 2025 study investigated this compound's effect on bleomycin (BLM)-induced pulmonary fibrosis in rats [4].

  • In Vivo Protocol:
    • Disease Model Induction: Pulmonary fibrosis was induced in rats via intratracheal infusion of bleomycin.
    • Treatment Intervention: Rats received this compound (20 mg/kg) or vehicle control via continuous gavage for 14 days.
    • Outcome Assessment:
      • Lung Function: Measured via Hounsfield units (HU) on imaging.
      • Gross Pathology: Evaluated via lung coefficient and microscopic pathology scores.
      • Mechanistic Biomarkers: Protein levels of IL-17A, phosphorylated JAK1 (p-JAK1), p-STAT3, and SOCS3 were analyzed in lung tissue.
  • Findings: this compound treatment showed protective effects, improving HU, lung coefficient, and pathology scores. It also reduced pro-fibrotic proteins (IL-17A, p-JAK1, p-STAT3) and increased SOCS3, a suppressor of cytokine signaling [4].

Supporting Experimental Workflow The diagram below outlines the key stages of this in vivo study.

G A Disease Induction (Intratracheal Bleomycin) B Treatment (14-day this compound Gavage) A->B C Functional Assessment (Hounsfield Units, Lung Coefficient) B->C D Pathological Scoring (Microscopic Lung Pathology) B->D E Mechanistic Analysis (p-JAK1, p-STAT3, IL-17A, SOCS3) B->E

Key stages of the in vivo pulmonary fibrosis study.

Clinical Pharmacology and Clinical Relevance

  • Approved Indications: this compound is approved in Europe, the UK, and Japan for the treatment of moderate-to-severe Rheumatoid Arthritis and Ulcerative Colitis [1]. As of 2025, it is not approved in the United States [1].
  • Dosing: The recommended dose for RA and UC is 100 mg or 200 mg once daily [1].
  • Considerations: this compound's preferential JAK1 inhibition is theorized to offer a potentially improved benefit-risk profile compared to less selective JAK inhibitors, though this remains under investigation [1]. Its low drug-drug interaction potential and minimal impact from intrinsic factors like age, sex, or mild organ impairment make it suitable for a broad patient population [1].

Conclusion

This compound represents a targeted therapeutic strategy through its preferential JAK1 inhibition. Its well-characterized pharmacokinetics, distinctive active metabolite, and efficacy in diverse disease models underscore its value as a research compound and therapeutic agent.

References

Filgotinib pharmacokinetics metabolism active metabolite GS-829845

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Basic Properties

Filgotinib (GS-6034, Jyseleca) is an oral, small-molecule, adenosine triphosphate-competitive, and reversible inhibitor of the Janus kinase (JAK) family, developed for treating rheumatoid arthritis (RA) and ulcerative colitis [1] [2] [3]. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low solubility [1] [4].

Its core mechanism of action is the preferential inhibition of JAK1. In biochemical assays, this compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 10 nM for JAK1, showing a selectivity of >30-fold over JAK2 (IC₅₀ = 28 nM), and even greater selectivity over JAK3 (IC₅₀ = 810 nM) and TYK2 (IC₅₀ = 116 nM) [1] [3]. This selectivity is intended to improve the therapeutic profile by minimizing off-target effects associated with JAK2 and JAK3 inhibition [2].

Metabolic Pathway and Active Metabolite

This compound's metabolism is primarily non-oxidative and is not dependent on the cytochrome P450 system. The key metabolic pathway is hydrolysis mediated by carboxylesterase (CES) enzymes, with the CES2 isoform playing the predominant role [1] [2]. CES1 contributes to a lesser extent but can partially compensate if CES2 is saturated [2].

This hydrolysis results in the cleavage of the cyclopropanecarboxamide group and the formation of its major, circulating active metabolite, GS-829845 [5] [6]. The following diagram illustrates the metabolic pathway and the key properties of the resulting compounds:

G This compound This compound Metabolism Hydrolysis by Carboxylesterase 2 (CES2) This compound->Metabolism Properties1 JAK1 IC₅₀: 10 nM Half-life: ~7 h This compound->Properties1 Metabolite GS-829845 (Active Metabolite) Metabolism->Metabolite Properties2 JAK1 IC₅₀: ~10x less potent Half-life: ~19 h Metabolite->Properties2

Diagram: this compound is metabolized to GS-829845 by CES2, resulting in different potency and half-life profiles.

Quantitative Pharmacokinetic Parameters

Systemic exposures of this compound and GS-829845 increase dose-proportionally over the 50 mg to 200 mg once-daily dose range [1]. The metabolite exhibits significantly higher systemic exposure compared to the parent drug.

Table 1: Key Pharmacokinetic Parameters of this compound and GS-829845 After a Single Oral Dose in Healthy Subjects [1]

Parameter This compound (200 mg) GS-829845 (Metabolite)
Cₘₐₓ 1.16 µg/mL (CV% 24.3) 2.29 µg/mL (CV% 18.7)
Tₘₐₓ (h) 3.00 (Range: 1.00–3.00) 5.00 (Range: 3.00–8.00)
AUC∞ (µg·h/mL) 4.84 (CV% 12.3) 63.8 (CV% 22.2)
Apparent Terminal t₁/₂ (h) 5.68 (CV% 39.6) 20.0 (CV% 19.6)
Time to Steady State Day 2 Day 4
Protein Binding 55–59% 39–44%

AUC∞: Area under the plasma concentration–time curve from time zero to infinity; Cₘₐₓ: Maximum (peak) plasma concentration; CV%: Coefficient of Variation; Tₘₐₓ: Time to reach Cₘₐₓ.

Table 2: Comparative Pharmacological Profile [5] [1] [6]

Property This compound GS-829845
JAK1 Selectivity Profile Preferential inhibitor Similar preferential profile
Relative Potency (in vitro) 1x (Reference) Approximately 10-fold less potent
Relative Systemic Exposure 1x (Reference) 16- to 20-fold higher
Primary Route of Elimination Renal (as metabolites) Renal
Impact of Food (on Cₘₐₓ) Slight decrease (11-20%) Not clinically relevant

Key Experimental Methodologies

The data presented in this profile were derived using well-validated and standard technical protocols.

Table 3: Overview of Key Experimental Methods in this compound Research

Aspect Analyzed Experimental Method Protocol Summary
Bioanalytical Quantification Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Simultaneous validated assay for measuring plasma concentrations of this compound and GS-829845 [1] [4].
JAK1 Pharmacodynamics (PD) Fluorescence-Activated Cell Sorting (FACS) Measurement of STAT1 phosphorylation (pSTAT1) in human whole blood stimulated with interleukin-6 (IL-6) to assess JAK1 inhibition [1] [4].
JAK2 Selectivity Assessment FACS Measurement of STAT5 phosphorylation (pSTAT5) to confirm functional selectivity over JAK2-dependent pathways [1] [4].
Population PK (PopPK) Analysis Nonlinear Mixed-Effects Modeling (NONMEM) Development of a population PK model using data from Phase 1, 2, and 3 studies to derive individual PK parameters for exposure-response analyses [5].
Exposure-Response (E-R) Analysis Nonlinear Logistic Regression Efficacy endpoints (ACR20/50/70) were modeled against the "effective AUC" (AUCeff), a combined exposure metric for this compound and its metabolite [5] [7].

Clinical Implications and Conclusion

The unique pharmacokinetic profile of this compound and its metabolite has direct clinical and developmental significance:

  • Contribution to Overall Efficacy: The high systemic exposure of GS-829845 compensates for its lower in vitro potency, making it a significant contributor to the overall pharmacodynamic effect [6] [3]. Pharmacokinetic-pharmacodynamic (PK/PD) modeling supports that the combined activity of parent and metabolite drives the therapeutic effect [6].
  • Dose Rationalization: Exposure-response analyses from Phase 2 and 3 trials confirmed a positive exposure-efficacy relationship, with the 200 mg once-daily dose achieving exposures on the plateau of the response curve. Furthermore, no relationship was found between this compound or metabolite exposure and common safety endpoints, supporting the 200 mg once-daily dose for commercialization [5] [7].
  • Low Drug-Drug Interaction (DDI) Potential: As metabolism is primarily via carboxylesterases and not CYP450 enzymes, this compound has a low potential for clinically significant drug interactions with commonly co-administered medications like methotrexate, statins, or oral contraceptives [1] [2].
  • Minimal Impact of Intrinsic Factors: Age, sex, race, mild renal impairment, and mild-to-moderate hepatic impairment have no or minimal clinically relevant impact on this compound pharmacokinetics, thus not requiring dose adjustment in these populations [1].

References

Filgotinib clinical pharmacology carboxylesterase enzymes CES2

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway & Pharmacokinetic Profile

Carboxylesterases (CES) are crucial for filgotinib metabolism. The table below summarizes the key enzymes and pharmacokinetic parameters of this compound and its metabolite.

Feature This compound (Parent) GS-829845 (Metabolite)
Primary Metabolizing Enzyme Carboxylesterase 2 (CES2) [1] Formed via CES2 hydrolysis [1]
Enzyme Selectivity CES2 (with partial compensation by CES1) [1] ---
JAK1 Potency Reference (1x) ~10-fold lower [2]
Systemic Exposure (AUC) Reference (1x) 16- to 20-fold higher [2]
Terminal Elimination Half-life ((t_{1/2})) 4.9 - 10.7 hours [2] 19.6 - 27.3 hours [2]
Time to Reach Steady State Day 2 [2] Day 4 [2]
Major Route of Elimination Urine, primarily as the metabolite (>80%) [2] Urine [2]

The metabolic conversion is visualized in the diagram below, which shows the transformation of this compound into its active metabolite GS-829845, primarily catalyzed by the CES2 enzyme.

filgotinib_metabolism This compound This compound Metabolite Metabolite This compound->Metabolite  Hydrolysis Enzyme Enzyme Enzyme->this compound  Catalyzes

> this compound is metabolized to its active form, GS-829845, primarily via CES2 enzyme hydrolysis.

Experimental Protocols for CES2 Metabolism

The key findings on this compound metabolism are supported by specific in vitro and in vivo methodologies.

In Vitro Enzyme Characterization
  • Objective: To identify the specific carboxylesterase isoforms responsible for metabolizing this compound and forming GS-829845.
  • Methodology: Incubation of this compound with human carboxylesterase isoforms (such as CES1 and CES2). The reaction is initiated by adding the enzyme, and the formation of GS-829845 is measured over time using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method [2] [1].
  • Key Findings: CES2 is the primary isoform involved. Saturation of CES2 was observed in vitro, with CES1 partially compensating for metabolite formation, indicating a robust metabolic pathway [1].
In Vivo Pharmacokinetic Studies
  • Objective: To characterize the absorption, metabolism, and exposure of this compound and GS-829845 in humans.
  • Methodology: Phase I clinical trials where healthy subjects receive single and multiple oral doses of this compound (50-200 mg). Plasma concentrations of both the parent drug and metabolite are determined using a validated LC-MS/MS assay [2].
  • Bioanalysis: The LC-MS/MS method simultaneously quantifies this compound and GS-829845 in plasma samples, allowing for the calculation of pharmacokinetic parameters like C~max~, AUC, and t~1/2~ [2].
Investigating Saturable Metabolism
  • Objective: To evaluate evidence of dose-dependent (saturable) pre-systemic metabolism.
  • Methodology: Population pharmacokinetic modeling of data from clinical trials. Different models were tested, including one with saturable pre-systemic conversion [1].
  • Key Findings: A model incorporating saturable pre-systemic conversion statistically improved the data fit. However, the saturation effect was moderate and did not impact the recommended phase IIB dose selection [1].

Clinical Pharmacology and Drug Interactions

  • Low Drug-Drug Interaction Potential: this compound has a low potential for interactions with commonly co-administered drugs like methotrexate, statins, oral contraceptives, and acid-reducing agents. No dose adjustments are typically needed [2].
  • Impact of Organ Impairment: Age, sex, race, and mild renal impairment or mild-to-moderate hepatic impairment have no clinically relevant impact on this compound's pharmacokinetics [2].

References

Filgotinib SELECTION trial protocol ulcerative colitis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes at a Glance

Trial Phase Patient Cohort Primary Endpoint (Clinical Remission) Key Secondary Endpoints (at trial end)

| Induction (Week 10) | Biologic-Naïve [1] [2] | 26.1% vs. 15.3% (placebo) (p=0.0157) | Endoscopic Remission: 12.2% vs. 3.6% (p=0.0047) Histologic Remission: 35.1% vs. 16.1% (p<0.0001) | | Induction (Week 10) | Biologic-Experienced [1] [2] | 11.5% vs. 4.2% (placebo) (p=0.0103) | Endoscopic Remission: Data in publication [2] Histologic Remission: Data in publication [2] | | Maintenance (Week 58) | Overall (Responders from Induction) [1] [3] | 37.2% vs. 11.2% (placebo) (p<0.0001) | Corticosteroid-Free Remission (≥6 months): 27.2% vs. 6.4% (p=0.0055) [1] Endoscopic Remission: 15.6% vs. 6.1% (p=0.0157) |

Trial Design & Protocol Details

The SELECTION trial was a multi-center, randomized, double-blind, placebo-controlled Phase 2b/3 study conducted across 341 sites in 40 countries [2].

Overall Structure

The trial consisted of two induction studies and one maintenance study, graphically summarized below. Patients who achieved clinical response or remission at Week 10 were eligible for the maintenance study.

G Start Adults with Moderately to Severely Active UC (n=1,348) Induction Induction Studies (11 weeks) Start->Induction SubA Induction Study A (Biologic-Naïve Patients) Induction->SubA SubB Induction Study B (Biologic-Experienced Patients) Induction->SubB RandA Randomized 2:2:1 Filgotinib 200 mg : 100 mg : Placebo SubA->RandA RandB Randomized 2:2:1 This compound 200 mg : 100 mg : Placebo SubB->RandB Week10Assess Week 10 Assessment (Clinical Remission/Response) RandA->Week10Assess RandB->Week10Assess Maintenance Maintenance Study (Week 11 to 58) Week10Assess->Maintenance Eligible (n=558) RandM Re-randomized 2:1 Active Treatment : Placebo Maintenance->RandM LTE SELECTION Long-Term Extension RandM->LTE Completers

Key Patient Populations & Randomization
  • Induction Study A: Enrolled biologic-naïve patients (n=659) who had an inadequate response, loss of response, or intolerance to corticosteroids or immunosuppressants [2].
  • Induction Study B: Enrolled biologic-experienced patients (n=689) who had an inadequate response, loss of response, or intolerance to any TNF antagonist or vedolizumab. This was a refractory population, with 51% previously treated with two different classes of biologics [1] [3].
  • Across both induction studies, patients were randomized 2:2:1 to receive oral once-daily This compound 200 mg, this compound 100 mg, or placebo for 11 weeks [2].
  • In the maintenance study, induction responders were re-randomized 2:1 to continue their induction dose of this compound or switch to placebo through Week 58 [2].
Key Eligibility Criteria
  • Inclusion: Adults aged 18-75 with moderately to severely active UC for ≥6 months, defined by a centrally read endoscopy subscore ≥2, rectal bleeding subscore ≥1, stool frequency subscore ≥1, and a Physician Global Assessment (PGA) ≥2 [1] [2].
  • Concomitant Medications: Use of stable doses of corticosteroids, immunomodulators (azathioprine, 6-MP, methotrexate), and aminosalicylates was permitted, reflecting real-world practice [1].
Primary & Key Secondary Endpoints
  • Primary Endpoint: Clinical remission at Week 10 (induction) and Week 58 (maintenance), defined as [2] [4]:
    • Mayo endoscopic subscore of 0 or 1
    • Rectal bleeding subscore of 0
    • ≥1-point decrease in stool frequency from baseline to achieve a subscore of 0 or 1
  • Key Secondary Endpoints included [1] [2]:
    • Clinical remission by the full Mayo Clinic Score (MCS)
    • Endoscopic remission (Mayo endoscopic subscore of 0)
    • Histologic remission
    • Corticosteroid-free remission for ≥6 months at Week 58 (for patients on corticosteroids at baseline in the maintenance study)

Efficacy in Subgroups & Symptom Onset

Post-hoc analyses provide insights for positioning this compound in clinical practice.

  • Prior Biologic Exposure: this compound 200 mg was effective in both biologic-naïve and biologic-failed groups during induction and maintenance. However, the therapeutic benefit was greatest in biologic-naïve patients and those previously treated with only one biologic or mechanism of action [5] [6]. The likelihood of disease worsening during maintenance increased with the number of prior biologic failures [5].
  • Disease Severity: A 2025 post-hoc analysis showed that patients with less severe disease at baseline (partial Mayo Clinic Score <7) achieved symptomatic remission significantly faster (within 2 days) than those with more severe disease (pMCS ≥7). However, by Week 10, this difference was no longer significant, indicating that patients with more severe disease also benefited from continued treatment [7].
  • Corticosteroid-Sparing Effect: In patients on corticosteroids at the start of maintenance, achieving 6-month corticosteroid-free remission at Week 58 was more likely with this compound 200 mg. This outcome was associated with being biologic-naïve, female, a current smoker, and having a lower endoscopic burden (Mayo endoscopic subscore of 2 vs. 3) at baseline [6].

Mechanism of Action & Biomarker Data

This compound is an oral, once-daily, preferential inhibitor of Janus kinase 1 (JAK1) [4]. The diagram below illustrates its targeted mechanism.

G Cytokines Pro-inflammatory Cytokines (e.g., IL-6, OSM) Receptor Cytokine Receptor Cytokines->Receptor JAK1 JAK1 Receptor->JAK1 JAKother JAK2, JAK3, TYK2 Receptor->JAKother STAT STAT Proteins JAK1->STAT Phosphorylation JAKother->STAT Phosphorylation Nucleus Nucleus Gene Transcription & Inflammation STAT->Nucleus This compound This compound (JAK1 Inhibitor) This compound->JAK1 Preferentially inhibits

  • Pharmacology: this compound provides selective blockade of JAK1 over JAK2, and to a greater degree over JAK3 and TYK2 [4]. It is rapidly absorbed, has a half-life of ~7 hours, and is metabolized independently of the CYP450 system, leading to a low potential for drug-drug interactions [4].
  • Biomarker Mediators: An analysis of biomarkers from the SELECTION trial found that this compound significantly reduced key circulating pro-inflammatory markers. Reductions in C-reactive protein (CRP), interleukin-6 (IL-6), serum amyloid A (SAA), neutrophil gelatinase-associated lipocalin (NGAL), and oncostatin M (OSM) as early as Week 4 were identified as potential mediators of clinical improvement seen at Week 10 [8].

Safety Profile

The overall incidence of adverse events (AEs), serious AEs, and discontinuations due to AEs was similar between the this compound and placebo groups during both induction and maintenance [1] [2].

  • Infections: Serious infections and herpes zoster events were infrequent and comparable across treatment groups [1] [2].
  • Thrombotic Events: Venous thrombosis and pulmonary embolism were rare. One case of pulmonary embolism occurred with this compound 200 mg during induction, and three venous thrombosis cases were observed in the placebo group during maintenance/LTE [1] [4].
  • Mortality: Two deaths occurred in the this compound 200 mg group during the maintenance trial; both were assessed by investigators as unrelated to the study drug [1] [2].

Conclusion for Researchers

The SELECTION trial demonstrates that this compound 200 mg is a valuable oral therapeutic option for moderate-to-severe UC, with a rapid onset of action and the ability to maintain remission, including corticosteroid-free remission. Its efficacy is consistent across patient subgroups, though it appears most favorable in biologic-naïve patients and those with less prior biologic failure. Its selective JAK1 inhibition translates into a measurable impact on key inflammatory biomarkers and a consistent safety profile.

References

Filgotinib JAK-STAT pathway inhibition cytokine signaling

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Filgotinib and its primary active metabolite, GS-829845, competitively inhibit JAK1 by blocking the ATP-binding site [1] [2]. This preferential JAK1 inhibition targets a specific subset of proinflammatory cytokines.

  • JAK Selectivity Profile: this compound is designed for JAK1 preference, with about 5-fold higher potency for JAK1 over JAK2, and even lower activity against JAK3 and TYK2 [1] [2]. Its metabolite has a similar selectivity profile but with 10-fold lower potency [1].
  • Impacted Cytokine Signaling: By preferentially inhibiting JAK1, this compound primarily disrupts signaling of cytokines that utilize JAK1-dependent receptor complexes, including IL-6, IL-7, IL-15, and interferons [2] [3]. This contrasts with non-selective JAK inhibitors that affect a wider range of cytokines and carry greater risk of off-target effects [2].

The diagram below illustrates how this compound selectively inhibits the JAK-STAT pathway.

filgotinib_mechanism Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK2 JAK2/3/TYK2 Receptor->JAK2 STAT STAT Protein JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Transcription Gene Transcription (Inflammation) Nucleus->Transcription This compound This compound This compound->JAK1

This compound selectively inhibits JAK1 to block cytokine-driven inflammation.

Pharmacokinetics and Metabolism

This compound has favorable pharmacokinetic properties, including rapid absorption and linear, dose-proportional exposure [1].

  • Absorption and Distribution: this compound is rapidly absorbed, reaching peak plasma concentrations (Cmax) in 1-3 hours [1]. It is 55-59% protein-bound, while its primary metabolite GS-829845 has lower protein binding (39-44%) [4].
  • Metabolism and Elimination: this compound is primarily metabolized by carboxylesterase 2 (CES2) to form its major active metabolite, GS-829845 [1] [4]. The metabolite has 16-20-fold higher systemic exposure but 10-fold lower pharmacological activity [1]. Approximately 87% of the administered dose is eliminated in urine, predominantly as the metabolite [4].

The table below summarizes key pharmacokinetic parameters for this compound and its active metabolite after a single 200 mg oral dose in healthy subjects [1].

Parameter This compound Primary Metabolite (GS-829845)
Cmax 1.16 µg/mL (CV 24.3%) 2.29 µg/mL (CV 18.7%)
Tmax 3.00 h (median, range 1-3) 5.00 h (median, range 3-8)
AUC∞ 4.84 µg·h/mL (CV 12.3%) 63.8 µg·h/mL (CV 22.2%)
Apparent Terminal t½ 5.68 h (CV 39.6%) 20.0 h (CV 19.6%)

Experimental Evidence and Biomarker Modulation

Clinical studies demonstrate that this compound treatment significantly modulates serum biomarkers related to RA pathophysiology [3].

  • Biomarker Analysis in RA Trials: Phase 2b trials (DARWIN 1 and 2) showed that this compound 100 mg or 200 mg once daily for 12 weeks significantly reduced key inflammatory markers including CRP, SAA, IL-6, VEGF, MMP-1, and MMP-3 compared to placebo [3]. These biomarkers are involved in immune response, matrix degradation, and angiogenesis.
  • Immunophenotyping Results: Flow cytometry immunophenotyping in the same trials indicated that this compound did not cause significant reductions in major circulating lymphoid populations (CD3+ T cells, CD19+ B cells, CD16+CD56+ NK cells), suggesting its effects are mediated by modulating cytokine signaling rather than broad lymphodepletion [3].

The table below shows the significant reduction in key biomarkers with this compound 200 mg compared to placebo at week 12 [3].

Biomarker Function/Pathway Approximate Mean % Reduction from Baseline vs. Placebo
CRP Acute phase inflammation ~60-70%
SAA Acute phase inflammation ~60-70%
IL-6 Pro-inflammatory cytokine ~40-50%
VEGF Angiogenesis ~30-40%
MMP-1 Collagen degradation ~50-60%
MMP-3 Proteoglycan degradation ~60-70%
sICAM-1 Leukocyte adhesion/recruitment ~20-30%

Key Experimental Protocols

To investigate this compound's mechanism of action and pharmacodynamic effects, researchers employed specific methodologies in clinical trials [3].

  • Serum Biomarker Analysis: Blood samples were collected at baseline, week 4, and week 12. Serum was analyzed for 34 biomarkers using validated, commercially available single- or multiplex immunoassays. Statistical analysis used an ANCOVA model to estimate the percent change of each biomarker from baseline for each treatment group compared to placebo [3].
  • Flow Cytometry for Immunophenotyping: Whole blood was collected into TruCount tubes and lymphocyte subpopulations were quantified using a multi-color TBNK reagent kit on a flow cytometer. This allowed for absolute counts of CD3+ T cells, CD3+CD4+ T-helper cells, CD3+CD8+ cytotoxic T cells, CD19+ B cells, and CD16+CD56+ natural killer (NK) cells [3].
  • JAK1 Selectivity Assessment: Biochemical assays and cellular whole blood assays were used to determine JAK selectivity. JAK1 inhibition was measured via STAT1 phosphorylation in IL-6-stimulated blood, while JAK2 inhibition was assessed via STAT5 phosphorylation to confirm selectivity [1] [3].

Key Differentiating Factors

This compound's pharmacological profile has potential clinical implications.

  • JAK1 Preferential Inhibition: Its selectivity may improve the benefit-risk profile by minimizing effects on JAK2-mediated functions like erythropoiesis and JAK3-mediated immune functions [2].
  • Low Drug-Drug Interaction Potential: this compound has a low potential for clinically significant drug-drug interactions and can be administered without regard to food [1]. This makes it suitable for co-administration with commonly used medications like methotrexate and statins [1].

References

Filgotinib pharmacodynamics STAT phosphorylation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and JAK/STAT Pathway

Filgotinib works by interrupting the JAK-STAT signaling pathway, which is crucial for the expression of pro-inflammatory cytokines [1] [2]. The diagram below illustrates this pathway and this compound's selective inhibition point.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 JAK1->JAK2 trans- Phosphorylation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT GeneTranscription GeneTranscription pSTAT->GeneTranscription Dimerization & Nuclear Translocation This compound This compound This compound->JAK1 Inhibits

This compound selectively inhibits JAK1, blocking STAT phosphorylation and subsequent pro-inflammatory gene transcription.

Quantitative Pharmacodynamic Profile

This compound and its major active metabolite, GS-829845, exhibit a highly selective profile for JAK1, leading to potent inhibition of specific cytokine pathways. The following table summarizes key quantitative pharmacodynamic data.

Parameter This compound Major Metabolite (GS-829845) Experimental Context
JAK1 Selectivity (over JAK2) ~30-fold [1] [3] ~10-fold less potent than parent [4] Biochemical assays
JAK1 IC₅₀ in Human Whole Blood Covers IC₅₀ at 200 mg QD exposure [4] Contributes to overall response [4] IL-6-induced pSTAT1
Key Inhibited Pathways IFNα/pSTAT5, IL-6/pSTAT1 [5] Similar JAK1 selectivity profile [4] Cytokine-stimulated healthy donor & RA blood

Comparative studies show that this compound 200 mg once daily provides equivalent average daily inhibition of JAK1-dependent pathways (IFNα/pSTAT5, IL-6/pSTAT1) to other JAK inhibitors, but with less inhibition of JAK2-dependent and JAK3-dependent pathways like IL-2, IL-15, IL-4, and GM-CSF [5].

Core Experimental Protocols

The key findings on this compound's pharmacodynamics are derived from standardized cell-based signaling assays.

In Vitro JAK Inhibitor Potency and Selectivity Assessment

This methodology is used to determine the half-maximal inhibitory concentration (IC₅₀) and compare the selectivity of different JAK inhibitors across various pathways [5].

  • Primary Cells: Human peripheral blood mononuclear cells (PBMCs) or whole blood from healthy donors and rheumatoid arthritis (RA) patients.
  • Cell Stimulation: Treatment with specific cytokines to activate distinct JAK/STAT pathways:
    • JAK1/JAK2-dependent: IFNγ, GM-CSF.
    • JAK1/JAK3-dependent: IL-2, IL-15, IL-4.
    • JAK2/TYK2-dependent: IL-12, IL-23, G-CSF.
    • JAK1/TYK2-dependent: IFNα.
    • JAK1/JAK2/TYK2-dependent: IL-6.
  • Inhibition Measurement: Cells are pre-incubated with a concentration range of the JAK inhibitor (this compound or comparator). Phosphorylation of pathway-specific STAT proteins (pSTAT) is quantified via flow cytometry.
  • Data Analysis: IC₅₀ values are calculated from the dose-response curves of pSTAT inhibition.
Ex Vivo Pharmacodynamic Validation

This protocol validates JAK1 selectivity observed in in vitro models in a clinical setting [5].

  • Sample Collection: Blood samples are collected from healthy volunteers or patients enrolled in clinical trials (e.g., Phase 1) after administration of the study drug.
  • Stimulation and Measurement: Collected blood is stimulated with cytokines (e.g., IL-6 for JAK1, GM-CSF for JAK2), and pSTAT levels are measured by flow cytometry.
  • Target Engagement: The degree and duration of pSTAT inhibition are calculated to confirm in vivo target engagement and pathway selectivity.

Research Implications and Future Directions

The high JAK1 selectivity of this compound provides a mechanistic rationale for its differentiated efficacy and safety profile [5]. This selectivity potentially mitigates side effects linked to JAK2 inhibition (e.g., anemia) and JAK3 inhibition (e.g., broader immunosuppression), though this is an area of ongoing research [3] [2].

Emerging preclinical evidence also suggests this compound's potential application beyond rheumatoid arthritis and ulcerative colitis. A 2025 study indicates it can ameliorate experimental pulmonary fibrosis in rats by modulating the JAK1/STAT3/SOCS3/IL-17A pathway, reducing fibroblast proliferation [6].

References

Filgotinib: Mechanism and Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Filgotinib is an oral, ATP-competitive, and reversible preferential inhibitor of Janus kinase 1 (JAK1) [1]. It modulates the JAK-STAT signaling pathway, which is implicated in the pathogenesis of various inflammatory autoimmune diseases [1].

The table below summarizes its key physicochemical and pharmacokinetic properties:

Property Description
Mechanism of Action Preferential inhibition of JAK1 (IC₅₀: 629 nM / 267 ng/mL in human whole blood); ~30-fold selectivity for JAK1 over JAK2 [2].
Biopharmaceutics Classification System (BCS) Class II (High Permeability, Low Solubility) [3].
Active Metabolite (GS-829845) Formed via carboxylesterase (CES) 2; exhibits similar JAK1 selectivity but is ~10-fold less potent; systemic exposure is 16-20 fold higher than parent this compound [2] [1] [3].

| Pharmacokinetics (200 mg dose) | - This compound Cmax: 1.16 µg/mL (CV% 24.3)

  • This compound tmax: 3 hours
  • This compound half-life: 5.68 hours (CV% 39.6)
  • Metabolite Cmax: 2.29 µg/mL (CV% 18.7)
  • Metabolite tmax: 5 hours
  • Metabolite half-life: 20.0 hours (CV% 19.6) [3]. | | Food Effect | No clinically relevant effect; can be administered with or without food [1] [3]. | | Drug-Drug Interaction Potential | Low. This compound and its metabolite are P-glycoprotein (P-gp) substrates, but co-administration with P-gp inhibitors/inducers does not warrant dose adjustment [3]. |

Experimental Models and Protocols

While the search results do not contain detailed laboratory protocols for the initial discovery, they do describe key experimental models used to characterize this compound's activity.

Biochemical and Cellular Selectivity Assays

The JAK selectivity profile of this compound was determined through a series of established assays [1]:

  • Biochemical Assays: These in vitro kinase assays measured the half-maximal inhibitory concentration (IC₅₀) of this compound against different JAK isoforms (JAK1, JAK2, JAK3, TYK2) to establish its preferential inhibition of JAK1.
  • Cellular Assays: this compound was tested in human cellular models using cytokine-stimulated cell lines to assess its functional selectivity. It inhibited signaling downstream of cytokine receptors that rely on JAK1 (e.g., IL-2, IL-4, IL-15, IL-6, type I interferon) with selectivity over cytokines signaling through JAK2 homodimers [1].
  • Human Whole Blood Assay: This ex vivo model is particularly relevant for predicting clinical efficacy. Blood from healthy volunteers or patients was treated with this compound and then stimulated with specific cytokines.
    • JAK1 Inhibition: Measured by the suppression of IL-6-induced phosphorylation of STAT1 (pSTAT1).
    • JAK2 Inhibition: Measured by the suppression of GM-CSF-induced phosphorylation of STAT5 (pSTAT5).
    • This assay confirmed the ~30-fold functional selectivity for JAK1 over JAK2 in a physiologically relevant environment [2] [1].
In Vivo Efficacy and Mechanism Models

The search results provide an example of a preclinical in vivo study investigating a new potential indication.

  • Animal Model: Bleomycin (BLM)-induced pulmonary fibrosis model in rats [4].
  • Intervention: Rats were administered this compound (20 mg/kg) via continuous gavage for 14 days.
  • Primary Outcomes: Assessment of pulmonary function (Hounsfield units), lung coefficient, and lung microscopic pathology scores.
  • Mechanistic Investigation: Analysis of protein expression levels in lung tissue for key pathway components, including phosphorylated JAK1 (p-JAK1), phosphorylated STAT3 (p-STAT3), SOCS3, and IL-17A [4].
  • In Vitro Corroboration: The study included experiments on TGF-β1-induced mouse lung fibroblasts, treated with this compound (1 µM) to measure effects on fibroblast proliferation and levels of the same proteins [4].

The logical flow of this experimental investigation can be visualized as follows:

G Bleomycin Bleomycin Pulmonary Fibrosis Pulmonary Fibrosis Bleomycin->Pulmonary Fibrosis This compound This compound This compound->Pulmonary Fibrosis Inhibits Pathway JAK1/STAT3 Pathway Outcomes Outcomes Pathway->Outcomes Pulmonary Fibrosis->Pathway In Vitro Model In Vitro Model In Vitro Model->Outcomes Corroborates

Information Limitations and Further Research

As highlighted, the search results have a gap regarding the very early discovery work, such as the compound's original synthesis and initial high-throughput screening.

To build a more complete whitepaper, you may need to:

  • Search for earlier-phase publications: Look for phase 1 and phase 2 study reports, which often contain more detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling from early development [2].
  • Investigate patent filings: The original patent documents for this compound (likely filed by Galapagos NV) typically contain extensive synthetic chemistry and early biological screening data not always available in journal articles.

References

Clinical and Pharmacological Rationale for TDM of Filgotinib

Author: Smolecule Technical Support Team. Date: February 2026

Filgotinib is an oral, preferential Janus kinase (JAK)-1 inhibitor approved for the treatment of rheumatoid arthritis and ulcerative colitis [1]. Monitoring its concentration is valuable due to several pharmacokinetic characteristics:

  • Active Metabolite: this compound is rapidly metabolized to an active metabolite, GS-829845, which has a similar JAK1 selectivity profile but is about 10-fold less potent. However, its systemic exposure is 16- to 20-fold higher than the parent drug, meaning it contributes significantly to the overall pharmacodynamic effect [1] [2].
  • Exposure-Response: The combined pharmacodynamic activity of this compound and its metabolite covers the half-maximal inhibitory concentration (IC50) for JAK1 in human whole blood at a standard 200 mg once-daily dose, establishing a basis for concentration-effect relationships [1].
  • Therapeutic Optimization: While this compound has a low drug-drug interaction potential and intrinsic factors like age or mild organ impairment have minimal impact on its pharmacokinetics, TDM can be crucial in special populations (e.g., severe renal or hepatic impairment) and for ensuring adequate drug exposure in clinical trials or practice [1].

Summary of Validated LC-MS/MS Analytical Methods

The table below summarizes key parameters from three validated bioanalytical methods for this compound quantification.

Table 1: Comparison of Validated LC-MS/MS Methods for this compound Quantitation

Parameter Method 1: Rat Plasma [3] Method 2: Human Liver Microsomes [4] Method 3: Rat Dried Blood Spots (DBS) [5]
Matrix Rat Plasma Human Liver Microsomes (HLM) Rat Whole Blood (DBS Cards)
Sample Volume 50 μL Not Specified 25 μL (spotted)
Sample Preparation Liquid-Liquid Extraction (LLE) with ethyl acetate Protein Precipitation Sonication in 0.2% formic acid + IS, LLE with ethyl acetate
Internal Standard (IS) Tofacitinib Veliparib Tofacitinib
Analytical Column Gemini C18 (100 × 4.6 mm, 3 μm) Not Specified Gemini C18 (100 × 4.6 mm, 3 μm)
Mobile Phase 0.2% Formic Acid : ACN (20:80, v/v) 10 mM Ammonium Formate (pH 3.8) : ACN (70:30, v/v) 0.2% Formic Acid : ACN (20:80, v/v)
Flow Rate 0.9 mL/min Not Specified 0.9 mL/min
Run Time 2.90 min Not Specified 2.90 min
Retention Time (this compound) ~1.31 min Not Specified ~1.31 min
MS Transition (this compound) 426.3 → 291.3 426 → 358 & 426 → 291 426.3 → 291.3
Calibration Range 0.78 - 1924 ng/mL 5 - 500 ng/mL 1.37 - 1937 ng/mL
LLOQ 0.78 ng/mL 4.46 ng/mL (LOQ) 1.37 ng/mL

These methods were fully validated as per regulatory guidelines (e.g., US FDA), demonstrating acceptable precision, accuracy, selectivity, matrix effect, and stability under various conditions [3] [4] [5].


Detailed Experimental Protocol: this compound in Plasma

This protocol is adapted from the validated method for rat plasma, which can be adapted for human plasma with appropriate validation [3].

Materials and Reagents
  • Analytical Standard: this compound (purity >95%)
  • Internal Standard (IS): Tofacitinib
  • Solvents: HPLC-grade water, acetonitrile, methanol, ethyl acetate, formic acid
  • Equipment: LC-MS/MS system, Gemini C18 column, centrifuge, vortex mixer, analytical balance
Preparation of Standards and Quality Controls
  • Prepare stock solutions of this compound and the IS in DMSO.
  • Perform serial dilutions with a mixture of methanol and water to create working solutions.
  • Spike working solutions into control blank plasma to generate calibration standards and quality control samples.
Sample Preparation Procedure
  • Pipette 50 μL of plasma sample (calibrator, QC, or unknown) into a micro-centrifuge tube.
  • Add the internal standard working solution.
  • Add 1 mL of ethyl acetate as the extraction solvent.
  • Vortex the mixture vigorously for 3 minutes.
  • Centrifuge at 14,000 rpm for 3 minutes.
  • Transfer 800 μL of the clear organic (upper) layer to a new tube.
  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 50°C.
  • Reconstitute the dry residue with 200 μL of the mobile phase (0.2% formic acid in acetonitrile).
  • Transfer 150 μL to an HPLC vial for injection.
LC-MS/MS Instrumental Conditions
  • Chromatography:
    • Column: Gemini C18 (100 × 4.6 mm, 3 μm)
    • Mobile Phase: Isocratic elution with 0.2% formic acid : acetonitrile (20:80, v/v)
    • Flow Rate: 0.9 mL/min
    • Column Temperature: Ambient
    • Injection Volume: 5 μL
  • Mass Spectrometry:
    • Ion Source: Electrospray Ionization (ESI), positive mode
    • Ion Transitions (MRM):
      • This compound: m/z 426.3 → 291.3
      • Internal Standard (Tofacitinib): m/z 313.2 → 149.2
    • Source Parameters:
      • Curtain Gas: 35 psi
      • Ion Spray Voltage: 5500 V
      • Temperature: 550°C
      • Gas 1 & 2: 50 and 55 psi

The following workflow diagram illustrates the complete analytical procedure:

G start Start Sample Preparation step1 Pipette 50 µL Plasma start->step1 step2 Add Internal Standard (Tofacitinib) step1->step2 step3 Add 1 mL Ethyl Acetate (Extraction Solvent) step2->step3 step4 Vortex for 3 min step3->step4 step5 Centrifuge at 14,000 rpm for 3 min step4->step5 step6 Transfer 800 µL Organic Layer step5->step6 step7 Evaporate to Dryness under N₂ at 50°C step6->step7 step8 Reconstitute with 200 µL Mobile Phase step7->step8 step9 Inject 5 µL into LC-MS/MS step8->step9 lc Liquid Chromatography step9->lc lc_sub1 Column: Gemini C18 lc_sub2 Mobile Phase: 0.2% Formic Acid : ACN (20:80) lc_sub3 Flow Rate: 0.9 mL/min ms Mass Spectrometry lc->ms ms_sub1 ESI Positive Mode ms_sub2 MRM: m/z 426.3 → 291.3

Diagram 1: Workflow for sample preparation and analysis of this compound in plasma by LC-MS/MS.


Application in Pharmacokinetic Studies

The validated LC-MS/MS methods have been successfully applied in preclinical and clinical studies to characterize the pharmacokinetic profile of this compound.

Table 2: Mean Pharmacokinetic Parameters of this compound and its Metabolite in Humans after Single Oral Doses [1]

Dose Analyte Cₘₐₓ (μg/mL) tₘₐₓ (h) AUC∞ (μg·h/mL) t½ (h)
100 mg This compound 0.57 2.00 1.74 4.91
(n=6) Metabolite 0.96 5.00 30.2 22.5
200 mg This compound 1.16 3.00 4.84 5.68
(n=6) Metabolite 2.29 5.00 63.8 20.0

Cₘₐₓ: maximum plasma concentration; tₘₐₓ: time to Cₘₐₓ; AUC∞: area under the plasma concentration-time curve from zero to infinity; t½: apparent terminal half-life.

Key findings from pharmacokinetic studies include:

  • Rapid Absorption and Metabolism: this compound is extensively and rapidly absorbed after oral dosing, with a time to maximum concentration of 1-3 hours. It is quickly converted to its active metabolite, which has a later tₘₐₓ of 3-8 hours [1].
  • Dose Proportionality: Systemic exposures of both this compound and its primary metabolite increase dose-proportionally over the 50 to 200 mg once-daily dose range [1].
  • Sustained Exposure from Metabolite: The active metabolite has a significantly longer half-life (~20-23 hours) compared to the parent drug (~5-11 hours), contributing to sustained pharmacological activity and supporting once-daily dosing [1] [2].

The relationship between drug administration, pharmacokinetics, and pharmacodynamics can be summarized as follows:

G admin Oral Administration of this compound pk_parent This compound (Parent) in Plasma Short t½ (~5-11 h) admin->pk_parent Rapid Absorption metabolism Hydrolysis by Carboxylesterase 2 pk_parent->metabolism pd JAK1 Inhibition (pSTAT1 Reduction) pk_parent->pd Contributes to Effect pk_metab Active Metabolite (GS-829845) in Plasma Long t½ (~20-23 h) metabolism->pk_metab High Exposure (16-20x parent) pk_metab->pd Contributes to Effect (Lower Potency)

Diagram 2: The pharmacokinetic and pharmacodynamic pathway of this compound, highlighting the key role of its active metabolite.


Methodological Notes and Considerations

  • Dried Blood Spot (DBS) as an Alternative: For studies where micro-sampling is advantageous, a validated DBS method exists. It involves spotting 25 μL of whole blood on a DBS card, punching out a disc, and extracting this compound by sonication followed by LLE. This method shows a good correlation with plasma concentrations [5].
  • Metabolite Monitoring: For a comprehensive TDM profile, especially in special populations, developing and validating an assay to simultaneously quantify both this compound and its active metabolite is highly recommended. The metabolite's high and sustained exposure is a critical factor in the drug's overall efficacy [1] [2].
  • Matrix Effect: While the cited methods reported no significant matrix effect, this should be rigorously tested during method validation, especially when switching between different plasma lots or sample types.

I hope these detailed application notes and protocols assist in your research and drug development work. Should you require further specifics on any of the procedures, please feel free to inquire.

References

simultaneous quantification filgotinib GS-829845 human plasma

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Simultaneous Quantification

A 2025 study developed a simple, rapid, and cost-effective method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the simultaneous determination of Filgotinib (FLG) and GS-829845 in human plasma [1] [2]. The method employs simple protein precipitation and has been fully validated according to US FDA guidelines [1].

Summary of Validated LC-MS/MS Method Parameters [1]

Parameter Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Detection Positive Electrospray Ionization (ESI+)
Chromatography Column Shim-pack Scepter C18-120
Mobile Phase Water and Methanol (both containing 0.1% formic acid)
Elution Gradient elution
Flow Rate 0.2 mL/min
Sample Volume 50 μL of human plasma
Sample Preparation Protein precipitation with methanol
Internal Standard (IS) Brigatinib
Retention Time (tR) FLG: ~2.6 min; GS-829845: ~1.9 min
Run Time 5 minutes

Method Validation Results [1]

Validation Parameter Result
Linear Range (FLG) 2.5 - 50 ng/mL (r = 0.999)
Linear Range (GS-829845) 250 - 5000 ng/mL (r = 1.000)
Intra-day Accuracy/Precision Within 11.4%
Inter-day Accuracy/Precision Within 13.9%
Recovery (FLG) 91.4% - 98.6%
Recovery (GS-829845) 94.1% - 97.7%
Stability Stable under all tested conditions

Detailed Experimental Protocol

Here is a step-by-step protocol for sample preparation and analysis based on the validated method [1].

Sample Preparation Workflow

Plasma 50 µL Patient Plasma IS Add 2.5 µL Internal Standard (Brigatinib, 20 µg/mL in Methanol) Plasma->IS Precipitate Add 400 µL Methanol IS->Precipitate Vortex Vortex for 1 minute Precipitate->Vortex Centrifuge Centrifuge at 16,000 g for 5 minutes Vortex->Centrifuge Filter Filter supernatant through 0.45 µm syringe filter Centrifuge->Filter Dilute Dilute filtrate with water Filter->Dilute Inject Inject into LC-MS/MS Dilute->Inject

Clinical Pharmacology & Rationale for Monitoring

Drug Characteristics [3] [4]

  • Mechanism: this compound is a preferential Janus kinase 1 (JAK1) inhibitor. Its active metabolite, GS-829845, has a similar JAK1 selectivity profile but is approximately 10-fold less potent [3] [5].
  • Pharmacokinetics: Despite lower potency, systemic exposure to GS-829845 is 16 to 20 times higher than the parent drug due to a longer elimination half-life (FLG: ~4.9-10.7 hours; GS-829845: ~19.6-27.3 hours) [3] [4] [6].
  • Clinical Relevance: The effective AUC combines exposures of both FLG and GS-829845 and is related to the clinical efficacy of FLG therapy in rheumatoid arthritis patients [1]. The effective concentration is calculated as: Effective FLG (pmol/mL) = [FLG] + [GS-829845] × 0.1 [1]

Metabolism and Elimination Pathway

OralDose Oral this compound Dose Absorption Rapid Absorption (Tmax: 1-3 hours) OralDose->Absorption Parent This compound (Parent) Absorption->Parent Metabolism Metabolism primarily by Carboxylesterase 2 (CES2) Parent->Metabolism Metabolite GS-829845 (Active Metabolite) Metabolism->Metabolite Effect Contribution to Overall JAK1 Inhibition Metabolite->Effect Elimination Elimination >80% in urine as metabolite Metabolite->Elimination

Clinical Application & Therapeutic Drug Monitoring

This analytical method was successfully applied to monitor plasma concentrations in a rheumatoid arthritis patient receiving 200 mg/day this compound [1]. Trough drug concentrations and clinical outcomes are shown in the following table.

Clinical Trough Concentrations and Disease Activity in a RA Patient [1]

Time Point This compound (ng/mL) GS-829845 (ng/mL) Effective FLG (pmol/mL) DAS28-CRP Disease Activity
Day 1 7.6 865.5 260.1 N/A N/A
Day 13 17.3 3028.6 887.9 3.08 Moderate
Day 29 11.2 2209.6 644.5 2.29 Remission
Day 70 11.1 1821.0 535.6 2.45 Low

The data shows that while the parent this compound concentration remained relatively stable between Days 29 and 70, the decrease in the metabolite GS-829845 concentration led to a lower effective this compound concentration, which correlated with a change in disease activity from "Remission" to "Low" [1]. This demonstrates the value of monitoring both the parent drug and its active metabolite to guide therapy.

Discussion for Researchers

The presented LC-MS/MS method addresses a gap in existing analyses by enabling simultaneous quantification of this compound and GS-829845 with a simple sample preparation technique [1]. This method is particularly suited for Therapeutic Drug Monitoring (TDM) in clinical settings and pharmacokinetic studies during drug development.

Key advantages include:

  • Simplicity and Cost-Effectiveness: Protein precipitation with methanol is simpler and more economical than solid-phase extraction methods used in earlier procedures [1].
  • Efficiency: The short run time (5 min) allows for high sample throughput [1].
  • Robustness: The full method validation confirms its reliability for clinical application [1].

Future applications could explore this method's use in populations with organ impairment or in investigating potential drug-drug interactions, given its high sensitivity and precision.

References

Protocol for Assessing Early Response in Ulcerative Colitis

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a strategy to evaluate filgotinib response at the end of the induction phase (Week 10), leveraging biomarkers to predict long-term outcomes and potentially reduce the need for repeated endoscopies [1].

1. Primary Objective To assess the probability of sustained clinical remission at one year (Week 58) based on clinical and biomarker responses at Week 10.

2. Materials and Equipment

  • Clinical Assessment Tools: Partial Mayo Clinic Score (pMCS) worksheet [2] [1].
  • Biomarker Tests: Fecal Calprotectin (FCP) test, C-Reactive Protein (CRP) serum test.
  • Data Collection: Case Report Form (CRF) to record pMCS, FCP, and CRP values.

3. Step-by-Step Procedure

  • Step 1: Baseline Assessment (Initiation of this compound)
    • Record the pMCS and ensure objective evidence of inflammation (e.g., elevated CRP or FCP >250 µg/g) [2].
  • Step 2: Week 10 Assessment (Post-Induction)
    • Clinical Evaluation: Calculate the pMCS. Define clinical remission as a pMCS ≤1 [2].
    • Biomarker Analysis: Obtain a stool sample for FCP measurement.
  • Step 3: Outcome Interpretation and Decision Matrix
    • Use the flowchart below to interpret Week 10 results and guide clinical decision-making.

Start Week 10 Assessment A pMCS Remission (Score ≤1)? Start->A B Fecal Calprotectin <250 µg/g? A->B Yes D Evaluate for mechanistic failure. Consider switching drug class. A->D No C High probability of sustained remission at Week 58. B->C Yes E Evaluate for pharmacokinetic failure. Consider dose optimization. B->E No

Analysis of Predictive Factors for Long-Term Response

A mixed model for repeated measures (MMRM) analysis of clinical trial data identified specific factors associated with a lower disease activity score (pMCS) at Week 58, indicating a better long-term outcome [1].

Predictive Factor Category Specific Factors
Baseline Characteristics Biologic-naïve status, Endoscopic subscore <3, CRP ≤3 mg/L [1].
Week 10 Clinical Response Rectal bleeding subscore of 0, Stool frequency subscore of 0, Histological remission, Endoscopic subscore ≤1 [1].
Week 10 Patient-Reported Outcome Inflammatory Bowel Disease Questionnaire (IBDQ) score >170 [1].

Experimental Protocol: Faecal Calprotectin Prognostic Cut-off

This experiment validates the prognostic value of week 10 FCP levels for long-term clinical remission [1].

  • Objective: To determine the optimal prognostic FCP cut-off value at Week 10 for predicting clinical remission at Week 58.
  • Methods:
    • Patient Cohort: Patients from the SELECTION trial receiving this compound 200 mg, 100 mg, or placebo.
    • Sample Collection: Faecal samples collected at Week 10.
    • FCP Measurement: Analyze samples using a standard ELISA kit.
    • Data Analysis:
      • Use Receiver Operating Characteristic (ROC) analysis to evaluate the prognostic performance of Week 10 FCP for a concurrent Week 10 Mayo Clinic Score response.
      • Identify the optimal FCP cut-off value that maximizes both sensitivity and specificity.
  • Result: The analysis established <250 µg/g as the optimal prognostic FCP cut-off [1].

Safety and Monitoring Considerations

While the focus is on response-guided therapy, safety monitoring remains crucial. Real-world data shows this compound is generally well-tolerated [2]. However, as a Janus kinase (JAK) inhibitor, it is subject to class-wide risk minimization measures. Key safety data from long-term studies include:

  • Rheumatoid Arthritis (Long-term Data): In a long-term extension study with over 3,700 patient-years of exposure, the incidence rates of major adverse cardiovascular events (MACE) and malignancies were low [3].
  • Clinical Monitoring: Standard practice includes vigilance for infections (including herpes zoster), routine laboratory monitoring, and assessment of cardiovascular and thromboembolic risk factors as per JAK inhibitor class labeling.

References

Comprehensive Application Notes: Effective Filgotinib Concentration Calculation and Correlation with DAS28-CRP in Rheumatoid Arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Filgotinib is an orally administered Janus kinase 1 (JAK1) selective inhibitor approved for the treatment of moderate to severe active rheumatoid arthritis (RA). Upon administration, this compound undergoes extensive metabolism to GS‑829845, an active metabolite that also exhibits JAK1 inhibitory activity, though with approximately 0.1-fold lower potency compared to the parent compound. Despite this reduced potency, the area under the plasma concentration-time curve (AUC) of GS‑829845 in humans is approximately 16 to 20 times higher than that of this compound, making its contribution to the overall pharmacological effect clinically significant. The clinical efficacy of this compound therapy in patients with RA has been demonstrated to correlate with the effective AUC, which combines exposures of both this compound and GS‑829845, providing a strong rationale for therapeutic drug monitoring in clinical practice and research settings. [1]

The Disease Activity Score with 28-joint count using C-reactive protein (DAS28-CRP) has emerged as a standard composite measure for assessing rheumatoid arthritis disease activity in both clinical trials and routine practice. This validated instrument incorporates objective inflammatory markers (CRP) with clinical joint examination and patient-reported outcomes, creating a comprehensive assessment tool. Recent evidence suggests that monitoring effective this compound concentrations could provide valuable insights for dose adjustment strategies, particularly in patients showing suboptimal therapeutic response. Understanding the relationship between pharmacokinetic parameters and clinical outcomes represents a crucial step toward personalized treatment approaches in rheumatoid arthritis management, potentially optimizing therapeutic efficacy while minimizing adverse events. [1] [2]

Analytical Method for Simultaneous Quantification of this compound and GS‑829845

Sample Preparation Protocol
  • Plasma Volume: Utilize 50 μL of human plasma per sample
  • Internal Standard: Add 2.5 μL of 20 μg/mL brigatinib in methanol as the internal standard
  • Protein Precipitation: Add 400 μL of methanol to the plasma sample
  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation
  • Centrifugation: Centrifuge at 16,000 × g for 5 minutes to pellet precipitated proteins
  • Filtration: Pass the supernatant through a Millex-LH syringe filter (0.45 μm, Merck)
  • Dilution: Dilute the filtrate with an appropriate volume of water before LC-MS/MS injection
  • Quality Controls: Include blank plasma samples, zero samples (blank + internal standard), and calibration standards with each batch [1]

This sample preparation protocol employs simple protein precipitation with methanol, which offers significant advantages over more complex solid-phase extraction methods used in earlier methodologies. The use of methanol as the precipitation solvent provides excellent recovery rates (91.4–98.6% for this compound and 94.1–97.7% for GS‑829845) while being more cost-effective than acetonitrile. The selection of brigatinib as the internal standard has demonstrated excellent consistency and reproducibility throughout the validation process, correcting for potential matrix effects and instrumentation variations. [1]

Chromatographic and Mass Spectrometric Conditions

Table 1: Chromatographic Conditions for this compound and GS‑829845 Separation

Parameter Specification
Column Shim-pack Scepter C18-120
Mobile Phase A Water containing 0.1% formic acid
Mobile Phase B Methanol containing 0.1% formic acid
Elution Gradient elution
Flow Rate 0.2 mL/min
Run Time 5 minutes
Retention Time (this compound) 2.6 minutes
Retention Time (GS‑829845) 1.9 minutes

The liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is performed using a QTRAP 4500 mass spectrometer (AB Sciex) operated in positive electrospray ionization mode. The gradient elution program ensures optimal separation of both analytes with sharp peak symmetry and minimum matrix interference. The mass spectrometer parameters should be optimized for each compound to achieve maximum sensitivity, with multiple reaction monitoring (MRM) transitions specifically calibrated for this compound, GS‑829845, and the internal standard brigatinib. The method achieves excellent chromatographic resolution with no interfering peaks observed throughout the analysis runtime, which is essential for accurate quantification in patient samples. [1]

Method Validation Parameters

Table 2: Method Validation Summary

Validation Parameter This compound GS‑829845
Calibration Range 2.5–50 ng/mL 250–5000 ng/mL
Linearity (r) 0.999 1.000
Intra-day Accuracy ≤11.4% ≤11.4%
Inter-day Accuracy ≤13.9% ≤13.9%
Intra-day Precision ≤11.4% ≤11.4%
Inter-day Precision ≤13.9% ≤13.9%
Recovery 91.4–98.6% 94.1–97.7%

The analytical method was fully validated according to the US Food and Drug Administration (FDA) guidance for bioanalytical method validation. The calibration curves demonstrated excellent linearity across the specified concentration ranges, which were established to cover the steady-state trough concentrations observed in clinical practice (4–28 ng/mL for this compound and 1252–3680 ng/mL for GS‑829845 across the 5th to 95th percentile range). The accuracy and precision values, expressed as percentage deviation, fell within acceptable limits for bioanalytical methods, with both intra-day and inter-day variations meeting the rigorous criteria set forth in regulatory guidelines. Additionally, stability studies confirmed that both analytes remained stable under various storage and handling conditions, including freeze-thaw cycles, short-term temperature storage, and processed sample stability. [1]

Clinical Application Protocol

Therapeutic Drug Monitoring Protocol
  • Blood Collection: Collect trough blood samples immediately before the next scheduled this compound dose at steady-state conditions (typically after 7 days of continuous dosing)
  • Sample Processing: Centrifuge blood samples at 1500 × g for 10 minutes to separate plasma
  • Storage: Store plasma samples at -80°C until analysis to maintain analyte stability
  • Analysis Timing: Process samples within the validated storage stability period (as confirmed in method validation)
  • Patient Context: Record relevant patient information including time of last dose, concomitant medications (particularly methotrexate), and clinical status
  • Data Interpretation: Compare measured concentrations to established therapeutic ranges and integrate with clinical response assessments [1]

The therapeutic drug monitoring protocol is designed for practical implementation in both clinical trial and routine care settings. The emphasis on trough concentration measurement provides a consistent pharmacokinetic parameter that correlates with overall drug exposure while being clinically feasible to obtain. The validated stability of both analytes under various storage conditions allows flexibility in sample processing logistics, which is particularly important for multicenter clinical trials. For clinical interpretation, it is essential to obtain samples at steady-state conditions to ensure concentrations reflect stable pharmacokinetic parameters, which typically requires at least 5-7 half-lives of continuous dosing. [1]

Effective this compound Concentration Calculation

The effective this compound concentration represents the combined pharmacological activity of this compound and its active metabolite GS‑829845, accounting for their relative potencies. The calculation formula is:

Effective this compound Concentration (pmol/mL) = FLG Concentration (pmol/mL) + GS‑829845 Concentration (pmol/mL) × 0.1

This calculation reflects the relative potency of GS‑829845, which is approximately 0.1-fold that of the parent this compound compound. To perform this calculation, measured concentrations in mass units (ng/mL) must first be converted to molar units (pmol/mL) using the molecular weights of each compound (this compound free base = 425.51 g/mol; GS‑829845 molecular weight assumed similar). The resulting effective concentration provides a composite pharmacokinetic parameter that better correlates with clinical response than either compound alone. This approach acknowledges the significant contribution of the metabolite to overall pharmacological activity despite its lower potency, due to its substantially higher systemic exposure. [1]

Disease Activity Assessment in Rheumatoid Arthritis

DAS28-CRP Calculation Methodology

The DAS28-CRP is a composite score that integrates clinical signs of inflammation, laboratory markers, and patient-reported outcomes to provide a comprehensive assessment of rheumatoid arthritis disease activity. The calculation formula is:

DAS28-CRP = 0.56 × √(TJC28) + 0.28 × √(SJC28) + 0.36 × ln(CRP + 1) + 0.014 × GH + 0.96

Where:

  • TJC28: Tender joint count based on 28 specified joints
  • SJC28: Swollen joint count based on 28 specified joints
  • CRP: C-reactive protein level in mg/L
  • GH: Global health assessment measured on a 100mm visual analog scale (0 = very good, 100 = very bad)
  • ln: Natural logarithm function

The 28 joints included in the assessment are: proximal interphalangeal (10 joints), metacarpophalangeal (10 joints), wrists (2), elbows (2), shoulders (2), and knees (2). This simplified joint count was developed to increase feasibility in routine clinical practice while maintaining accuracy and reliability compared to more comprehensive joint assessments. [2]

DAS28-CRP Interpretation Guidelines

Table 3: DAS28-CRP Interpretation and Response Criteria

DAS28-CRP Score Disease Activity Category Clinically Meaningful Improvement
< 2.6 Remission > 1.2 decrease: Good improvement
≥ 2.6 to ≤ 3.2 Low Activity > 1.2 decrease: Good improvement
> 3.2 to ≤ 5.1 Moderate Activity > 0.6 but ≤ 1.2: Moderate improvement
> 5.1 High Activity ≤ 0.6: No improvement

The DAS28-CRP score typically ranges between 2.0 and 10.0, with higher scores indicating more severe disease activity. The categorization of patients into remission, low, moderate, or high disease activity groups facilitates treatment decisions and provides targets for therapy. When interpreting changes in DAS28-CRP over time, a decrease > 1.2 points represents a clinically meaningful improvement, while a change between 0.6 and 1.2 points indicates moderate improvement. It is important to note that the DAS28-CRP may yield slightly lower values compared to the original DAS28-ESR (which uses erythrocyte sedimentation rate instead of CRP), potentially leading to underestimation of disease activity if the same cutoff values are used. [2]

Correlation Analysis Between Effective this compound Concentration and Clinical Response

Experimental Workflow for Correlation Studies

The following diagram illustrates the comprehensive workflow for assessing the relationship between effective this compound concentration and clinical response in rheumatoid arthritis patients:

workflow A Patient Enrollment (RA diagnosis, moderate to severe activity) B Baseline Assessment (DAS28-CRP, PROs, laboratory tests) A->B C This compound Administration (200 mg once daily) B->C D Steady-State Trough Blood Collection (After ≥7 days of treatment) C->D E LC-MS/MS Analysis (this compound & GS-829845 quantification) D->E F Effective Concentration Calculation (FLG + 0.1 × GS-829845) E->F G Follow-up Clinical Assessment (DAS28-CRP at scheduled intervals) F->G H Statistical Correlation Analysis (Effective concentration vs. ΔDAS28-CRP) G->H

Clinical Correlation Data

Table 4: Representative Clinical Data Showing Correlation Between Effective this compound Concentration and Disease Activity

Study Time Point This compound Dose (mg/day) This compound Concentration (ng/mL) GS‑829845 Concentration (ng/mL) Effective this compound (pmol/mL) DAS28-CRP Disease Activity Category
Baseline 0 - - - 2.94 Moderate
Day 1 200 7.6 865.5 260.1 N/A N/A
Day 13 200 17.3 3028.6 887.9 3.08 Moderate
Day 29 200 11.2 2209.6 644.5 2.29 Remission
Day 70 200 11.1 1821.0 535.6 2.45 Low

Clinical data from therapeutic drug monitoring in rheumatoid arthritis patients demonstrates the dynamic relationship between effective this compound concentration and disease activity measures. In the representative case presented, similar this compound concentrations were observed on days 29 and 70 (11.2 vs. 11.1 ng/mL), but the decreased GS‑829845 concentration resulted in a lower effective this compound concentration (644.5 vs. 535.6 pmol/mL) that corresponded with worsened disease activity (DAS28-CRP increased from 2.29 to 2.45). This pattern suggests that monitoring the effective concentration, rather than this compound alone, might help optimize therapy and explain changes in clinical response. The data support the concept that maintaining effective concentrations above a certain threshold may be necessary for sustained clinical response, though larger prospective studies are needed to establish definitive target ranges. [1]

Recent real-world evidence from the FILOSOPHY and PARROTFISH studies has further substantiated the clinical utility of this compound in routine practice, showing early and sustained improvements in both disease activity and patient-reported outcomes. In these prospective observational studies, patients treated with this compound demonstrated rapid improvements in Clinical Disease Activity Index (CDAI) as early as Month 1, with responses maintained through Month 24. Importantly, significant improvements in patient-reported outcomes including pain and fatigue were observed as early as Week 1, highlighting the rapid onset of action that may relate to both peripheral anti-inflammatory effects and potential central modulation of pain pathways. [3]

Discussion & Conclusions

Clinical Implications and Practical Considerations

The correlation between effective this compound concentration and DAS28-CRP response provides a scientific foundation for personalized treatment approaches in rheumatoid arthritis management. The developed and fully validated LC-MS/MS method for simultaneous quantification of this compound and GS‑829845 represents a simple, rapid, and cost-effective approach suitable for routine therapeutic drug monitoring in clinical practice. The method's performance characteristics, including excellent precision and accuracy across the clinically relevant concentration range, make it appropriate for application in both research and clinical settings. The demonstration that effective concentration monitoring might explain variations in clinical response represents an important step toward precision medicine in rheumatoid arthritis treatment. [1]

The JAK-STAT pathway has been identified as playing a crucial role not only in inflammatory processes but also in pain modulation, which may explain the rapid improvement in patient-reported pain outcomes observed with this compound treatment. Evidence suggests that JAK inhibitors provide rapid pain relief (often within 1-2 weeks) that cannot be fully explained by their anti-inflammatory effects alone, indicating potential direct effects on central pain processing pathways. This dual mechanism of action—targeting both inflammation and pain pathways—may contribute to the comprehensive clinical benefits observed with this compound therapy and warrants consideration when interpreting the relationship between drug concentrations and patient-reported outcomes. [4]

Limitations and Future Directions

While the correlation between effective this compound concentration and clinical response shows promise, several limitations should be acknowledged. The available clinical data come primarily from small studies or case examples, necessitating larger prospective validation to establish definitive therapeutic target ranges. Additionally, the DAS28-CRP assessment has inherent limitations as a disease activity measure, with studies showing that approximately 50% of patients with normal CRP levels still demonstrate histological evidence of synovial inflammation. This discrepancy highlights the complex pathophysiology of rheumatoid arthritis and suggests that effective drug concentrations might need to be interpreted in the context of multiple clinical and laboratory parameters rather than as standalone values. [5]

Future research directions should focus on establishing clear target ranges for effective this compound concentrations associated with optimal clinical response, evaluating the potential for concentration-guided dose adjustment in suboptimal responders, and exploring the relationship between pharmacokinetic parameters and specific safety outcomes. Additionally, further investigation into the potential effects of concomitant medications, demographic factors, and genetic polymorphisms on this compound and GS‑829845 pharmacokinetics would enhance our understanding of interindividual variability and refine personalized dosing approaches. [1]

References

Comprehensive Analytical Methods for Filgotinib Quantification in Plasma: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Filgotinib and Its Analytical Challenges

This compound is an orally administered, preferential Janus kinase (JAK) 1 inhibitor approved for the treatment of rheumatoid arthritis (RA) and ulcerative colitis in Europe, the UK, and Japan. Following oral administration, this compound is rapidly absorbed and extensively metabolized to its primary active metabolite, GS-829845, which exhibits a similar JAK1 selectivity profile but with approximately 10-fold reduced potency compared to the parent drug. Despite its lower potency, GS-829845 achieves systemic exposures approximately 16- to 20-fold higher than this compound, contributing significantly to the overall pharmacodynamic activity [1] [2]. This pharmacokinetic profile necessitates simultaneous monitoring of both this compound and its active metabolite to establish comprehensive exposure-response relationships and support therapeutic drug monitoring (TDM) in clinical practice.

The development of robust bioanalytical methods for this compound and GS-829845 presents several technical challenges, including the need for simultaneous quantification of both analytes despite their significantly different concentration ranges in plasma, extraction from complex biological matrices with minimal interference, and achieving adequate sensitivity to capture trough concentrations at steady state. Early analytical methods required complicated and time-consuming solid-phase extraction procedures [3], but recent advances have simplified sample preparation while maintaining the necessary precision and accuracy for reliable quantification in clinical samples. This document provides detailed application notes and protocols for the analysis of this compound and its active metabolite in plasma, supporting drug development and therapeutic monitoring applications.

Analytical Methodologies for this compound Quantification

LC-MS/MS Method for Simultaneous Quantification

The liquid chromatography-tandem mass spectrometry (LC-MS/MS) method represents the current gold standard for simultaneous quantification of this compound and GS-829845 in human plasma, offering high sensitivity, selectivity, and efficiency. This method, fully validated according to US Food and Drug Administration (FDA) guidelines, enables precise quantification across clinically relevant concentration ranges while utilizing a simple sample preparation workflow [3]. The key advantages of this approach include minimal sample volume requirements (only 50 μL of plasma), rapid analysis time (5 minutes per run), and cost-effectiveness compared to earlier methodologies that required solid-phase extraction.

The method employs chromatographic separation using a Shim-pack Scepter C18-120 column maintained at 40°C. Mobile phase consisting of water (A) and methanol (B), both containing 0.1% formic acid, is delivered at a flow rate of 0.2 mL/min using a gradient elution program. The mass spectrometric detection is performed using a QTRAP 4500 mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. Specific multiple reaction monitoring (MRM) transitions are optimized for each analyte, providing high specificity for detection in complex plasma matrices. The validated linear range of 2.5–50 ng/mL for this compound and 250–5000 ng/mL for GS-829845 adequately covers the steady-state trough concentrations observed in clinical practice (4–28 ng/mL for this compound and 1252–3680 ng/mL for GS-829845) [3].

HPLC-UV Method for this compound Quantification

For applications requiring only this compound quantification without metabolite monitoring, a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method has been developed and validated for use in mice plasma, with potential adaptation to human matrices. This method provides a cost-effective alternative when mass spectrometry instrumentation is unavailable, though with reduced sensitivity and specificity compared to LC-MS/MS approaches. The method employs an isocratic mobile phase consisting of 10 mM ammonium acetate (pH 4.5) and acetonitrile (70:30, v/v) delivered at a flow rate of 0.8 mL/min through a Hypersil Gold C18 column [4].

Detection is performed at a wavelength of 300 nm, with this compound and the internal standard (tofacitinib) eluting at 5.56 and 4.28 minutes, respectively, within a total run time of 10 minutes. The method demonstrates linearity over a concentration range of 0.05–5.00 μg/mL (50–5000 ng/mL) with a correlation coefficient (r²) ≥ 0.992. While this range is suitable for pharmacokinetic studies in mice, it may lack the sensitivity required for monitoring human trough concentrations of this compound, particularly at the lower end of the therapeutic range [4]. The method has been successfully applied to pharmacokinetic studies in mice, demonstrating adequate precision, accuracy, and stability for non-clinical applications.

Table 1: Comparison of Analytical Methods for this compound Quantification

Parameter LC-MS/MS Method HPLC-UV Method
Analytes This compound + GS-829845 This compound only
Sample Volume 50 μL 100 μL

| Linearity Range | 2.5–50 ng/mL (FLG) 250–5000 ng/mL (metabolite) | 50–5000 ng/mL | | Retention Times | 2.6 min (FLG) 1.9 min (GS-829845) | 5.56 min (FLG) | | Run Time | 5 min | 10 min | | Detection | MS/MS with ESI+ | UV at 300 nm | | Application | Human plasma | Mice plasma |

Sample Preparation Techniques

Protein precipitation represents the most straightforward and efficient sample preparation method for this compound and GS-829845 extraction from plasma matrices. The protocol involves adding 400 μL of methanol to 50 μL of plasma sample following the addition of 2.5 μL of 20 μg/mL internal standard (brigatinib) solution. After vortexing for 1 minute, the mixture is centrifuged at 16,000 × g for 5 minutes, and the supernatant is filtered through a Millex-LH syringe filter (0.45 μm) [3]. The filtrate is subsequently diluted with an appropriate volume of water before injection into the LC-MS/MS system. This approach offers several advantages, including high recovery rates (91.4–98.6% for this compound and 94.1–97.7% for GS-829845), minimal processing time, and reduced solvent consumption compared to alternative extraction techniques.

For alternative methodologies, liquid-liquid extraction represents another viable approach for sample clean-up. This method typically employs ethyl acetate as the extraction solvent, with this compound and internal standard (tofacitinib) extracted from 100 μL of plasma. After evaporation to dryness and reconstitution in the mobile phase, the extract is injected into the chromatographic system [4]. While this technique may provide enhanced sample clean-up for complex matrices, it involves more processing steps and longer preparation times compared to protein precipitation. The choice between extraction methods should consider the specific requirements of the analytical application, including sensitivity needs, matrix complexity, and available resources.

Method Validation Results

Precision and Accuracy

The LC-MS/MS method for simultaneous quantification of this compound and GS-829845 demonstrates excellent precision and accuracy across the validated concentration ranges. Intra-day and inter-day assay accuracy results for both analytes were within ±11.4%, while precision values did not exceed 13.9% relative standard deviation (RSD), well within the acceptance criteria outlined in FDA bioanalytical method validation guidelines [3]. These results confirm the reliability and reproducibility of the method for quantifying this compound and its metabolite in clinical plasma samples, supporting its application in therapeutic drug monitoring and pharmacokinetic studies.

For the HPLC-UV method validated in mice plasma, both intra-day and inter-day precision and accuracy results were within acceptable limits, though specific numerical data were not provided in the available literature [4]. The method demonstrated sufficient reliability for application in pharmacokinetic studies, with this compound stability confirmed under various conditions including bench-top, auto-sampler, freeze-thaw cycles, and long-term storage at -80°C. These validation parameters ensure the method's suitability for non-clinical pharmacokinetic assessments, though additional validation would be required for human bioanalysis applications.

Table 2: Method Validation Parameters for this compound Analytical Methods

Validation Parameter LC-MS/MS Method HPLC-UV Method
Precision (RSD) ≤13.9% Within acceptable limits
Accuracy Within ±11.4% Within acceptable limits

| Recovery | 91.4–98.6% (FLG) 94.1–97.7% (metabolite) | Not specified | | Linearity (r) | 0.999 (FLG) 1.000 (metabolite) | ≥0.992 | | Stability | Established under tested conditions | Stable on bench-top, in auto-sampler, through freeze-thaw cycles |

Recovery and Matrix Effects

Extraction efficiency and matrix effects were comprehensively evaluated for the LC-MS/MS method, demonstrating consistent and reproducible results. The use of methanol as the precipitation solvent provided high recovery rates for both this compound (91.4–98.6%) and GS-829845 (94.1–97.7%), indicating efficient extraction from the plasma matrix [3]. The internal standard, brigatinib, showed similar recovery characteristics, confirming its suitability for normalizing analytical variations. Investigation of matrix effects revealed minimal ion suppression or enhancement, with consistent results across different lots of plasma, ensuring method robustness in diverse sample matrices.

The consistency of recovery and minimal matrix effects contribute significantly to the method's reliability for therapeutic drug monitoring applications. The simple protein precipitation approach using methanol offers advantages over more complex extraction techniques, providing a time-saving and cost-effective procedure without compromising analytical performance [3]. Methanol was selected over acetonitrile based on superior solubility characteristics for this compound, further optimizing the extraction efficiency and overall method performance.

Clinical Applications and Pharmacokinetic Data

Therapeutic Drug Monitoring in Rheumatoid Arthritis

The developed LC-MS/MS method has been successfully applied to therapeutic drug monitoring in patients with rheumatoid arthritis receiving this compound treatment. In a clinical case example, trough concentrations of this compound and GS-829845 were measured in a patient with RA over a 70-day treatment period [3]. While this compound concentrations remained relatively stable (7.6–17.3 ng/mL), GS-829845 concentrations showed greater variability (865.5–3028.6 ng/mL), resulting in fluctuations in the effective this compound concentration when both entities were considered together. These findings highlight the importance of monitoring both the parent drug and its active metabolite for comprehensive pharmacokinetic-pharmacodynamic assessments.

The effective this compound concentration was calculated using the formula: Effective FLG concentration (pmol/mL) = FLG concentration (pmol/mL) + GS-829845 concentration (pmol/mL) × 1/10, acknowledging the contribution of the metabolite despite its reduced potency [3]. Monitoring this effective concentration may help clinicians determine the appropriate this compound dosing regimen and explain variations in treatment response. In the reported case, decreased GS-829845 concentration between days 29 and 70 resulted in a lower effective this compound concentration and worsened disease activity, as measured by the Disease Activity Score with 28-joint count using C-reactive protein (DAS28-CRP), demonstrating the clinical utility of therapeutic drug monitoring for this compound.

Pharmacokinetic Characteristics

This compound exhibits favorable pharmacokinetic properties that support once-daily dosing. After oral administration, this compound is rapidly absorbed, with maximum plasma concentrations (C~max~) reached within 1–3 hours. Systemic exposures of both this compound and its primary metabolite increase dose-proportionally over the 50–200 mg once-daily dose range [1]. The terminal elimination half-lives are 4.9–10.7 hours for this compound and 19.6–27.3 hours for GS-829845, with steady state in plasma reached by day 2 for this compound and day 4 for its metabolite. Food intake does not significantly affect this compound pharmacokinetics, allowing administration without regard to meals [1].

Protein binding characteristics further contribute to the favorable pharmacokinetic profile of this compound. Binding to plasma proteins is low for both this compound (55–59%) and its primary metabolite (39–44%) in humans [1]. The low protein binding suggests a lower potential for drug-drug interactions mediated by protein displacement, and may contribute to consistent tissue distribution patterns. These pharmacokinetic properties, combined with the low drug-drug interaction potential, make this compound a suitable option for patients with rheumatoid arthritis and ulcerative colitis who often require concomitant medications.

Table 3: Steady-State Trough Concentrations of this compound and GS-829845 in RA Patients

Parameter This compound GS-829845
5th–95th Percentile Range 4–28 ng/mL 1252–3680 ng/mL
Typical Trough in Clinical Case 7.6–17.3 ng/mL 865.5–3028.6 ng/mL
Relative Exposure (vs. parent) 16–20×
Contribution to Efficacy Direct JAK1 inhibition Contributes ~10% of parent activity

Experimental Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Quantification

Scope: This protocol describes the simultaneous quantification of this compound and its active metabolite GS-829845 in human plasma using LC-MS/MS with simple protein precipitation.

Materials and Reagents:

  • Reference standards: this compound (Cayman Chemical), GS-829845 (Biosynth)
  • Internal standard: Brigatinib (Chemodex)
  • HPLC-grade methanol, water, and formic acid
  • Human plasma samples (50 μL per analysis)
  • Millex-LH syringe filters (0.45 μm, Merck)

Instrumentation and Conditions:

  • LC System: Shimadzu HPLC system with binary pump and autosampler
  • Column: Shim-pack Scepter C18-120 (3 μm, 2.1 × 100 mm)
  • Mobile Phase: A) Water with 0.1% formic acid, B) Methanol with 0.1% formic acid
  • Gradient: 0–1 min: 30% B, 1–3 min: 30%→95% B, 3–4 min: 95% B, 4–5 min: 95%→30% B
  • Flow Rate: 0.2 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 10 μL
  • Mass Spectrometer: QTRAP 4500 (AB Sciex) with ESI+
  • MRM Transitions: Optimized for each analyte

Sample Preparation Procedure:

  • Thaw plasma samples on ice or at room temperature and vortex thoroughly
  • Aliquot 50 μL of plasma into a clean microcentrifuge tube
  • Add 2.5 μL of internal standard working solution (20 μg/mL brigatinib in methanol)
  • Add 400 μL of methanol and vortex for 1 minute
  • Centrifuge at 16,000 × g for 5 minutes at 4°C
  • Filter supernatant through Millex-LH syringe filter (0.45 μm)
  • Dilute filtrate with an appropriate volume of water
  • Transfer to autosampler vials for LC-MS/MS analysis
Protocol 2: HPLC-UV Method for this compound Quantification

Scope: This protocol describes the quantification of this compound in mice plasma using HPLC-UV with liquid-liquid extraction, adaptable for research applications.

Materials and Reagents:

  • Reference standard: this compound
  • Internal standard: Tofacitinib
  • HPLC-grade acetonitrile, ethyl acetate, and ammonium acetate
  • Mice plasma samples (100 μL per analysis)

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity with quaternary pump and DAD detector
  • Column: Hypersil Gold C18 (5 μm, 4.6 × 250 mm)
  • Mobile Phase: 10 mM ammonium acetate (pH 4.5):acetonitrile (70:30, v/v)
  • Flow Rate: 0.8 mL/min
  • Detection Wavelength: 300 nm
  • Injection Volume: 50 μL
  • Run Time: 10 minutes
  • Retention Times: ~5.56 min (this compound), ~4.28 min (tofacitinib IS)

Sample Preparation Procedure:

  • Thaw plasma samples and vortex thoroughly
  • Aliquot 100 μL of plasma into a clean glass tube
  • Add internal standard working solution (tofacitinib)
  • Add 1 mL of ethyl acetate and vortex for 2 minutes
  • Centrifuge at 3000 × g for 10 minutes
  • Transfer organic layer to a clean glass tube
  • Evaporate to dryness under gentle nitrogen stream at 40°C
  • Reconstitute residue in 200 μL of mobile phase
  • Vortex for 30 seconds and transfer to autosampler vials for HPLC analysis

Visual Workflows

filgotinib_analysis start Start Analysis sample_prep Sample Preparation • Aliquot 50 μL plasma • Add IS (brigatinib) • Precipitate with methanol • Vortex & centrifuge • Filter supernatant start->sample_prep lc_conditions LC Separation • Column: C18 (2.1×100mm) • Mobile Phase: Water/MeOH + 0.1% FA • Gradient elution • Flow: 0.2 mL/min • Temp: 40°C sample_prep->lc_conditions ms_detection MS/MS Detection • ESI Positive Mode • MRM Transitions • this compound: 2.6 min • GS-829845: 1.9 min lc_conditions->ms_detection data_analysis Data Analysis • Peak integration • Calibration curve • Calculate concentrations • Apply correction factor ms_detection->data_analysis clinical_application Clinical Application • Therapeutic drug monitoring • Calculate effective concentration • Correlate with DAS28-CRP data_analysis->clinical_application

Figure 1: Experimental Workflow for LC-MS/MS Analysis of this compound and Metabolite in Plasma

filgotinib_pk oral_dose Oral Administration 200 mg once daily absorption Absorption • Tmax: 1-3 hours • Food effect: minimal oral_dose->absorption Rapid absorption distribution Distribution • Protein binding: 55-59% • Low plasma protein binding absorption->distribution Extensive distribution metabolism Metabolism • Carboxylesterase 2 (CES2) • Forms GS-829845 metabolite • Metabolite exposure: 16-20× parent distribution->metabolism Hepatic metabolism efficacy Clinical Efficacy • JAK1 inhibition • Combined exposure effect • DAS28-CRP improvement distribution->efficacy Therapeutic concentrations elimination Elimination • Parent t½: 4.9-10.7 h • Metabolite t½: 19.6-27.3 h • Primarily renal elimination metabolism->elimination Renal elimination metabolism->efficacy Contributes to pharmacological activity

Figure 2: Pharmacokinetic Pathway and Clinical Correlation of this compound

Conclusion

The analytical methods presented in this document provide robust and reliable approaches for quantifying this compound and its active metabolite GS-829845 in plasma matrices. The LC-MS/MS method with simple protein precipitation offers significant advantages in terms of simplicity, sensitivity, and efficiency, making it particularly suitable for high-throughput clinical applications and therapeutic drug monitoring. The HPLC-UV method represents a cost-effective alternative for non-clinical studies where metabolite monitoring is not required. The comprehensive validation data confirm that both methods meet regulatory standards for bioanalytical method validation, ensuring the generation of reliable and reproducible concentration data.

The clinical application of these analytical methods has demonstrated their utility in characterizing the pharmacokinetic-pharmacodynamic relationships of this compound and supporting therapeutic drug monitoring in patients with rheumatoid arthritis. The ability to simultaneously monitor both this compound and its pharmacologically active metabolite provides a more comprehensive understanding of drug exposure than parent drug quantification alone, potentially contributing to optimized dosing strategies and improved clinical outcomes. As this compound continues to be investigated for additional inflammatory conditions, these analytical methods will remain essential tools for both clinical management and ongoing research initiatives.

References

Filgotinib Treatment Persistence in Real-World Evidence: Application Notes and Protocols for Clinical Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Real-World Evidence on Filgotinib Treatment Persistence

This compound is an orally administered, preferential Janus kinase 1 (JAK1) inhibitor approved for the treatment of moderate-to-severe rheumatoid arthritis (RA) in Europe and Japan, and more recently for ulcerative colitis (UC) in various markets. While randomized controlled trials (RCTs) have established the efficacy and safety profile of this compound, real-world evidence (RWE) is increasingly crucial for understanding its performance in routine clinical practice. RWE studies capture data from heterogeneous patient populations treated in diverse clinical settings, providing insights beyond the carefully controlled conditions of pre-marketing clinical trials. This document summarizes the current RWE on this compound treatment persistence across indications and provides detailed methodological protocols for generating RWE on treatment persistence.

Treatment persistence, defined as the duration of time from initiation to discontinuation of therapy, serves as a composite effectiveness measure in real-world settings, reflecting both efficacy and tolerability. For chronic conditions like RA and UC, long-term treatment persistence is crucial for achieving sustained disease control and preventing disease progression. The RWE data presented herein demonstrate this compound's real-world performance across multiple geographic regions and patient populations, supporting its use in clinical practice.

Real-World Evidence Summary: this compound Treatment Persistence Across Indications

Rheumatoid Arthritis Real-World Studies

Table 1: Real-World Studies of this compound in Rheumatoid Arthritis

Study Name Country/Region Sample Size Study Design Follow-up Duration Key Persistence Findings
FILOSOPHY & PARROTFISH [1] Europe 1,309 Prospective observational 6-24 months 84.9% persistence at 6 months; 71%-88% achieving CDAI LDA or remission at Month 24
German Chart Review [2] Germany 301 Retrospective chart review 12 months 81.6% persistence at 12 months; 36.8% achieving CDAI remission at 6 months
FILOSOPHY & PARROTFISH Subgroups [1] Europe 485 AT-naïve, 824 AT-experienced Prospective observational 24 months AT-naïve: 35.3% CDAI remission at 24 months; AT-experienced: 16.4% CDAI remission at 24 months

AT = Advanced Therapy (biologic or targeted synthetic DMARDs); CDAI = Clinical Disease Activity Index; LDA = Low Disease Activity

The European FILOSOPHY and PARROTFISH pooled interim analysis (N=1,309) demonstrated encouraging real-world effectiveness of this compound in RA patients, with high treatment persistence of 84.9% at 6 months [1]. The study included both advanced therapy-naïve (37.1%) and advanced therapy-experienced (62.9%) patients, with most (91.4%) receiving the 200 mg dose. Effectiveness was maintained through 24 months, with 35.3% of AT-naïve and 16.4% of AT-experienced patients achieving CDAI remission at 24 months. A separate German retrospective chart review (N=301) similarly showed high persistence rates, with 81.6% of patients remaining on this compound at 12 months [2]. In this study, this compound was predominantly used as monotherapy (83.7%), with oral administration (78.4%), fast onset of action (66.8%), and monotherapy capability (65.4%) cited as the most common reasons for treatment initiation.

Ulcerative Colitis Real-World Studies

Table 2: Real-World Studies of this compound in Ulcerative Colitis

Study Name/Location Sample Size Study Design Follow-up Duration Clinical Remission at 24 weeks 12-Month Persistence
UK Multicenter [3] [4] 286 Retrospective observational Median 229 days 51% (post-induction) 66%
Japanese Single-Center [5] [6] 25 Retrospective observational Median 232 days 52-60% (depending on scale) 68%
Jakarta Study (BIO-exposed) [7] 79 Retrospective multicenter 16 weeks 36.8% (CFREM at week 16) N/A

CFREM = Corticosteroid-Free Symptomatic Remission

The UK multicenter study (N=286) represents the largest real-world cohort of UC patients treated with this compound, showing a 12-month treatment persistence of 66% [3] [4]. This study included a predominantly biologically exposed population (56% with prior advanced therapy exposure), with 64% achieving clinical response and 51% achieving clinical remission at the post-induction (8-12 week) assessment. The Japanese single-center experience (N=25) demonstrated similar persistence rates (68%) over a comparable follow-up period [5] [6]. This study also showed significant improvements in patient-reported outcome (PRO2) and partial Mayo scores as early as two weeks after treatment initiation (p<0.05), with 52-60% of patients achieving clinical remission at 24 weeks depending on the assessment scale used.

The Jakarta real-world evidence multicenter study compared this compound with other JAK inhibitors (tofacitinib and upadacitinib) in bio-exposed UC patients [7]. This study found that this compound demonstrated 36.8% corticosteroid-free symptomatic remission at week 16, with lower dose maintenance failure (42.3%) compared to tofacitinib (58.1%), though higher than upadacitinib (30.5%).

UC_Workflow Start UC Patient Population Prior_Tx Prior Treatment Exposure Start->Prior_Tx BIO_Naive BIO/JAK Naïve (36%) Prior_Tx->BIO_Naive BIO_Exp BIO/JAK Experienced (56-64%) Prior_Tx->BIO_Exp Assessment Effectiveness Assessment BIO_Naive->Assessment BIO_Exp->Assessment Clinical Clinical Response (65%) Assessment->Clinical Remission Clinical Remission (51%) Assessment->Remission SteroidFree Steroid-Free (78%) Assessment->SteroidFree Persistence 12-Month Persistence (66-68%) Clinical->Persistence Remission->Persistence SteroidFree->Persistence

Figure 1: Real-World Effectiveness and Persistence of this compound in Ulcerative colitis. Percentages derived from UK multicenter study [3] [4] and Japanese study [5] [6].

Methodological Protocols for Real-World Evidence Generation

Study Design Specifications

3.1.1 Retrospective Chart Review Protocol

The retrospective chart review methodology follows the approach used in the German RA study [2] and UK UC studies [3] [4]:

  • Data Source: Electronic medical records from multiple clinical sites (typically 5-20 centers)
  • Patient Identification: Consecutive sampling of all patients who initiated this compound within a specified timeframe
  • Inclusion Criteria:
    • Adult patients (≥18 years)
    • Confirmed diagnosis of the indication (RA or UC) using standard diagnostic criteria
    • Initiated this compound treatment during the defined study period
    • Availability of ≥6 months of medical records prior to this compound initiation (for baseline characteristics) and/or after treatment initiation (for outcomes)
  • Exclusion Criteria:
    • Participation in interventional clinical trials during the observation period
    • Previous participation in observational studies sponsored by the manufacturer that could introduce bias

3.1.2 Prospective Observational Study Protocol

The prospective observational study design follows the FILOSOPHY and PARROTFISH studies in RA [1]:

  • Study Registration: Prospective registration in clinical trial registries (e.g., ClinicalTrials.gov: NCT04871919, NCT05323591)
  • Recruitment: Consecutive enrollment of patients prescribed this compound for the first time according to the product label and local standard of care
  • Follow-up Schedule: Assessments at baseline, 1, 3, 6, 12, 18, and 24 months
  • Data Collection: Standardized electronic case report forms capturing demographics, disease characteristics, prior treatments, concomitant medications, and outcomes
Patient Population and Data Collection

3.2.1 Baseline Characteristics Assessment

Collection of comprehensive baseline characteristics is essential for understanding the study population and assessing generalizability:

  • Demographics: Age, sex, ethnicity, weight, smoking status
  • Disease Characteristics:
    • For RA: disease duration, seropositivity (RF, ACPA), tender/swollen joint counts, patient/physician global assessments, composite disease activity scores (DAS28-CRP, CDAI), functional status (HAQ-DI)
    • For UC: disease duration, extent (Montreal classification), disease activity scores (SCCAI, partial Mayo), endoscopic findings, biochemical markers (CRP, fecal calprotectin)
  • Comorbidity Profile: Cardiovascular risk factors, previous malignancies, history of infections (especially herpes zoster), renal/hepatic impairment
  • Prior Treatments: Conventional synthetic DMARDs, biologic DMARDs, targeted synthetic DMARDs, corticosteroids, number and class of prior advanced therapies
  • Concomitant Medications: Continued csDMARDs, corticosteroids, NSAIDs, proton pump inhibitors

3.2.2 Treatment Patterns Documentation

Treatment patterns should be thoroughly documented to understand real-world usage:

  • This compound Dose: Initial dose (100 mg or 200 mg), dose adjustments during follow-up, reasons for dose changes
  • Administration Regimen: Monotherapy versus combination therapy with csDMARDs
  • Treatment Modifications: Temporary interruptions, permanent discontinuations, reasons for changes
  • Concomitant Therapies: Corticosteroid use (initiation, dose changes, discontinuation), csDMARD use
Outcome Measures and Data Collection Methods

3.3.1 Primary Effectiveness Endpoints

  • Treatment Persistence: Defined as the duration from treatment initiation to discontinuation, with discontinuation defined as either permanent cessation or switching to another advanced therapy
  • Clinical Response:
    • RA: Proportion achieving CDAI remission (≤2.8), CDAI low disease activity (LDA; >2.8 to ≤10), DAS28-CRP remission (≤2.6), DAS28-CRP LDA (>2.6 to ≤3.2)
    • UC: Clinical response (decrease in SCCAI ≥2 or PMS ≥3 compared with baseline), clinical remission (SCCAI ≤2 or PMS ≤1), corticosteroid-free remission
  • Patient-Reported Outcomes:
    • HAQ-DI for RA (clinically meaningful change defined as reduction ≥0.22)
    • IBD-Control questionnaire for UC

3.3.2 Secondary Endpoints

  • Biomarker Responses: CRP, fecal calprotectin (for UC)
  • Endoscopic Outcomes: Mayo Endoscopic Subscore or Ulcerative Colitis Endoscopic Index of Severity (for UC)
  • Corticosteroid Utilization: Proportion discontinuing corticosteroids, steroid-free status at follow-up
  • Safety Outcomes: Adverse events, serious adverse events, adverse events leading to discontinuation

Data Analysis Protocols

Statistical Analysis Plan

4.1.1 Primary Analysis Methods

  • Treatment Persistence Analysis: Kaplan-Meier survival analysis to estimate the probability of treatment persistence over time, with log-rank test for subgroup comparisons [1] [2]
  • Effectiveness Analysis:
    • Continuous variables (e.g., disease activity scores): Presented as means with standard deviations or medians with interquartile ranges depending on distribution; compared using paired t-tests or Wilcoxon signed-rank tests for within-group changes
    • Categorical variables (e.g., remission rates): Presented as frequencies and percentages; compared using Fisher's exact test or Pearson's χ2 test
  • Missing Data Handling: Primary analysis using observed data; sensitivity analyses using appropriate imputation methods for missing data

4.1.2 Subgroup and Multivariable Analyses

  • Pre-specified Subgroups:
    • Advanced therapy-naïve versus advanced therapy-experienced
    • Monotherapy versus combination therapy
    • Age groups (<65 vs ≥65 years)
    • Presence of comorbidities or cardiovascular risk factors
  • Multivariable Analyses:
    • Cox proportional hazards models to identify factors associated with treatment persistence
    • Logistic regression to identify predictors of clinical response
  • Propensity Score Methods: For comparative effectiveness studies, use of propensity score weighting or matching to adjust for confounding by indication [7]
Safety Monitoring and Reporting

4.2.1 Adverse Event Collection and Analysis

  • Event Collection: All adverse events (AEs), serious adverse events (SAEs), and adverse events of special interest (AESIs) collected throughout the follow-up period
  • Causality Assessment: Investigator assessment of relationship to study treatment
  • Reporting Metrics: Exposure-adjusted incidence rates (EAIRs) per 100 patient-years of exposure for AEs and SAEs [8]
  • Special Focus Events:
    • Serious infections
    • Herpes zoster reactivation
    • Major adverse cardiovascular events (MACE)
    • Venous thromboembolism (VTE)
    • Malignancies
    • Laboratory abnormalities (cytopenias, liver enzyme elevations, lipid profile changes)

RWE_Flow Start Study Conceptualization Design Study Design Selection Start->Design Retro Retrospective Chart Review Design->Retro Pro Prospective Observational Design->Pro Sites Site Selection (5-20 Centers) Retro->Sites Pro->Sites Patients Patient Identification (Inclusion/Exclusion Criteria) Sites->Patients Data Data Collection (Structured eCRF) Patients->Data Analysis Statistical Analysis Data->Analysis Persistence Time-to-Event Analysis (Kaplan-Meier) Analysis->Persistence Effectiveness Effectiveness Outcomes (Remission/LDA Rates) Analysis->Effectiveness Safety Safety Analysis (EAIR of AEs) Analysis->Safety Output Real-World Evidence Generation Persistence->Output Effectiveness->Output Safety->Output

Figure 2: Real-World Evidence Generation Workflow for this compound Treatment Persistence Studies

Discussion and Clinical Implications

The real-world evidence summarized in this document demonstrates that this compound maintains substantial treatment persistence across both rheumatoid arthritis and ulcerative colitis indications. The observed 12-month persistence rates of 66-82% across studies suggest that a majority of patients continue to derive benefit from this compound with acceptable tolerability in routine practice. This persistence is notably similar to or exceeds that typically observed with other advanced therapies in these chronic inflammatory conditions.

Several factors associated with better persistence have been identified across studies. In UC, patients with lower baseline disease activity scores (PRO2 and partial Mayo) showed better persistence and higher remission rates [5] [6]. In RA, advanced therapy-naïve patients generally demonstrated higher remission rates compared with advanced therapy-experienced patients [1]. The ability to use this compound as monotherapy was frequently cited as a reason for treatment selection in RA [2], potentially contributing to persistence by reducing pill burden and avoiding side effects associated with conventional synthetic DMARDs.

The safety profile of this compound in real-world studies appears consistent with the known safety profile of JAK inhibitors as a class, with no new safety signals detected in these observational cohorts [1] [2]. However, appropriate risk mitigation strategies in line with regulatory guidance should be maintained, particularly for special populations such as elderly patients and those with cardiovascular risk factors.

Conclusion

These application notes and protocols provide a methodological framework for generating real-world evidence on this compound treatment persistence. The consistent persistence rates observed across multiple real-world studies in both rheumatoid arthritis and ulcerative colitis support this compound as a valuable treatment option in routine clinical practice. The protocols outlined herein can be utilized by researchers to generate additional real-world evidence, further elucidating the effectiveness and safety of this compound in diverse patient populations and clinical settings.

References

filgotinib dosing regimen rheumatoid arthritis monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Clinical Evidence

For research purposes, the following summaries detail the methodologies and key findings from pivotal clinical trials investigating filgotinib monotherapy.

FINCH 3 Trial (Phase 3)

This 52-week, multicenter, double-blind, active-controlled trial evaluated this compound in patients with active RA and limited or no prior MTX exposure [1].

  • Study Design & Protocol:
    • Patients: 1252 patients were randomized 2:1:1:2 to one of four treatment arms.
    • Interventions:
      • This compound 200 mg + MTX (FIL200+MTX)
      • This compound 100 mg + MTX (FIL100+MTX)
      • This compound 200 mg monotherapy (FIL200)
      • MTX monotherapy
    • Primary Endpoint: Proportion of patients achieving ACR20 response at week 24.
  • Key Findings: At week 24, 78% of patients receiving FIL200 monotherapy achieved an ACR20 response, compared to 71% on MTX monotherapy. While this difference was not statistically superior (p=0.058), the study confirmed the clinical benefit of this compound monotherapy [1].
DARWIN 3 Long-Term Extension (LTE) Study

This open-label extension study assessed the long-term safety and efficacy of this compound in patients who completed the 24-week phase II DARWIN 1 (this compound + MTX) and DARWIN 2 (this compound monotherapy) trials [2] [3].

  • Study Design & Protocol:
    • Patients: 739 patients enrolled in the LTE.
    • Intervention: Patients received this compound 200 mg once daily (except for a small subset of men in the U.S. who received 100 mg).
    • Primary Endpoint: Safety and tolerability, assessed by the incidence of treatment-emergent adverse events (TEAEs).
    • Duration: The final analysis reported data for up to 8 years (mean exposure of 259.8 weeks) [2].
  • Key Findings:
    • Efficacy: this compound monotherapy maintained long-term efficacy. American College of Rheumatology (ACR) 20/50/70 response rates at week 396 were 26.9%, 20.2%, and 14.7%, respectively (using non-responder imputation). The percentage of patients achieving DAS28-CRP remission (<2.6) increased to 62.8% at week 396 [2] [4].
    • Safety: The exposure-adjusted incidence rate (EAIR) for serious TEAEs was 3.8 per 100 patient-years. EAIRs for serious infections, herpes zoster, major adverse cardiovascular events (MACE), and malignancies were low, indicating a maintained safety profile over the long term [2].

Safety and Laboratory Monitoring Protocol

The following workflow and table outline the critical safety monitoring parameters required for managing this compound treatment in clinical trials [5].

Start Initiate this compound Treatment Screen Pre-Treatment Screening Start->Screen Monitor Ongoing Monitoring Screen->Monitor Parameters within limit Interrupt Interrupt Treatment Screen->Interrupt Parameters below threshold Manage Manage per Guidelines Monitor->Manage e.g., Lipid elevation Interrupt->Monitor Parameters return to acceptable range

Laboratory Measure Action Required Monitoring Guidance
Absolute Neutrophil Count (ANC) Do not initiate or interrupt treatment if ANC < 1 × 10⁹ cells/L. Before treatment initiation and thereafter per routine patient management [5].
Absolute Lymphocyte Count (ALC) Do not initiate or interrupt treatment if ALC < 0.5 × 10⁹ cells/L.
Hemoglobin (Hb) Do not initiate or interrupt treatment if Hb < 8 g/dL.
Lipid Parameters Manage according to international clinical guidelines for hyperlipidaemia. 12 weeks after initiation and thereafter per guidelines [5].

Summary of Key Quantitative Data

The table below consolidates key efficacy and safety data from the clinical trials for a comprehensive overview.

Trial Duration Treatment Arm Efficacy (ACR20) Key Safety Findings (EAIR per 100 PYs)
FINCH 3 [1] 24 weeks FIL 200 mg Monotherapy 78% Adverse event rates through week 52 were comparable between all treatments.
FINCH 3 [1] 24 weeks MTX Monotherapy 71% -

| DARWIN 3 (LTE) [2] | Up to 8 years | All Patients (Pooled) | 26.9% (ACR20 at 8 years) | TEAEs: 67.0 Serious TEAEs: 3.8 Serious Infections: 1.3 Herpes Zoster: 1.3 MACE: 0.19 Malignancies: 0.6 |

Conclusion for Research Applications

For scientists and drug development professionals, the evidence supports this compound 200 mg once daily as a standard dose for RA monotherapy in the general adult population. The 100 mg dose is a critical option for special populations with increased risk profiles. The long-term data from DARWIN 3 demonstrates a durable efficacy and consistent safety profile for up to 8 years, supporting its viability for chronic management of RA. The FAITHFUL study ( phase IV) is ongoing and will provide further prospective evidence comparing this compound add-on therapy to monotherapy in patients with an inadequate response to MTX [6].

References

Comprehensive Application Notes and Protocols for Filgotinib in Combination with Methotrexate for Rheumatoid Arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Rheumatoid arthritis (RA) is a chronic autoimmune inflammatory disease characterized by synovial inflammation and joint destruction that affects approximately 1% of the global population. The disease typically presents in individuals during their peak productive years (40s-50s), leading to significant physical disability, economic burden, and psychological distress. Without effective treatment, approximately 70% of patients develop bone erosions within two years, making early and effective therapeutic intervention crucial. The pathophysiology of RA involves multiple pro-inflammatory cytokines that signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, representing a promising therapeutic target.

Filgotinib is an oral, selective JAK1 inhibitor that has demonstrated efficacy in multiple phase 2 and 3 clinical trials for moderate to severe active RA. As a targeted synthetic disease-modifying antirheumatic drug (tsDMARD), this compound offers the convenience of oral administration while simultaneously inhibiting multiple cytokine pathways involved in RA pathogenesis. The combination therapy of this compound with methotrexate (MTX) has emerged as a particularly effective treatment strategy, providing superior clinical outcomes compared to MTX monotherapy in specific patient populations. These application notes provide detailed protocols and evidence-based guidance for researchers and drug development professionals on the appropriate use of this compound in combination with MTX.

Clinical Evidence Summary

Key Clinical Trial Findings

The efficacy and safety of this compound in combination with MTX have been evaluated across multiple clinical trials in diverse RA patient populations. The FINCH 3 trial (NCT02886728), a 52-week phase 3 multicenter study, demonstrated that in patients with limited or no prior MTX exposure, this compound 200 mg + MTX achieved significantly higher ACR20 response rates at week 24 compared to MTX monotherapy (81% vs. 71%, p<0.001). The FINCH 1 trial showed this compound 200 mg + MTX was noninferior to adalimumab + MTX in MTX-inadequate responders (MTX-IR), while the DARWIN 1 and 2 studies established the efficacy of this compound as both add-on therapy and monotherapy in MTX-IR patients.

Table 1: Efficacy Outcomes from Key Clinical Trials of this compound in Rheumatoid Arthritis

Trial Patient Population Treatment Groups Primary Endpoint Results Key Secondary Outcomes
FINCH 3 (N=1252) Limited/no prior MTX exposure FIL200+MTX, FIL100+MTX, FIL200, MTX ACR20: 81% FIL200+MTX vs 71% MTX (p<0.001) DAS28(CRP)<2.6: 54% FIL200+MTX vs 29% MTX (p<0.001)
FINCH 1 (N=1755) MTX-inadequate responders FIL200+MTX, FIL100+MTX, ADA+MTX, PBO+MTX ACR20: 76% FIL200+MTX vs 49% PBO+MTX (p<0.001) Noninferior to adalimumab for DAS28(CRP)≤3.2
DARWIN 1 (N=594) MTX-inadequate responders FIL+MTX vs PBO+MTX ACR20: 79% FIL200+MTX vs 54% PBO (p<0.001) Rapid improvement by week 2 with higher doses

A recent network meta-analysis (2025) comparing JAK inhibitors in MTX-IR patients found that this compound 200 mg + MTX had the highest probability of being the most effective treatment for inhibiting radiographic progression, as measured by change in modified Total Sharp Score (mTSS) at 48/52 weeks. This compound 200 mg also ranked highest for achieving Clinical Disease Activity Index (CDAI) ≤2.8 and Simplified Disease Activity Index (SDAI) ≤3.3 at 12 weeks, demonstrating its potent clinical efficacy [1].

Safety Profile

The safety profile of this compound in combination with MTX has been consistently acceptable across clinical trials. Through 52 weeks in the FINCH 3 trial, adverse event rates were comparable between all treatment groups, with no unexpected safety signals. The most common adverse events include slight decreases in neutrophil and lymphocyte counts, and dose-dependent increases in lipids (total cholesterol, triglycerides, and HDL), with stable LDL/HDL ratios. As with other JAK inhibitors, careful consideration of thromboembolic risk is warranted, though adjudicated event rates were low in clinical trials [2] [3].

Table 2: Safety Overview of this compound from Pooled Clinical Trial Data

Safety Parameter Observation with this compound Clinical Implications
Hematological Effects Transient decrease in neutrophil/lymphocyte counts; stable hemoglobin Monitor blood counts periodically
Lipid Profile Dose-dependent increases in total cholesterol, triglycerides, HDL; stable LDL/HDL ratios Lipid monitoring recommended at 12 weeks
Hepatic Function No significant hepatotoxicity observed Routine liver function monitoring
Infection Risk Comparable to other JAK inhibitors Screen for TB and monitor for infections
Thromboembolic Events Low incidence in clinical trials Consider individual patient risk factors

Mechanism and Pharmacology

Pharmacodynamic Properties

This compound is an adenosine triphosphate-competitive reversible inhibitor that demonstrates preferential inhibition of JAK1 (IC₅₀ = 10 nM) over JAK2 (IC₅₀ = 28 nM), JAK3 (IC₅₀ = 810 nM), and TYK2 (IC₅₀ = 116 nM). This selectivity profile potentially offers an improved benefit-risk ratio compared to less selective JAK inhibitors by preserving JAK2-mediated functions such as erythropoiesis. This compound undergoes metabolism to GS-829845, an active metabolite that exhibits approximately tenfold lower potency while maintaining similar JAK1 selectivity. Pharmacokinetic/pharmacodynamic modeling suggests that GS-829845 contributes meaningfully to the overall pharmacodynamic effects due to its high exposure levels [3].

The mechanism of action involves inhibition of JAK-STAT signaling pathways downstream of multiple cytokines implicated in RA pathogenesis, including interleukin-6 (IL-6), interferons, and common gamma chain cytokines. This broad inhibition of pro-inflammatory cytokine signaling results in rapal reduction in inflammatory markers such as C-reactive protein (CRP), often observed within 2 weeks of treatment initiation. Additionally, this compound treatment demonstrates disease-modifying potential through inhibition of radiographic progression, as evidenced by significant reductions in mTSS compared to MTX monotherapy in clinical trials [2] [1].

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetics with rapid absorption (median Tmax 2-3 hours) and dose-proportional exposure over the therapeutic range. The active metabolite GS-829845 reaches peak concentration at approximately 5 hours post-dose. Both this compound and its metabolite reach steady-state concentrations within 2-4 days with minimal to moderate accumulation following once-daily administration. Food intake does not clinically relevantly alter exposure, allowing for administration without regard to meals. This compound undergoes extensive metabolism primarily by carboxylesterase 2 (CES2) to form GS-829845, with the majority of the dose (≈87%) eliminated renally [3].

Experimental Protocols and Methodologies

In Vitro JAK Selectivity Profiling

Objective: To determine the inhibitory potency and selectivity of this compound against JAK family enzymes.

Materials and Reagents:

  • Purified human JAK1, JAK2, JAK3, and TYK2 enzymatic domains
  • ATP and appropriate peptide substrates
  • Detection reagents for kinase activity
  • This compound and comparator JAK inhibitors

Procedure:

  • Prepare serial dilutions of this compound in DMSO (typical range: 0.1 nM to 10,000 nM)
  • Incubate enzymes with inhibitors for 15 minutes prior to addition of ATP/substrate mixture
  • Conduct kinase reactions under linear velocity conditions
  • Quantify kinase activity using appropriate detection method (e.g., luminescence)
  • Calculate IC₅₀ values using non-linear regression analysis of inhibition curves

Validation Parameters:

  • Z'-factor >0.5 for assay quality assessment
  • Intra-assay coefficient of variation <15%
  • Consistent IC₅₀ values for control inhibitors across experiments

This protocol confirmed this compound's JAK1 preferential inhibition with IC₅₀ values of 10, 28, 810, and 116 nM for JAK1, JAK2, JAK3, and TYK2, respectively [3].

Cellular JAK-STAT Signaling Assay

Objective: To evaluate the functional selectivity of this compound in whole blood and cellular assays.

Materials and Reagents:

  • Fresh human whole blood from healthy donors
  • Cell separation media for peripheral blood mononuclear cells (PBMCs)
  • JAK-STAT pathway cytokines (IFN-α, IL-6, IL-7, EPO)
  • Phospho-specific antibodies for flow cytometry
  • Cell culture media and supplements

Procedure:

  • Collect fresh venous blood in heparinized tubes
  • For whole blood assays, dilute blood 1:1 with media and pre-incubate with this compound or vehicle for 30 minutes
  • Stimulate with cytokines for 15-30 minutes (IFN-α for JAK1/TYK2, IL-6 for JAK1/JAK2, IL-7 for JAK1/JAK3, EPO for JAK2)
  • Fix cells, permeabilize, and stain with phospho-STAT-specific antibodies
  • Analyze by flow cytometry to quantify pathway inhibition
  • For PBMC assays, isolate cells by density gradient centrifugation before treatment

Key Findings: this compound demonstrated preferential inhibition of JAK1-mediated signaling (IFN-α and IL-6) with reduced effect on JAK2-dependent pathways (EPO signaling), confirming its selective cellular profile [3].

Visualization of Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway and this compound Mechanism

jak_stat Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation JAK3 JAK3 Receptor->JAK3 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT Protein JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation JAK3->STAT Phosphorylation TYK2->STAT Phosphorylation Dimer STAT Dimer STAT->Dimer Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription Nucleus->Transcription This compound This compound This compound->JAK1 Preferential Inhibition This compound->JAK2 Moderate Inhibition This compound->JAK3 Weak Inhibition This compound->TYK2 Weak Inhibition

Figure 1: JAK-STAT Signaling Pathway and this compound Mechanism of Action. This compound preferentially inhibits JAK1 with minimal effect on other JAK family members, potentially offering an improved benefit-risk profile.

Clinical Trial Protocol for Combination Therapy

trial_design Screening Screening & Enrollment Inclusion: Active RA, Inadequate MTX Response Exclusion: Prior JAKi use, severe hepatic/renal impairment Randomization Randomization 1:1 Screening->Randomization Group1 Add-on Group This compound 200mg + MTX Randomization->Group1 Group2 Switch Group This compound 200mg monotherapy Randomization->Group2 W0_W24 Treatment Period (Weeks 0-24) Primary: DAS28-CRP change Secondary: ACR20/50/70, HAQ-DI, Safety Group1->W0_W24 Group2->W0_W24 W24_Assessment Week 24 Assessment Primary endpoint analysis W0_W24->W24_Assessment Extension Extension Period (Weeks 24-48) Add-on group: MTX dose adjustment permitted Switch group: MTX resumption permitted W24_Assessment->Extension Final Final Assessment Week 48: Long-term efficacy and safety Extension->Final

Figure 2: Clinical Trial Design for this compound-MTX Combination Therapy. Based on the FAITHFUL study protocol, this design compares add-on versus switch strategies in MTX-inadequate responders [4].

Conclusion and Future Directions

The combination therapy of this compound with methotrexate represents an effective treatment strategy for rheumatoid arthritis patients across multiple stages of disease management. The robust clinical evidence from phase 2 and 3 trials demonstrates consistent benefits in reducing disease activity, improving physical function, and inhibiting radiographic progression. The selective JAK1 inhibition profile of this compound potentially offers an optimized benefit-risk ratio, though long-term surveillance studies continue to monitor real-world safety outcomes.

For drug development professionals, several future research directions merit consideration. The ongoing FAITHFUL study (jRCTs031230673) will provide important evidence regarding the comparative efficacy of this compound add-on therapy versus switching to monotherapy in MTX-inadequate responders [4]. Additional investigations exploring biomarker predictors of treatment response, optimal sequencing with other targeted therapies, and potential applications in other immune-mediated inflammatory diseases represent promising areas for further research. As the treatment landscape for rheumatoid arthritis continues to evolve, this compound in combination with methotrexate offers a valuable therapeutic option that balances efficacy, safety, and convenience.

References

Application Notes: Filgotinib for Active Noninfectious Uveitis

Author: Smolecule Technical Support Team. Date: February 2026

1. Executive Summary The HUMBOLDT trial was a phase 2, double-masked, placebo-controlled, randomized clinical trial conducted to assess the efficacy and safety of the oral JAK1-preferential inhibitor filgotinib in adults with active noninfectious intermediate uveitis, posterior uveitis, or panuveitis [1] [2]. Despite being terminated early for business reasons unrelated to efficacy or safety, the trial met its primary endpoint, showing that this compound significantly reduced the risk of treatment failure by Week 24 compared to placebo [1]. This positions this compound as a potential oral therapeutic option for a condition where high unmet need remains despite existing treatments [3].

2. Efficacy and Safety Data Summary The tables below summarize the key efficacy and safety outcomes from the HUMBOLDT trial.

Table 1: Primary Efficacy Endpoint at Week 24 [1]

Parameter This compound 200 mg (n=32) Placebo (n=34) Difference vs. Placebo (95% CI) P-value
Treatment Failure 12/32 (37.5%) 23/34 (67.6%) -30.1% (-56.2% to -4.1%) 0.006

Note: n represents the number of participants evaluable for the primary endpoint.

Table 2: Key Safety Profile (Over the Trial Period) [1] [3]

Safety Measure This compound 200 mg (n=37) Placebo (n=35)
Any Adverse Event (AE) 30 (81.1%) 24 (68.6%)
Serious Adverse Events (SAEs) 5 (13.5%) 2 (5.7%)
Most Common SAEs Bladder prolapse, epilepsy, COVID-19, spinal stenosis, suicidal ideation, uveitis, inflammatory bowel disease flare -
Serious Infections 1 (2.7%) 1 (2.9%)
Notable Absence of Events No deaths, thromboembolic events, major adverse cardiovascular events, gastrointestinal perforations, opportunistic infections (including TB), or herpes zoster were reported in either group.

3. Detailed Experimental Protocol from the HUMBOLDT Trial

3.1. Study Design

  • Trial Registration: NCT03207815 [1].
  • Phase: 2 [1].
  • Design: Double-masked, placebo-controlled, randomized [1].
  • Duration: Up to 52 weeks (terminated early for business reasons ahead of full enrollment) [1].
  • Location: 26 centers across 7 countries (Australia, Canada, Germany, Israel, New Zealand, the UK, and the US) [1].

3.2. Participant Eligibility Criteria

  • Inclusion Criteria:
    • Aged ≥18 years [1].
    • Diagnosis of active noninfectious intermediate uveitis, posterior uveitis, or panuveitis in at least one eye [1].
    • Active disease despite ≥2 weeks of maintenance therapy with oral prednisone (10-60 mg/day) or equivalent [1].
    • Active uveitis defined as ≥1 of: active inflammatory chorioretinal/retinal vascular lesion; anterior chamber cell (ACC) grade ≥2+ (SUN criteria); or vitreous haze (VH) grade ≥2+ (NEI/SUN criteria) [1].
  • Exclusion Criteria:
    • Clinically significant active or recurring infection, opportunistic infection, or immunodeficiency syndromes [1].
    • Uncontrolled high intraocular pressure or glaucomatous optic nerve injury [1].

3.3. Treatment Protocol

  • Randomization: 1:1 ratio to this compound or placebo [1].
  • Intervention: Oral this compound 200 mg or matching placebo, once daily [1].
  • Concomitant Medication:
    • All participants received a standardized taper of oral prednisone, starting at 60 mg/day at baseline, with mandatory discontinuation by Week 15 [1].
    • Topical ocular corticosteroids were tapered until discontinuation by Week 9 [1].

3.4. Assessment Workflow and Failure Criteria The following diagram illustrates the patient journey and the composite endpoint used to define treatment failure in the HUMBOLDT trial.

humboldt_workflow cluster_criteria Treatment Failure Components Start Screening & Randomization (n=74) Treatment Treatment Phase This compound 200 mg or Placebo once daily for up to 52 weeks Start->Treatment Assessment Treatment Failure Assessment (Conducted at all visits from Week 6) Treatment->Assessment Criteria Composite Treatment Failure Criteria (Failure defined as meeting ≥1 of the following) Assessment->Criteria C1 Worsening of BCVA (≥15-letter decrease from baseline) Criteria->C1 C2 Worsening of Anterior Chamber Cell (ACC) Grade (≥2-grade increase or new grade ≥2+) Criteria->C2 C3 Worsening of Vitreous Haze (VH) Grade (≥2-grade increase or new grade ≥2+) Criteria->C3 C4 Failure to achieve ≤0.5+ ACC and VH grade (in eyes with baseline grade ≥2+) Criteria->C4 C5 Development of new/inflammatory lesions (Chorioretinal or retinal vascular) Criteria->C5

  • Conclusion: this compound 200 mg once daily, in combination with a corticosteroid taper, is superior to placebo in reducing treatment failure at 24 weeks in patients with active noninfectious uveitis [1] [4].
  • Research Gaps: The trial's premature termination led to a small sample size and limited long-term (52-week) efficacy and safety data [1] [3]. Further phase 3 trials are required to confirm these findings, establish its position in the treatment algorithm relative to other DMARDs and biologics, and fully characterize the safety profile, including investigation of potential impacts on male fertility based on prior observations in animal studies [3] [5].

References

managing filgotinib adverse events real-world setting

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile of Filgotinib in Real-World Settings

The table below synthesizes key safety data from recent real-world studies and long-term trials.

Study / Context Patient Population & Study Design Key Safety Findings Common Adverse Events Serious Adverse Events
Real-World Multicentre Experience (2024) [1] 126 RA patients; 84% with prior bDMARD failure [1] Effective and well-tolerated; significant steroid dose reduction [1] Not specifically listed One Major Adverse Cardiovascular Event (MACE); one case of increased transaminases; no Herpes Zoster infections reported [1]
Real-World Experience in Germany (2025) [2] 301 RA patients from outpatient clinics; 83.7% on monotherapy [2] Generally well tolerated [2] Not specified in results At 12 months, 18.4% discontinued treatment, primarily due to lack of effectiveness [2]
Long-Term Extension Study (DARWIN 3) [3] 739 RA patients; mean exposure 3.5+ years [3] Safety profile consistent with parent trials; well tolerated long-term [3] Treatment-Emergent Adverse Events (EAIR/100 PY): 24.6 (FIL+MTX), 25.8 (FIL mono) [3] Serious TEAEs (EAIR/100 PY): 3.1 (FIL+MTX), 4.3 (FIL mono) [3]
Patient-Facing Information [4] General guidance for RA patients [4] Most users experience no side effects; those that occur are usually not serious [4] Nausea, upper respiratory tract infection, urinary tract infection, dizziness [4] Potential for blood clots, serious infections; requires regular monitoring [4]

Laboratory Monitoring & Parameters

This compound has predictable effects on certain laboratory parameters, which should be monitored routinely [5]:

  • Lipids: Dose-dependent increases in triglycerides, total cholesterol, and HDL occur, typically stabilizing after 12 weeks. The LDL/HDL ratio generally remains unchanged [5].
  • Blood Counts: A slight, transient decrease in platelet counts may occur within the first 4 weeks, then stabilizes. Neutrophils and lymphocytes may also decrease. Haemoglobin values typically remain stable or improve slightly with inflammation control [5].
  • Inflammatory Marker: A rapid and sustained decrease in C-reactive protein (CRP) is observed [5].

Proactive Risk Management & Monitoring Protocols

For researchers and clinicians, implementing a standardized monitoring protocol is crucial for patient safety.

G cluster_pre Pre-Treatment Checks cluster_ongoing Routine Monitoring cluster_ae AE Response Start Patient Candidate for this compound PreTreatment Pre-Treatment Assessment Start->PreTreatment Ongoing Ongoing Monitoring PreTreatment->Ongoing Initiate Therapy P1 TB Screening (History/Testing) AEManage Adverse Event Management Ongoing->AEManage If AE Detected O1 Monitor for Infections A1 Serious Infection → Withhold treatment P2 Hepatitis B/C Screening P3 Complete Blood Count (CBC) P4 Lipid Panel P5 Liver Function Tests (LFTs) P6 Update Vaccinations (Non-live only) O2 CBC, LFTs, Lipids (At 4-12 weeks, then periodic) O3 Cardiovascular Risk Factor Assessment A2 Herpes Zoster → Antiviral therapy A3 Significant Lab Abnormality → Evaluate dose adjustment

The diagram above outlines the core monitoring workflow. Key considerations for your protocols include:

  • Infection Management: Patients should be advised to seek immediate medical attention for any signs of infection. This compound should be temporarily stopped during a serious infection and resumed only after the infection is controlled [4].
  • Vaccination Guidance: Live vaccines are contraindicated. Ensure patients are up-to-date with non-live vaccines (e.g., COVID-19, influenza, pneumococcal) before treatment initiation [4].
  • Dose Adjustment Considerations: A lower 100 mg dose may be considered for specific populations, including patients aged 65 and above, those with moderate to severe renal impairment, or those at higher risk for cardiovascular events or blood clots [2] [6].

Future Research Directions

While current data is robust, several areas are active for further investigation:

  • Comparative Effectiveness: The ongoing FAITHFUL trial is a phase IV study designed to directly compare the efficacy and safety of this compound plus methotrexate versus this compound monotherapy in patients with an inadequate response to MTX [7].
  • Leveraging Real-World Evidence (RWE): Regulatory agencies increasingly use RWE from sources like electronic health records and registries for post-market safety surveillance. This is crucial for identifying rare, long-term risks that may not be apparent in controlled clinical trials [8] [9].

References

filgotinib therapeutic drug monitoring dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Recommended Dose Adjustments for Filgotinib

The table below summarizes official dose adjustment recommendations from the product SmPC, which are based on patient age and comorbidities rather than drug levels [1].

Patient Population / Risk Factor Recommended Dosage for Rheumatoid Arthritis (RA) Recommended Dosage for Ulcerative Colitis (UC)
Standard Adult Patient 200 mg once daily 200 mg once daily (induction & maintenance)

| Increased Age (≥65 years) | 100 mg once daily (may escalate to 200 mg if insufficient control) | Induction: 200 mg once daily Maintenance: 100 mg once daily | | Increased risk of VTE, MACE, or malignancy | 100 mg once daily | 100 mg once daily | | Moderate or Severe Renal Impairment (CrCl 15 to <60 mL/min) | 100 mg once daily | 100 mg once daily |

Scientific Rationale for the Dosing Strategy

The fixed-dosing strategy for this compound is supported by its predictable pharmacokinetic properties, which reduce the need for TDM [2].

  • Predictable Pharmacokinetics: this compound exhibits dose-proportional exposure and is minimally affected by food, allowing for consistent fixed dosing without dietary restrictions [2].
  • Low Interaction Potential: this compound has a low potential for drug-drug interactions as it is not a clinically relevant inhibitor or inducer of most cytochrome P450 enzymes or transporters [2]. It is primarily metabolized by carboxylesterase (CES2), and interactions with CES2 inhibitors are not considered clinically significant enough to require dose adjustment [3].
  • Selective Mechanism of Action: As a preferential JAK1 inhibitor, this compound modulates proinflammatory cytokine signaling. Its active metabolite contributes to efficacy but is 10-fold less potent, and the combined pharmacokinetic profile supports once-daily dosing without routine TDM [2].

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK_Other Other JAKs (JAK2, JAK3) Receptor->JAK_Other Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK_Other->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expr Gene Expression (Inflammation, Immune Response) Nucleus->Gene_Expr Drives This compound This compound This compound->JAK1 Preferentially Inhibits

Frequently Asked Questions for Researchers

What is the clinical evidence supporting this compound's safety profile?

Long-term safety data from integrated analyses of clinical trials show that rates of major adverse cardiovascular events (MACE), venous thromboembolism (VTE), and malignancies are generally low in patients with RA or UC treated with this compound [4]. These risks appear to be influenced more by patient age and pre-existing risk factors than by the drug dose itself [4].

Is there any ongoing research comparing this compound combination therapy with monotherapy?

The FAITHFUL trial is an ongoing phase IV study specifically designed to compare the efficacy and safety of this compound used in combination with methotrexate versus this compound monotherapy in RA patients with an inadequate response to methotrexate [5]. The primary goal is to determine if the monotherapy is non-inferior to the combination therapy [5].

Why is therapeutic drug monitoring not recommended for this compound?

The predictable pharmacokinetics of this compound make routine TDM unnecessary [2]. Dose adjustments are guided by specific patient factors—such as age, renal function, and comorbidities—that are clearly linked to the risk of adverse events, providing a more practical and validated approach to individualized dosing than monitoring plasma concentrations [1] [4].

References

filgotinib laboratory parameter monitoring safety

Author: Smolecule Technical Support Team. Date: February 2026

Key Laboratory Parameters to Monitor

The table below summarizes the laboratory abnormalities associated with filgotinib treatment, based on pooled data from clinical trials in patients with rheumatoid arthritis (RA) [1].

Laboratory Parameter Observed Effect Clinical Notes & Dose Relationship
Neutrophils Decrease Generally mild to moderate. EAIR higher for FIL 200 mg vs. 100 mg [1].
Lipids Increase (Total Cholesterol, HDL, LDL) Increases typically plateau by Week 24. LDL/HDL ratio generally remains stable [2] [1].
Creatine Kinase (CK) Increase Generally mild to moderate. EAIR higher for FIL 200 mg vs. 100 mg [1].
Serum Creatinine Increase Small, initial increases that plateau by Week 12 and remain stable [1].
Lymphocytes Decrease Observed more frequently with this compound vs. comparator treatments [2].
Hemoglobin Stable/Slight Increase Reflects improvement in inflammation; values remain within normal range [2].
Platelets Slight Decrease Decrease within first 4 weeks, then stabilizes within normal range [2].
Liver Enzymes (ALT/AST) Increase Generally mild to moderate; frequency similar between FIL 200 mg and 100 mg [1].
Phosphate Decrease (Hypophosphatemia) Generally mild to moderate. EAIR higher for FIL 200 mg vs. 100 mg. Not associated with clinical AEs and levels remained within normal range [1].

Experimental Protocols for Laboratory Safety Assessment

For researchers designing studies, here are methodologies from clinical trials for consistent laboratory monitoring.

  • Protocol for Grading Abnormalities: In the FINCH 4 long-term extension study, laboratory abnormalities were graded using the Common Terminology Criteria for Adverse Events (CTCAE) version 4.03 [1]. This standardized system should be adopted for classifying the severity of changes (e.g., Grade 1-4) in parameters like neutrophils, liver enzymes, and CK.
  • Sampling and Analysis Schedule: Clinical trials typically assessed laboratory parameters at baseline and at regular intervals throughout the study [1]. A proposed schedule for a long-term study could include assessments at:
    • Baseline
    • Week 4 and Week 12
    • Every 12 weeks thereafter
  • Data Presentation: Results are often presented as Exposure-Adjusted Incidence Rates (EAIRs) per 100 patient-years of exposure (PYE). This accounts for the differing lengths of time patients are on the drug and allows for a more accurate comparison of event rates between treatment groups and over time [3] [1].

Safety Considerations for Specific Populations

  • Patients Aged 65 Years and Older: Recent long-term integrated safety analyses suggest a dose-dependent relationship between the 200 mg dose and increased incidence of malignancies and all-cause mortality in patients aged ≥65 years. Therefore, the recommended dose for this age group is 100 mg once daily [3].
  • General JAK Inhibitor Class Considerations: Regulatory agencies have updated prescribing information for JAK inhibitors. This compound should be used with caution, and generally only if no suitable alternatives exist, in patients who are 65 or older, have a history of atherosclerotic cardiovascular disease, are current or past long-time smokers, or have other malignancy risk factors [3].

Visualizing the Laboratory Monitoring Workflow

The diagram below outlines a logical workflow for monitoring and managing laboratory parameters during this compound treatment.

Start Baseline Laboratory Assessment Ongoing Regular Monitoring (e.g., Wk 4, 12, then every 12 wks) Start->Ongoing Result Result Ongoing->Result Normal Continue Treatment & Scheduled Monitoring Result->Normal Within Normal Range Abnormal Abnormal Result (Graded per CTCAE) Result->Abnormal Out of Range Action Clinical Action: - Dose Interruption/Modification - Investigate Other Causes - Monitor More Frequently Abnormal->Action Resolved Parameter Returns to Acceptable Range Abnormal->Resolved Upon Re-check Action->Ongoing Continue Monitoring Resolved->Normal

References

filgotinib infection risk management immunosuppression

Author: Smolecule Technical Support Team. Date: February 2026

Infection Risk Profile of Filgotinib

The table below summarizes the key infection risks and their incidence rates from integrated safety analyses of clinical trials [1] [2] [3].

Infection Type Details and Incidence Rates (Exposure-Adjusted Incidence Rates per 100 Patient-Years)

| Overall Serious Infections | Most frequent serious infection is pneumonia.

  • Placebo-Controlled Period (Weeks 0-12): 3.9 (FIL 200 mg), 3.3 (FIL 100 mg), 2.4 (Placebo)
  • Long-Term Extension (Up to 5.6 years): 1.6 (FIL 200 mg), 3.1 (FIL 100 mg) [1] | | Herpes Zoster | Reactivation is more common with JAK inhibitors.
  • Placebo-Controlled Period: 0.6 (FIL 200 mg), 1.1 (FIL 100 mg), 1.1 (Placebo)
  • Long-Term Extension: 1.8 (FIL 200 mg), 1.1 (FIL 100 mg) [1] | | Opportunistic Infections | Include tuberculosis (TB), oesophageal candidiasis, and cryptococcosis. Infrequently reported [1] [4]. | | Other Infections | Common sites: respiratory and urinary tracts, nasopharynx, and skin [2]. |

The risk of infection is a class effect of JAK inhibitors and is dose-dependent. The risk is comparable to that of biologic therapies and is compounded by factors like older age and concomitant use of corticosteroids [2].

Risk Management and Pre-Treatment Screening

A proactive screening and monitoring strategy is crucial for mitigating infection risks in patients receiving this compound.

  • Patient Evaluation: Carefully assess the risks and benefits prior to treatment in patients with chronic/recurrent infections, history of serious/opportunistic infections, residency/travel in areas of endemic TB or mycoses, or other underlying conditions that predispose them to infection [4].
  • Screening and Prophylaxis:
    • Tuberculosis: Screen all patients for active and latent TB before initiating therapy. Do not administer to patients with active TB. Initiate anti-TB therapy prior to this compound treatment in patients with latent TB [4].
    • Viral Hepatitis: Screen for viral hepatitis in accordance with clinical guidelines before starting and during treatment [4].
    • Vaccination: Consider vaccination for herpes zoster in appropriate cohorts prior to treatment initiation [2].
  • Laboratory Monitoring: The table below outlines the required laboratory monitoring and actions based on the UK prescribing information [4].
Laboratory Measure Action Monitoring Guidance
Absolute Neutrophil Count (ANC) Do not initiate or interrupt treatment if ANC < 1 × 10⁹ cells/L. Before treatment and thereafter per routine patient management.
Absolute Lymphocyte Count (ALC) Do not initiate or interrupt treatment if ALC < 0.5 × 10⁹ cells/L.
Haemoglobin (Hb) Do not initiate or interrupt treatment if Hb < 8 g/dL.
Lipids Manage according to international clinical guidelines. Check at 12 weeks after initiation, then per guidelines.

Management Protocols During Treatment

  • Managing Active Infection: If a patient develops a serious infection, opportunistic infection, or herpes zoster, interrupt this compound treatment until the infection is controlled [4].
  • Concomitant Medications:
    • The combination of this compound with other potent immunosuppressants (e.g., ciclosporin, tacrolimus, other biologics or JAK inhibitors) is not recommended due to the risk of additive immunosuppression [4].
    • Drug interaction studies in rats suggest that berberine hydrochloride may affect the pharmacokinetics of this compound. Although the clinical relevance is unknown, this potential interaction should be considered in experimental designs [5].

Mechanism of Action and Infection Risk

The diagram below illustrates the mechanistic basis for the increased infection risk associated with this compound.

G This compound This compound Administration JAK1 Inhibits JAK1 Phosphorylation This compound->JAK1 STAT Prevents STAT Activation JAK1->STAT Cytokine Reduces Pro-inflammatory Cytokine Signaling STAT->Cytokine Immune Modulation of Immune Response Cytokine->Immune Risk Increased Risk of Infections Immune->Risk

This compound is a preferential Janus kinase (JAK) 1 inhibitor. The JAK-STAT pathway is a central communication node for the immune system, downstream of more than 50 cytokines and growth factors. By inhibiting JAK1, this compound disrupts signaling of key cytokines involved in the pathogenesis of inflammatory diseases, which is the source of its therapeutic efficacy. However, this mechanism also inherently modulates immune responses, leading to an increased susceptibility to infections, particularly herpes zoster and opportunistic infections [2] [6].

References

filgotinib male fertility safety concerns MANTA study

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Filgotinib and Male Fertility

Q1: What were the specific findings of the MANTA and MANTA-RAy studies regarding this compound's impact on semen parameters? The studies found no clinically relevant impact of this compound on semen parameters after 13 weeks of treatment. The quantitative results for the primary and key secondary endpoints are summarized below [1].

Parameter This compound 200 mg (n=120) Placebo (n=120) Difference (95% CI)
Primary Endpoint: Patients with ≥50% decrease in sperm concentration at Week 13 8/120 (6.7%) 10/120 (8.3%) Δ -1.7% (-9.3% to 5.8%)
Secondary Endpoints: Mean change from baseline to Week 13
Sperm Concentration No clinically relevant change No clinically relevant change
Total Motility No clinically relevant change No clinically relevant change
Normal Morphology No clinically relevant change No clinically relevant change

Q2: Did this compound affect sex hormone levels? No. The studies concluded that this compound 200 mg daily for 13 weeks had no measurable impact on sex hormones, including luteinising hormone (LH), follicle stimulating hormone (FSH), inhibin B, and total testosterone [1].

Q3: Were any effects on semen parameters reversible? In patients who met the threshold for a decrease in semen parameters (whether on this compound or placebo), monitoring for up to 52 weeks showed no difference in the patterns of reversibility between the treatment groups. This suggests any observed decreases were not persistent or specifically related to this compound [1].

Q4: What are the implications of these findings for clinical practice and drug labeling? Based on this data, the European Medicines Agency (EMA) updated the this compound label. The language in the "Special Warnings and Precautions" section regarding a potential effect on sperm production and male fertility has been removed [2].

Experimental Protocols from the MANTA Studies

The MANTA and MANTA-RAy studies were designed as robust, double-blind, placebo-controlled trials. The following workflow outlines the core experimental design.

G Start Screening (45 days) A Provide 2 semen samples for baseline assessment Start->A B Randomization 1:1 A->B C Double-Blind Treatment (13 weeks) B->C D1 This compound 200 mg QD C->D1 D2 Placebo QD C->D2 E Week 13 Assessment: 2 semen samples & sex hormones D1->E D2->E F ≥50% decrease in semen parameter? E->F G Continue in study per protocol F->G No H Enter Monitoring Phase (Up to 52 weeks with SOC) F->H Yes I Assess for Reversibility H->I

Key Methodological Details:

  • Participant Selection: The studies enrolled men (aged 21-65 years) with active inflammatory bowel disease (MANTA) or rheumatic diseases (MANTA-RAy). All participants had normal semen parameters at baseline, defined as meeting or exceeding the 5th percentile of WHO reference values [3] [4].
  • Semen Analysis Standardization: To ensure data reliability, each semen assessment was based on the mean of two samples provided within 14 days to account for physiological variation. Stringent standardization processes were implemented across all international assessment sites to minimize variability [3] [4].
  • Primary Endpoint: The pre-specified primary endpoint for the pooled analysis was the proportion of participants with a ≥50% decrease from baseline in sperm concentration at Week 13. This is a surrogate biomarker for testicular function recommended by the US FDA [1] [3].
  • Monitoring and Reversibility: Any participant who experienced a ≥50% decrease in sperm concentration, motility, or morphology at Week 13 (or any subsequent visit) discontinued the study treatment and entered a monitoring phase for up to 52 weeks or until reversibility was confirmed. Reversibility was defined as all qualifying semen parameters returning to >50% of the baseline value [1] [3].

Troubleshooting Guide for Researchers

Challenge: Interpreting Preclinical to Clinical Translation

  • Background: Preclinical studies in rats and dogs showed testicular effects (germ cell depletion, tubular vacuolation) at high doses of this compound, but not with its primary metabolite [3]. This created a safety signal that required clinical investigation.
  • Resolution: The MANTA studies demonstrate that these animal findings did not translate to a clinical effect on male reproductive health in humans at the therapeutic dose of 200 mg. This highlights the critical importance of conducting dedicated clinical trials to assess specific toxicity signals, even when they are observed in animal models [1] [3].

Challenge: Managing Variable Semen Parameters

  • Background: Semen parameters have high intrinsic physiological variability.
  • Resolution: The MANTA protocol provides a robust methodological template. Using the mean of two baseline samples and two post-treatment samples for assessment significantly improves the reliability of the data collected in a clinical trial setting [3] [4].

References

filgotinib liver metabolism drug interactions

Author: Smolecule Technical Support Team. Date: February 2026

Filgotinib Metabolism and DDI Profile

Feature Description Clinical/Experimental Evidence
Primary Metabolizing Enzymes Carboxylesterase 2 (CES2); minor role for CES1 [1] [2] [3]. In vitro studies using recombinant enzymes and human microsomes [4].
Primary Metabolite GS-829845 (active, ~10-fold lower potency than parent) [1] [3]. -
CYP450 Inhibition No clinically relevant inhibition of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4 [4]. In vitro assays; clinical study with CYP3A4 substrate midazolam showed no interaction [4].
Transporter Inhibition No inhibition of P-gp, BCRP, BSEP, OATP1B1, OATP1B3, OAT1, OAT3, or OCT2 [4] [1]. In vitro cell systems [4].
UGT Inhibition No clinically relevant inhibition of UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, or 2B15 [4]. In vitro assays [4].
Protein Binding Low in humans (this compound: 55-59%; Metabolite: 39-44%) [1] [3]. In vitro equilibrium dialysis [3].

This compound Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of this compound and its key pharmacokinetic properties, which underpin its low interaction potential.

filgotinib_metabolism Oral Administration Oral Administration This compound (Parent) This compound (Parent) Oral Administration->this compound (Parent) Rapid absorption Tmax: 1-3 hours CES2 Enzyme CES2 Enzyme This compound (Parent)->CES2 Enzyme Hydrolysis Renal Elimination Renal Elimination This compound (Parent)->Renal Elimination Minor route Half-life: ~5-7 hours GS-829845 (Active Metabolite) GS-829845 (Active Metabolite) CES2 Enzyme->GS-829845 (Active Metabolite) Primary Biotransformation GS-829845 (Active Metabolite)->Renal Elimination >80% of dose Half-life: ~20 hours

Experimental Protocols for DDI Assessment

For researchers aiming to confirm or investigate these properties, here are summaries of key experimental methodologies.

In Vitro Assessment of CYP450 Inhibition

This standard protocol evaluates the potential for this compound and its metabolite to inhibit major CYP enzymes.

  • Objective: To determine if this compound or GS-829845 inhibits human cytochrome P450 enzymes [4].
  • Materials: Recombinant human CYP enzymes or human liver microsomes, specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for 2B6), NADPH regeneration system, this compound/GS-829845 at clinically relevant concentrations, LC-MS/MS for analysis [4].
  • Procedure:
    • Incubate human liver microsomes with a probe substrate and NADPH in the presence/absence of this compound or its metabolite.
    • Use positive control inhibitors (e.g., ketoconazole for CYP3A4).
    • Measure the formation rate of the specific metabolite of the probe substrate over time using LC-MS/MS.
    • Calculate the percentage of enzyme activity remaining in the test group compared to the vehicle control.
  • Key Findings: No significant inhibition of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4 was observed at clinically relevant concentrations [4].
Clinical DDI Study with a Sensitive CYP3A4 Substrate

This clinical protocol validates the in vitro findings in a human population.

  • Objective: To evaluate the effect of this compound on the pharmacokinetics of the sensitive CYP3A4 substrate midazolam in healthy volunteers [4].
  • Study Design: Open-label, single-sequence or randomized crossover study.
  • Procedure:
    • Period 1: Subjects receive a single oral dose of midazolam (e.g., 2-5 mg).
    • Period 2: Subjects receive multiple oral doses of this compound (e.g., 200 mg once daily) to steady state, followed by co-administration of a single dose of midazolam with this compound.
    • Collect serial blood samples after each midazolam dose to determine its plasma concentration-time profile.
    • Compare the geometric mean ratios (GMR) of midazolam's AUC and Cmax (with this compound vs. alone).
  • Key Findings: The 90% confidence intervals for the GMR of midazolam AUC and Cmax fell entirely within the no-effect boundary (typically 80-125%), confirming no clinically relevant interaction [4].

Key Takeaways for Researchers

  • Rapid Onset of Action: The rapid absorption (Tmax: 1-3 hours) and short time to steady-state for the parent drug (2-3 days) make this compound suitable for conditions requiring quick therapeutic effect, as demonstrated in a case of acute severe ulcerative colitis [5].
  • Confidence in Combination Therapy: The robust in vitro and clinical data support the co-administration of this compound with common medications (like methotrexate, statins, and oral contraceptives) without dose adjustments, simplifying clinical trial design and future treatment regimens [4] [1] [6].
  • Animal Model Considerations: Be cautious when extrapolating DDI data from animal models. A 2025 rat study suggested berberine hydrochloride could affect this compound's pharmacokinetics, a finding not observed in human studies, highlighting potential interspecies differences [7].

References

filgotinib inadequate response methotrexate optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) for Researchers

Question Answer & Clinical Significance
What is the rationale for comparing filgotinib combo vs. monotherapy? Prior trials (FINCH 1 & 2) did not directly compare these regimens in MTX-inadequate responders. The FAITHFUL study aims to determine if discontinuing MTX (to reduce toxicity) is as effective as continuing it, based on precedents like tocilizumab where combo therapy showed higher liver dysfunction [1] [2].
Does this compound have significant drug-drug interaction (DDI) liabilities? This compound has a relatively low DDI risk. It is a P-gp substrate, but interactions with P-gp inhibitors/inducers are not clinically relevant. It does not inhibit OCT2, MATE1, or MATE2K, so no dose adjustment is needed with co-administered drugs like metformin [3].
What is the evidence for long-term efficacy and safety? The DARWIN 3 long-term extension study shows that this compound maintains a stable safety and efficacy profile for up to 8 years. The exposure-adjusted incidence rate for serious AEs was 3.8 events/100 patient-years, and ACR response rates were durable [4].
How is this compound metabolized, and what are key PK considerations? This compound is primarily metabolized by carboxylesterase 2 (CES2) to its major active metabolite, GS-829845. GS-829845 is ~10-fold less potent but has higher exposure and a longer half-life (~19 hours), contributing to the overall pharmacodynamic effect [5] [6].

Efficacy and Safety Data Summary

Efficacy of this compound in Patients with Inadequate Response to MTX

The table below summarizes efficacy data from key clinical trials in this patient population.

Trial (Phase) Design & Patient Population Treatment Groups Key Efficacy Results (at Week 24 unless noted)

| FINCH 1 (Phase 3) [7] | MTX-inadequate responders; this compound + MTX vs. PBO + MTX | FIL 200 mg + MTX FIL 100 mg + MTX PBO + MTX | ACR20 (Week 12): ~78% (FIL200) vs. 44% (PBO) DAS28-CRP LDA: ~75% achieved with FIL200 | | FINCH 1 Subgroup [7] | Post-hoc analysis of patients with moderately active RA (DAS28-CRP >3.2 to ≤5.1) | FIL 200 mg + MTX FIL 100 mg + MTX PBO + MTX | ACR20 (Week 12): 77.9% (FIL200), 67.8% (FIL100), 43.8% (PBO) Efficacy was comparable to the overall study population. | | DARWIN 1 (Phase 2) [8] | MTX-inadequate responders; this compound + MTX vs. PBO + MTX | FIL 100/200 mg (QD/BID) + MTX PBO + MTX | ACR20: Significantly higher with FIL100/200 mg + MTX vs. PBO. Onset of action was observed as early as Week 1. | | DARWIN 3 (LTE) [4] | Long-term extension from DARWIN 1 & 2 | FIL 200 mg (+MTX or mono) | DAS28-CRP Remission (<2.6): Increased from 28.6% at baseline to 62.8% at Week 396. |

Integrated Safety Profile of this compound

Data from an integrated safety analysis across multiple trials (median treatment duration of 1.6 years) provides a comprehensive risk profile [9].

Adverse Event Category Incidence Rate (Events per 100 Patient-Years)
Any Treatment-Emergent AE (TEAE) 67.0 [4]
Serious TEAEs 3.8 [4]
Infections 23.3 [4]
Serious Infections 1.3 [4]
Herpes Zoster 1.3 [4]
Major Adverse Cardiovascular Events (MACE) 0.19 [4]
Malignancies (excluding NMSC) 0.6 [4]

Experimental Protocol: FAITHFUL Study Design

The FAITHFUL trial is a pivotal, ongoing investigator-initiated study designed to answer a key clinical question. The following is a detailed breakdown of its protocol [1] [2].

Start Patients with RA and inadequate response to MTX Randomize 1:1 Randomization Start->Randomize Group1 Add-on Group (this compound + continued MTX) Randomize->Group1 Group2 Switch Group (this compound monotherapy) Randomize->Group2 Primary Primary Endpoint: Change in DAS28-CRP from baseline to Week 24 Group1->Primary Group2->Primary Post24 Post-Week 24: Flexible Dosing Allowed Primary->Post24

  • Trial Design: Multicenter, prospective, open-label, randomized controlled, non-inferiority trial.
  • Objective: To assess if switching to this compound monotherapy is non-inferior to adding this compound to continued MTX.
  • Patient Population:
    • Adults with RA (based on ACR/EULAR criteria).
    • Inadequate response to MTX (≥6 mg/week for ≥8 weeks) or to bDMARDs combined with MTX.
    • Disease activity: Moderate or high (DAS28-CRP ≥3.2), with at least 2 tender and 2 swollen joints.
    • Key exclusion: Prior use of JAK inhibitors.
  • Intervention:
    • Add-on Group: this compound (200 mg once daily) is added to the patient's current, stable dose of MTX.
    • Switch Group: MTX and any other cs/bDMARDs are discontinued, and the patient switches to this compound monotherapy (200 mg once daily).
  • Primary Endpoint: Change from baseline in DAS28-CRP at Week 24.
  • Key Secondary Endpoints: Include other efficacy measures (ACR responses, patient-reported outcomes) and safety (incidence of adverse events).
  • Flexible Dosing Phase: After the 24-week primary endpoint assessment, dosing can be adjusted based on clinical judgment.
  • Current Status: Enrollment is ongoing, with the enrollment period scheduled to last until September 2025 [2].

Mechanism of Action & Pharmacokinetics

FIL This compound (Oral) CES2 Metabolism by Carboxylesterase 2 (CES2) FIL->CES2 JAK1 Preferential Inhibition of JAK1 FIL->JAK1 Contributes to effect MET Major Metabolite: GS-829845 CES2->MET MET->JAK1 Less potent, high exposure STAT Inhibition of STAT Phosphorylation JAK1->STAT Effect Reduced Inflammation & Joint Damage STAT->Effect

  • JAK1 Preferential Inhibition: this compound is a JAK1-preferential inhibitor, exhibiting ~30-fold greater selectivity for JAK1 over JAK2. This selectivity is theorized to offer efficacy while minimizing side effects linked to JAK2 inhibition (e.g., anemia) [10].
  • Active Metabolite: Its major metabolite, GS-829845, is also a JAK1-preferential inhibitor, though about 10-fold less potent. However, it circulates at significantly higher levels (~16-21 fold the parent exposure) and has a longer half-life (~19 hours vs. ~6 hours for this compound), contributing substantially to the overall pharmacodynamic effect [5] [6].
  • Exposure-Response: Exposure-response analyses confirm a positive relationship for efficacy, with the 200 mg dose providing exposures on the plateau of the response curve. No exposure-safety relationship was identified for common adverse events, supporting the 200 mg once-daily dose [6].

References

Re-treatment Efficacy & Predictive Factors

Author: Smolecule Technical Support Team. Date: February 2026

For researchers investigating loss of response, quantitative data on re-treatment efficacy and predictive factors are crucial. The table below summarizes key outcomes from a post-hoc analysis of the SELECTION trial and its long-term extension (LTE) [1].

Analysis Area Patient Group Key Findings Statistical Details
Re-treatment Efficacy FIL200-induced (n=51) 75% achieved pMCS response within 4-5 weeks; 45.1% achieved pMCS remission at LTE Week 48. Median time to worsening after withdrawal: 15.1 weeks (95% CI: 9.1–18.7).
FIL100-induced (n=35) 75% achieved pMCS response within 4-5 weeks; 51.4% achieved pMCS remission at LTE Week 48. Median time to worsening after withdrawal: 9.6 weeks (95% CI: 6.3–12.0).
Predictive Factors for Response Biologic-naive patients Associated with lower pMCS at Week 58. p < 0.05 in MMRM analysis (n=558) [2].
Low inflammatory burden (Baseline ES <3, CRP ≤3 mg/L) Associated with lower pMCS at Week 58. p < 0.05 in MMRM analysis [2].
Strong Week 10 response (Histologic remission, ES ≤1, FCP <250 µg/g) Associated with lower pMCS at Week 58; FCP <250 µg/g + pMCS remission prognostic for clinical remission. Optimal prognostic FCP cut-off: <250 µg/g [2].

Experimental Protocols for Clinical Assessment

For scientists designing clinical trials or mechanistic studies, the following protocols detail the assessment of filgotinib's efficacy in the context of re-treatment.

Protocol 1: Assessing Re-treatment Efficacy after Drug Withdrawal

This protocol outlines the methodology from the SELECTION/LTE study for evaluating re-treatment with this compound 200 mg following disease worsening after withdrawal [1].

  • 1. Study Design: A post-hoc analysis of a Phase 2b/3, multicenter, double-blind, placebo-controlled trial and its LTE.
  • 2. Patient Population:
    • Inclusion: Patients with moderately to severely active UC who received induction with FIL200 or FIL100, were randomized to placebo (withdrawal) during maintenance, and experienced disease worsening.
    • Re-treatment: Patients received open-label FIL200 in the LTE.
  • 3. Disease Worsening Criteria: Defined as an increase in pMCS of ≥3 points to >5 points from the Week 10 value on two consecutive visits, or an increase to 9 points on two consecutive visits if the Week 10 value was >6 [1].
  • 4. Efficacy Assessments:
    • Primary Endpoints:
      • pMCS Response: Reduction of ≥2 points and ≥30% from induction baseline (at maintenance baseline) or LTE baseline (in SELECTIONLTE). Only patients with pMCS ≥2 at LTE baseline were analyzed for response during LTE.
      • pMCS Remission: pMCS ≤1. A sensitivity analysis used an alternative definition (pMCS ≤2 and no rectal bleeding) [1].
    • Assessment Schedule: pMCS was evaluated during induction at baseline, Weeks 2, 4, 6, and 10; during LTE at baseline, Weeks 2, 4, 12, 24, 36, and 48.
    • Data Collection: Patients recorded Rectal Bleeding and Stool Frequency subscores daily using an eDiary.
  • 5. Statistical Analysis: Descriptive statistics (n, %) were used for pMCS response and remission data, analyzed by treatment sequence. The safety analysis set included all re-treated patients who took at least one dose in the LTE [1].
Protocol 2: Identifying Factors Associated with Treatment Response

This protocol describes the mixed model for repeated measures (MMRM) analysis used to identify prognostic factors for sustained response over one year of treatment [2].

  • 1. Study Design: A post-hoc analysis of the SELECTION trial (NCT02914522).
  • 2. Patient Population: 558 patients receiving FIL200 (n=199), FIL100 (n=172), or placebo (n=187).
  • 3. Factor Assessment:
    • Baseline Factors: Biologic experience, endoscopic subscore, C-reactive protein (CRP).
    • Week 10 Response Factors: Histological remission, endoscopic subscore (≤1), Rectal Bleeding and Stool Frequency subscores of 0, Inflammatory Bowel Disease Questionnaire score (>170), faecal calprotectin (FCP) concentration.
  • 4. Statistical Analysis:
    • Model: MMRM to assess factors associated with pMCS at Week 58.
    • Prognostic Value: The prognostic value of Week 10 FCP was assessed against Week 58 outcomes. P-values are nominal [2].

Clinical Decision Pathway for Loss of Response

The diagram below visualizes the clinical decision pathway for managing this compound loss of response, based on the SELECTION trial protocol [1].

This compound Loss of Response Management Start Patient on Maintenance This compound DecisionWithdraw Decision to Withdraw Therapy? Start->DecisionWithdraw DecisionWithdraw->Start No ActionMonitor Monitor for Disease Worsening DecisionWithdraw->ActionMonitor Yes EventWorsening Disease Worsening Confirmed ActionMonitor->EventWorsening EventWorsening->ActionMonitor No ActionRetreat Re-treat with Open-label FIL 200mg EventWorsening->ActionRetreat Yes Assessment Assess pMCS Response (Weeks 2, 4, 12...) ActionRetreat->Assessment Outcome Evaluate pMCS Remission at LTE Week 48 Assessment->Outcome

Frequently Asked Questions (FAQs) for Researchers

  • What is the recommended re-treatment protocol after a planned drug holiday?

    • For patients who discontinued maintenance therapy and subsequently experienced disease worsening, re-treatment with open-label this compound 200 mg once daily was effective in restoring clinical response and remission in the majority of patients, with a safety profile consistent with the original trials [1].
  • Which patient factors predict a sustained response to this compound, reducing the risk of loss of response?

    • Factors independently associated with better long-term outcomes include being biologic-naive, having a low baseline inflammatory burden (endoscopic subscore <3, CRP ≤3 mg/L), and achieving a strong Week 10 response (histological remission, endoscopic subscore ≤1, normalized bowel symptoms, or FCP <250 µg/g) [2].
  • Can faecal calprotectin (FCP) be used as a surrogate marker to predict long-term remission and reduce the need for endoscopy?

    • Yes, achieving a Week 10 FCP level below 250 µg/g, especially when combined with pMCS remission, has similar prognostic value for clinical remission at one year as achieving a Week 10 endoscopic response. This suggests FCP can be a useful non-invasive biomarker in clinical trials [2].
  • What are the key pharmacokinetic properties of this compound relevant to drug development?

    • This compound is a JAK1-preferential inhibitor with rapid absorption (Tmax: 2-3 hours). It is metabolized primarily by carboxylesterases (CES2/CES1) to an active metabolite, leading to low drug-drug interaction potential. Exposure increases dose-proportionally (50-200 mg), is unaffected by food, and requires dose adjustment only in patients with moderate-to-severe renal impairment [3] [4].

References

Biomarker Monitoring & Experimental Guide for Filgotinib

Author: Smolecule Technical Support Team. Date: February 2026

Here are some anticipated frequently asked questions and troubleshooting guides for researchers studying filgotinib.

What is the clinical evidence for using faecal calprotectin to monitor this compound response?

Answer: Recent post-hoc analysis from the phase 2b/3 SELECTION trial (NCT02914522) provides strong evidence. In patients with moderately to severely active Ulcerative Colitis (UC), achieving a faecal calprotectin (FCP) level below 250 µg/g by Week 10 of this compound treatment was a significant predictor of clinical remission at Week 58 [1].

  • Optimal Cut-off: The study identified FCP <250 µg/g as the optimal prognostic cut-off for a concurrent Week 10 clinical response.
  • Reducing Endoscopy: The analysis suggests that combining Week 10 FCP <250 µg/g with partial Mayo Clinic Score (pMCS) remission has similar prognostic value for long-term clinical remission as a Week 10 endoscopic response, potentially reducing the need for repeated invasive endoscopies during monitoring [1].
  • Associated Factors: Other factors linked to a better this compound response trajectory included being biologic-naive, having a low baseline inflammatory burden (e.g., endoscopic subscore <3, CRP ≤3 mg/L), and achieving histological remission or normalization of stool frequency/rectal bleeding by Week 10 [1].

How do I validate a biomarker for use in a drug development program?

Answer: Regulatory bodies like the FDA emphasize a "fit-for-purpose" validation approach, where the required level of evidence depends on the biomarker's intended use or Context of Use (COU) [2]. The process rests on two main pillars:

  • Analytical Validation: This proves your assay reliably measures the biomarker. It involves assessing the assay's accuracy, precision, sensitivity, specificity, and reproducibility across different sites and conditions [2] [3]. A 2025 guide notes that a coefficient of variation under 15% and recovery rates between 80-120% are common statistical benchmarks for repeatability [3].
  • Clinical Validation: This demonstrates that the biomarker accurately identifies or predicts the clinical outcome of interest. This involves assessing its sensitivity, specificity, and positive/negative predictive values in the intended patient population [2].

The pathway for regulatory acceptance can involve early engagement with agencies through pre-IND meetings or the formal Biomarker Qualification Program (BQP) [2].

Key Biomarkers and Their Characteristics in this compound Treatment

The table below summarizes biomarkers relevant to this compound monitoring based on current research.

Biomarker Associated Context / Finding Significance / Interpretation
Faecal Calprotectin (FCP) Ulcerative Colitis [1] Prognostic/Response Biomarker: FCP <250 µg/g at Week 10 predicts clinical remission at Week 58. Indicates reduction in intestinal inflammation.
C-reactive Protein (CRP) Ulcerative Colitis, Rheumatoid Arthritis [1] [4] Response Biomarker: Low baseline levels (≤3 mg/L) associated with better this compound response. Reductions observed with treatment indicate systemic anti-inflammatory effect.
N-telopeptide of type 1 collagen (NTX) & C-telopeptide 1 (CTX-1) Rheumatoid Arthritis [4] Pharmacodynamic/Response Biomarkers: this compound induced significant reductions in these bone resorption/turnover biomarkers compared to adalimumab, suggesting a positive effect on bone metabolism.
Cytokines (e.g., IL-6, MCP-1, MIP-1β) Rheumatoid Arthritis [4] Pharmacodynamic/Response Biomarkers: this compound reduced levels of cytokines linked to JAK/STAT signaling, inflammation, and immune cell migration as early as 4 weeks.

Troubleshooting Common Biomarker Experiment Issues

  • Problem: High inter-laboratory variability in biomarker measurements.

    • Guide: Ensure rigorous analytical validation before starting clinical studies. Follow Clinical and Laboratory Standards Institute (CLSI) guidelines. Recent insights indicate that 60% of biomarkers that pass discovery fail inter-laboratory validation, so multi-site verification early on is critical [3].
  • Problem: Biomarker shows poor correlation with clinical outcomes.

    • Guide: Re-evaluate the clinical validation in the correct patient population. The biomarker's performance must be demonstrated for a specific Context of Use (COU). A diagnostic biomarker requires high sensitivity and specificity, while a prognostic biomarker needs robust correlation with disease outcomes [2].
  • Problem: Uncertainty in the regulatory path for a novel biomarker.

    • Guide: Engage with regulatory agencies early. Pathways include Critical Path Innovation Meetings (CPIM) or the pre-IND process to discuss validation plans and evidence requirements for your specific COU [2].

Experimental Workflow for Biomarker Validation

The following diagram maps out the core stages of the biomarker development and validation process, from initial discovery to regulatory acceptance.

Start Biomarker Discovery & Candidate Identification A Define Context of Use (COU) • Determine biomarker category • Specify intended application Start->A B Analytical Validation • Assess accuracy & precision • Determine sensitivity & specificity • Establish reproducibility A->B C Clinical Validation • Correlate with clinical outcomes • Assess in target population • Determine predictive value B->C D Regulatory Strategy & Engagement • Pre-IND meeting • Biomarker Qualification Program (BQP) C->D End Regulatory Acceptance & Implementation D->End

References

Comparative Efficacy on Radiographic and Clinical Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy outcomes for filgotinib 200 mg and adalimumab 40 mg, both in combination with MTX.

Outcome Measure This compound 200 mg + MTX Adalimumab 40 mg + MTX Notes
mTSS Change at 24 Weeks 0.13 [1] 0.16 [1] Lower change indicates less radiographic progression.
mTSS Improvement at 48/52 Weeks Highest probability of greatest improvement [2] Lower probability than this compound 200 mg [2] Based on Bayesian Network Meta-Analysis (NMA) rankings.
Erosion Score Improvement Highest probability of greatest improvement [2] Lower probability than this compound 200 mg [2] Based on Bayesian NMA rankings.
Joint Space Narrowing Improvement Highest probability of greatest improvement [2] Lower probability than this compound 200 mg [2] Based on Bayesian NMA rankings.
ACR70 Response at 12 Weeks 26.3% [1] 14.2% [1] Higher percentage indicates better clinical response.
Clinical Remission (DAS28(CRP)<2.6) at 12 Weeks 33.9% [1] 23.7% [1] Higher percentage indicates better remission rates.

Detailed Experimental Methodologies

The data in the comparison table are derived from two primary types of clinical research.

Phase 3 Randomized Controlled Trial (RCT): FINCH 1 [1]
  • Objective: To evaluate the efficacy and safety of this compound versus adalimumab and placebo, all in combination with MTX.
  • Patient Population: 1,759 adults with moderately to severely active RA who had an inadequate response to MTX (MTX-IR).
  • Study Design:
    • Type: Randomized, double-blind, placebo- and active-controlled trial.
    • Duration: 52 weeks.
    • Treatment Arms: Patients were randomized to receive this compound 200 mg, this compound 100 mg, adalimumab 40 mg, or placebo, all on top of a stable dose of MTX.
  • Key Radiographic Endpoint:
    • Assessment: Change from baseline in the modified Total Sharp Score (mTSS) at Week 24.
    • Scoring Method: The van der Heijde modification of the Sharp score was used, which evaluates joint erosions and joint space narrowing in hands and feet [3] [4].
    • Reading Process: Radiographs were scored by independent readers who were blinded to the treatment sequence, time point, and patient group to minimize bias.
Bayesian Network Meta-Analysis (NMA) [2]
  • Objective: To compare the efficacy of various JAK inhibitors (including this compound) and adalimumab in the absence of direct head-to-head trials.
  • Literature Search:
    • Databases: Systematic search of PubMed for papers published between January 2010 and December 2022.
    • Inclusion Criteria: Focused on RCTs in MTX-IR RA patients reporting outcomes like mTSS, erosion, and joint space narrowing at 48/52 weeks.
  • Statistical Analysis:
    • Model: A Bayesian NMA with a fixed-effects model was performed using R software and the BUGSnet package.
    • Outcome: The analysis calculated the probability of each treatment being the best for a given outcome. This compound 200 mg had the highest probability of being the best for limiting radiographic progression.

Mechanisms of Action

The superior radiographic outcomes observed with this compound are rooted in its distinct mechanism of action within the JAK-STAT pathway, which differs from adalimumab's TNF inhibition.

This compound: Selective JAK1 Inhibition [5]

The following diagram illustrates the intracellular JAK-STAT signaling pathway targeted by this compound.

filgotinib_pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK2 JAK2/JAK3/TYK2 Receptor->JAK2 STAT STAT Protein JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Inflammation Gene Transcription (Inflammation, Immune Response) Nucleus->Inflammation This compound This compound This compound->JAK1 Preferentially Inhibits

This compound is an oral, small-molecule preferential JAK1 inhibitor [5]. It intracellularly inhibits JAK1-mediated phosphorylation, which prevents the activation of STAT proteins and their subsequent migration to the nucleus to drive the transcription of pro-inflammatory genes [5] [6]. Its high selectivity for JAK1 is intended to provide efficacy while minimizing off-target effects associated with other JAK enzymes [7].

Adalimumab: TNF-Alpha Inhibition [8]

adalimumab_pathway ImmuneCell Immune Cell TNF_alpha TNF-α ImmuneCell->TNF_alpha TNF_Receptor TNF Receptor TNF_alpha->TNF_Receptor InflammatoryCascade Inflammatory Cascade Activation TNF_Receptor->InflammatoryCascade CellularResponses Pro-inflammatory Cellular Responses InflammatoryCascade->CellularResponses Adalimumab Adalimumab Adalimumab->TNF_alpha Binds and Neutralizes

Adalimumab is a subcutaneous, biologic monoclonal antibody that targets and neutralizes the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in the extracellular space [8]. By binding to TNF-α, it prevents the cytokine from interacting with its cell-surface receptors, thereby blunting the downstream inflammatory cascade [8].

Key Takeaways for Researchers

  • Radiographic Superiority: Evidence from both direct and indirect comparisons suggests this compound 200 mg may offer superior inhibition of structural joint damage over adalimumab in MTX-IR patients [2] [1].
  • Mechanistic Distinction: this compound acts through intracellular JAK-STAT pathway inhibition, while adalimumab acts extracellularly on a specific cytokine. This fundamental difference may explain variations in efficacy and safety profiles [5] [8].
  • Clinical Relevance: The preservation of joint integrity, as measured by mTSS, is a crucial marker of disease modification in RA and a key endpoint for regulatory approval of DMARDs [3].

References

filgotinib network meta-analysis JAK inhibitors rheumatoid arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison of JAK Inhibitors

The tables below summarize key efficacy and safety findings from recent comparative studies.

Table 1: Radiographic and Clinical Efficacy at 48-52 Weeks (MTX-IR Patients) [1] [2] This data is based on a Bayesian network meta-analysis (NMA) of 5 randomized controlled trials (RCTs) involving 6,933 patients. Treatments are ranked by their probability of providing the greatest improvement in the modified Total Sharp Score (mTSS), a key measure of joint damage.

Treatment (with Methotrexate) Ranking for mTSS Improvement (vs. Placebo) Key Clinical Efficacy Outcomes
Filgotinib 200 mg Highest probability High probability of CDAI/SDAI remission at 12 weeks [1].
This compound 100 mg Second highest Varied performance across other clinical outcomes (ACR70, Boolean remission) [1].
Adalimumab 40 mg Third highest
Baricitinib 4 mg Fourth highest
Upadacitinib 15 mg Fifth highest

Table 2: Safety and Laboratory Profile from Real-World Evidence [3] [4] This data comes from a 12-month real-world study of 115 patients with difficult-to-treat RA, providing insights into laboratory parameters and adverse events.

Treatment Key Laboratory Findings (after 12 months) Reported Adverse Events (Incidence)
This compound 200 mg Stable LDL-C/HDL-C ratio (2.37 vs. 2.35, NS); Significant reduction in suPAR [3]. Herpes Zoster reactivation (1%) [3].
Baricitinib 4 mg Venous Thromboembolic Events (VTEs) and Major Adverse Cardiovascular Events (MACEs) (1%) [3].
Tofacitinib 10 mg Herpes Zoster reactivation (1%) [3].
Upadacitinib 15 mg Significant reduction in suPAR [3]. Non-melanoma skin cancer (NMSC) (1%) [3].

Table 3: Broader Efficacy and Safety from a Larger Network Meta-Analysis [5] This data comes from a frequentist NMA of 39 RCTs with 16,894 participants, providing a broader comparison of JAK inhibitors.

Treatment ACR50 Response (SUCRA score) Safety and Tolerability (Risk vs. other JAKinibs)
Decernotinib 300 mg Highest (SUCRA: 0.92)
This compound 100 mg Significantly lower infection risk (RR=0.40, SUCRA: 0.90) [5].
Tofacitinib 1 mg Lower incidence of Adverse Drug Reactions (SUCRA: 0.89) [5].
Baricitinib 4 mg Highest risk of Herpes Zoster (RR=4.79, SUCRA: 0.11) [5].

Experimental Protocols from Cited Analyses

To ensure reproducibility and critical appraisal, here are the core methodologies from the key studies cited.

1. Bayesian Network Meta-Analysis (2025) on Radiographic Efficacy [1] [2] This study was designed to fill the evidence gap regarding radiographic progression, for which head-to-head trials are lacking.

  • Data Sources and Search: A systematic literature search was performed in PubMed for RCTs published between January 2010 and December 2022.
  • Eligibility Criteria: Included RCTs evaluated JAK inhibitors (tofacitinib, baricitinib, upadacitinib, this compound) or adalimumab, all in combination with methotrexate, in adults with MTX-IR RA.
  • Outcomes: Primary outcomes were change from baseline in modified Total Sharp Score (mTSS), erosion score, and joint space narrowing score at 48 or 52 weeks. Secondary outcomes included ACR70, Boolean remission, CDAI ≤ 2.8, and SDAI ≤ 3.3 at multiple time points.
  • Statistical Analysis: A Bayesian network meta-analysis was performed using R software with the BUGSnet package. A fixed-effects model was the primary approach, with a random-effects model used for sensitivity analysis. Heterogeneity was assessed using I² statistics. Treatment rankings were based on the probability of each being the best.

2. Real-World Observational Study (ELECTRA-i, 2024) on Clinical Practice [3] [4] This study provides complementary real-world evidence on the use of JAK inhibitors in a clinical setting.

  • Study Population: 115 patients with difficult-to-treat RA (D2T-RA) from a single rheumatology unit, treated with one of four JAK inhibitors.
  • Intervention and Follow-up: Patients received standard doses of baricitinib, this compound, tofacitinib, or upadacitinib. Clinical response was evaluated at baseline, 3, 6, and 12 months.
  • Assessment Measures: Efficacy was evaluated using standard clinical scores: DAS28, CDAI, tender/swollen joint counts, VAS, HAQ, and Patient Global Assessment (PGA). Laboratory parameters (calprotectin, TNF-α, IL-6, suPAR, lipid ratios) and adverse events were also monitored.
  • Statistical Analysis: Statistical significance of changes from baseline in clinical and laboratory parameters was assessed.

JAK/STAT Signaling and Network Meta-Analysis Workflow

The following diagrams illustrate the biological pathway targeted by these drugs and the logical flow of the comparative analysis methodology.

G JAK-STAT Signaling Pathway in Rheumatoid Arthritis Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Protein (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to Inflammation Gene Transcription (Inflammation, Immune Cell Activation) Nucleus->Inflammation Drives JAKi JAK Inhibitor (e.g., this compound) JAKi->JAK Inhibits

G Network Meta-Analysis Workflow for JAK Inhibitor Comparison Start 1. Define Research Question (Compare JAKi efficacy/safety) Search 2. Systematic Literature Search (Databases: PubMed, Embase, etc.) Start->Search Screen 3. Screen & Select Studies (Inclusion/Exclusion Criteria) Search->Screen Data 4. Extract Data (PICO: Population, Intervention, Comparator, Outcome) Screen->Data Network 5. Construct Network of Trials (Direct and Indirect Comparisons) Data->Network Analyze 6. Statistical Synthesis (Bayesian or Frequentist NMA Model) Network->Analyze Rank 7. Rank Treatments & Assess Confidence (SUCRA, Inconsistency Checks) Analyze->Rank Report 8. Report Findings Rank->Report

Key Interpretations and Clinical Relevance

  • Radiographic Superiority: The consistent top ranking of this compound 200 mg for inhibiting joint structural damage (mTSS) is a significant differentiator, as preventing long-term disability is a primary treatment goal in RA [1] [2].
  • Metabolic Profile: this compound's neutral impact on the LDL-C/HDL-C ratio in the real-world study suggests a potentially favorable cardiovascular risk profile, a key consideration in treatment selection [3].
  • Evidence Hierarchy: The efficacy data from the large, rigorous NMAs of RCTs is considered the highest level of evidence for comparing treatments, while the real-world study provides valuable insights into safety and performance in routine clinical practice [1] [3] [5].

References

Efficacy and Safety Comparison in Rheumatoid Arthritis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from a Bayesian network meta-analysis of randomized controlled trials (RCTs) involving patients with active RA who had an inadequate response to biologic disease-modifying antirheumatic drugs (bDMARDs) [1].

Parameter Filgotinib 200 mg This compound 100 mg Tofacitinib 5 mg Placebo
ACR20 Response (SUCRA Ranking) 2nd (after Upadacitinib) 4th 5th 6th (last)
ACR50 Response (SUCRA Ranking) 2nd (after Baricitinib) 5th 3rd 6th (last)
ACR70 Response Rate Not significantly different from Tofacitinib Significantly lower than Tofacitinib 5 mg Reference point Significantly lower
Serious Adverse Event (SAE) Rate Not significantly different from placebo Information not specified in result Not significantly different from placebo Reference point
  • Efficacy Takeaways: In this refractory RA population, both doses of this compound and Tofacitinib were significantly more effective than placebo. This compound 200 mg generally ranked higher for achieving moderate response (ACR20/50), while Tofacitinib 5 mg showed a strong performance for higher thresholds of response (ACR70) [1].
  • Safety Takeaways: Both Tofacitinib 5 mg and this compound 200 mg showed serious adverse event rates that were not significantly different from placebo in this analysis. The study concluded that all these JAK inhibitors are viable options but possess distinct efficacy and safety profiles [1].

Experimental Protocol for Clinical Comparison

The comparative data presented above is derived from a specific type of study designed to compare multiple treatments in the absence of direct head-to-head trials. Here is the detailed methodology:

  • Study Design: Bayesian Network Meta-Analysis (NMA) [1].
  • Objective: To combine direct and indirect evidence from multiple RCTs to examine the relative efficacy and safety of Tofacitinib, Baricitinib, Upadacitinib, and this compound.
  • Patient Population: Patients with active rheumatoid arthritis (RA) and an inadequate response to biologic disease-modifying antirheumatic drugs (bDMARDs) [1].
  • Included Studies: Four RCTs meeting the inclusion criteria, comprising a total of 1399 patients [1].
  • Interventions Assessed: this compound (100 mg and 200 mg), Tofacitinib (5 mg), Baricitinib (4 mg), Upadacitinib (15 mg), and placebo [1].
  • Primary Efficacy Endpoints: American College of Rheumatology response rates (ACR20, ACR50, ACR70), which represent a 20%, 50%, or 70% improvement in disease activity scores [1].
  • Safety Endpoints: Incidence of serious adverse events (SAEs) [1].
  • Statistical Analysis:
    • A Bayesian framework was used to perform the NMA.
    • Treatments were ranked for each outcome using the Surface Under the Cumulative Ranking Curve (SUCRA). A higher SUCRA value (closer to 100%) indicates a higher probability of being the best treatment for that outcome [1].

Mechanism of Action and Safety Context

Both this compound and Tofacitinib are Janus kinase (JAK) inhibitors, but they differ in their selectivity for different JAK family members (JAK1, JAK2, JAK3, TYK2), which may influence their efficacy and safety profiles [2].

  • JAK-STAT Pathway: When cytokines bind to their receptors on a cell surface, they activate associated JAK proteins. The JAKs then phosphorylate and activate STAT proteins. Activated STATs move to the cell nucleus and act as transcription factors, turning on genes involved in inflammation and immune response [2].
  • Inhibition: JAK inhibitor drugs bind to the kinases, blocking this signaling cascade and reducing the production of inflammatory cytokines [2].

The diagram below illustrates this pathway and where the inhibitors act.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Protein (e.g., JAK1, JAK2, JAK3) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus GeneTranscription Gene Transcription (Inflammatory Response) Nucleus->GeneTranscription JAK_Inhibitor JAK Inhibitor (e.g., this compound, Tofacitinib) JAK_Inhibitor->JAK  Inhibits

Considerations for a Comprehensive Safety Profile

When comparing the safety of these drugs, it is crucial to consider the broader context beyond a single study.

  • Class-Wide Safety Considerations: As a drug class, JAK inhibitors share certain safety concerns. Regulatory agencies have highlighted an increased risk of major adverse cardiovascular events (MACE), malignancy, thrombosis, and serious infections based on data primarily involving Tofacitinib [3] [4]. The extent of this risk and how it varies between more selective and less selective JAK inhibitors is an active area of research.
  • Indication-Specific Profiles: Safety can vary by disease. For example, a 2025 network meta-analysis in Alopecia Areata found that Baricitinib was associated with a higher likelihood of acne and infections, while Deuruxolitinib and Ritlecitinib were linked to elevated creatine phosphokinase levels [5]. This underscores that safety signals are not uniform across all conditions.
  • Lack of Direct Comparisons: The absence of head-to-head RCTs for this compound vs. Tofacitinib is a significant evidence gap, noted not only in RA but also in other conditions like ulcerative colitis [3]. The available indirect comparisons from network meta-analyses, while valuable, have inherent limitations and can show inconsistencies [6].

References

filgotinib structural damage inhibition erosion score

Author: Smolecule Technical Support Team. Date: February 2026

Radiographic Efficacy Comparison in MTX-IR RA

The table below summarizes key findings from a Bayesian network meta-analysis that compared filgotinib with other JAK inhibitors and adalimumab. The outcomes are based on the change from baseline in radiographic scores at 48 or 52 weeks in patients with an inadequate response to methotrexate (MTX-IR) [1].

Treatment Dose Methotrexate Combination Rank for mTSS Improvement vs. Placebo Rank for Erosion Score Improvement Rank for JSN Score Improvement
This compound 200 mg Yes 1 (Highest probability) 1 (Highest probability) 1 (Highest probability)
This compound 100 mg Yes 2 2 2
Adalimumab 40 mg Yes 3 3 3
Baricitinib 4 mg Yes 4 4 4
Upadacitinib 15 mg Yes 5 5 5
Tofacitinib 5 mg Yes 6 6 6

> mTSS: Modified Total Sharp Score; JSN: Joint Space Narrowing. > This analysis included five studies (with two additional related publications) totaling 6933 patients. The rankings represent the probability of each treatment being the best for inhibiting radiographic progression [1].

Additional analysis from the FINCH 1 trial suggests that the 200 mg dose of this compound may uniquely uncouple structural progression from clinical disease activity. This means that even in patients with medium or high clinical disease activity, this compound 200 mg could still significantly inhibit the progression of joint damage compared to placebo [2].

Key Experimental Protocols and Data

For a rigorous assessment, here are the methodologies and contexts for the key data presented.

Network Meta-Analysis Protocol

The comparative data in the table above comes from a systematic literature review and Bayesian network meta-analysis [1].

  • Objective: To compare the radiographic and clinical efficacy of various JAK inhibitors and adalimumab in patients with MTX-IR RA, in the absence of direct head-to-head trials.
  • Search Strategy: A systematic search of the PubMed database for papers published between January 2010 and December 2022.
  • Eligibility Criteria: Included randomized controlled trials (RCTs) evaluating JAK inhibitors (tofacitinib, baricitinib, upadacitinib, this compound) or adalimumab, all with background MTX.
  • Primary Outcomes: Change from baseline in mTSS, erosion score, and joint space narrowing (JSN) score at 48/52 weeks.
  • Statistical Analysis: A Bayesian model was used to calculate the probabilities of each treatment being the most effective.
FINCH 1 Trial: Structural Progression & Disease Activity

The "uncoupling" observation is derived from a post-hoc analysis of the phase 3 FINCH 1 trial [2].

  • Study Design: A phase 3, randomized, double-blind, active- and placebo-controlled trial.
  • Patient Population: Adults with active RA and an inadequate response to methotrexate.
  • Interventions: Patients were randomized to receive this compound 200 mg (FIL200), this compound 100 mg (FIL100), adalimumab 40 mg, or placebo, all on a background of stable methotrexate.
  • Key Assessment: Changes from baseline in mTSS, erosion score, and JSN score were evaluated at 24 weeks, stratified by the level of clinical disease activity (remission, low, medium, or high) achieved at that time point.
  • Finding: While all treatments showed minimal structural progression in patients who achieved clinical remission or low disease activity, only FIL200 significantly inhibited joint damage compared to placebo in patients with medium or high disease activity. This supports the concept of uncoupling clinical symptoms from radiographic damage with this specific treatment [2].
Efficacy in High-Risk Patients

An exploratory analysis of FINCH 1 also evaluated this compound in patients with poor prognostic factors (PPFs), such as seropositivity, high CRP, high disease activity, and existing bone erosions [3].

  • Finding: At week 52, this compound 200 mg plus MTX reduced the progression of joint damage (as measured by mTSS) compared to adalimumab plus MTX, in patients with all four PPFs. This suggests robust efficacy in a patient population at high risk for progressive joint destruction [3].

JAK-STAT Pathway and Drug Mechanism

This compound is a Janus kinase (JAK) 1-preferential inhibitor. The following diagram illustrates the JAK-STAT signaling pathway that it targets.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK_Other JAK2/JAK3/TYK2 Receptor->JAK_Other Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK_Other->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTrans Gene Transcription Nucleus->GeneTrans Inflammation Inflammation GeneTrans->Inflammation Promotes ImmuneResponse ImmuneResponse GeneTrans->ImmuneResponse Promotes This compound This compound (JAK1 Inhibitor) This compound->JAK1 Inhibits

This pathway shows how this compound, by preferentially inhibiting JAK1, modulates the signaling of multiple cytokines involved in RA pathogenesis, leading to reduced inflammation and immune responses [4].

Interpretation Guide for Professionals

  • Clinical vs. Structural Outcomes: The data highlights the importance of evaluating both clinical remission and radiographic outcomes independently. An "uncoupling" effect can be a significant differentiator for a therapy, offering long-term joint protection even when clinical symptoms are not fully controlled [2].
  • Dose Dependency: The consistent superiority of the 200 mg dose over the 100 mg dose of this compound across multiple endpoints indicates a clear dose-response relationship for radiographic inhibition [1] [3].
  • Biomarker Evidence: Mechanistic studies support the clinical findings. Treatment with this compound led to a dose-dependent reduction in biomarkers associated with JAK-STAT signaling, inflammation, and notably, bone resorption (e.g., CTX-I and NTX-I), as early as 4 weeks [4].

References

filgotinib clinical remission rates vs other JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Clinical Remission Rates of JAK Inhibitors

Drug (Study) Condition Study Type & Period Clinical Remission Rate Key Comparator Findings
Filgotinib 200 mg [1] Ulcerative Colitis Phase 2b/3 RCT (58 weeks) 37.2% (Maintenance) Superior to placebo (11.2%) in maintaining remission [1].
Tofacitinib 10 mg BID [2] Ulcerative Colitis Real-world Cohort (24 weeks) 44.9% (Steroid-free) No significant difference vs. This compound (58.8%) after statistical adjustment [2].
This compound 200 mg [2] Ulcerative Colitis Real-world Cohort (24 weeks) 58.8% (Steroid-free) No significant difference vs. Tofacitinib (44.9%) after statistical adjustment [2].
Upadacitinib 45 mg [3] Ulcerative Colitis (Bio-Exposed) Real-world Cohort (16 weeks) 60.1% (Steroid-free) Superior to both Tofacitinib (38.9%) and this compound (36.8%) at Week 16 [3].
This compound 200 mg [3] Ulcerative Colitis (Bio-Exposed) Real-world Cohort (16 weeks) 36.8% (Steroid-free) Lower than Upadacitinib (60.1%), no significant difference vs. Tofacitinib (38.9%) at Week 16 [3].
Tofacitinib 10 mg BID [3] Ulcerative Colitis (Bio-Exposed) Real-world Cohort (16 weeks) 38.9% (Steroid-free) Lower than Upadacitinib (60.1%), no significant difference vs. This compound (36.8%) at Week 16 [3].

Key Experimental Methodologies

The data in the table above comes from robust study designs. Here are the methodologies for the key experiments cited.

  • Propensity Score Weighting (PSW): Used in real-world cohort studies [4] [2] to minimize selection bias and simulate randomization, allowing for more reliable comparison between treatment groups.
  • Inverse Probability of Treatment Weighting (IPTW): A specific type of PSW used to create a weighted population where baseline characteristics are balanced across treatment groups, enabling a direct comparison of effectiveness [4] [2].
  • Randomized Controlled Trials (RCTs): Considered the gold standard. The SELECTION trial for this compound was a phase 2b/3, double-blind, placebo-controlled trial that evaluated induction and maintenance therapy in UC patients [1].
  • Endpoint Definitions: Common efficacy endpoints include
    • Clinical Remission: Defined as a resolution of clinical symptoms, often with a Mayo stool frequency subscore of 0 or 1 and a rectal bleeding subscore of 0 [5].
    • Corticosteroid-Free Clinical Remission (CFREM): Achievement of clinical remission without the use of corticosteroids for a specified period before the assessment [3].

JAK-STAT Signaling Pathway and Drug Mechanism

JAK inhibitors work by targeting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, a crucial intracellular signaling mechanism for numerous cytokines and growth factors [5]. The diagram below illustrates this pathway and the inhibition sites for the different drugs.

jak_stat Cytokine Cytokine Receptor Cell Surface Receptor Cytokine->Receptor Binds JAK JAK Protein (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to GeneTranscription Gene Transcription (Inflammation, Immune Response) Nucleus->GeneTranscription Tofacitinib Tofacitinib (Pan-JAK Inhibitor) Tofacitinib->JAK Inhibits This compound This compound (JAK1 Preferential) This compound->JAK Inhibits Upadacitinib Upadacitinib (JAK1 Selective) Upadacitinib->JAK Inhibits

The selectivity of different JAK inhibitors influences their efficacy and safety profiles [4] [5]:

  • Tofacitinib is a pan-JAK inhibitor, affecting JAK1, JAK2, JAK3, and TYK2. Broader inhibition may be associated with a higher risk of certain adverse events [4].
  • This compound and Upadacitinib are designed as selective JAK1 inhibitors. This selectivity aims to maintain efficacy while minimizing side effects by preserving the function of other JAK proteins [4].

Interpretation and Considerations for Researchers

When interpreting this data for drug development, please consider:

  • Real-World vs. Trial Data: RCTs (like SELECTION) provide high-quality efficacy data under controlled conditions. Real-world studies (like the Sicilian Network and JAKARTA studies) offer insights into effectiveness in routine practice and are crucial for understanding performance in biologically pre-treated patients [4] [3] [2].
  • Heterogeneity in Study Populations: Direct cross-study comparisons should be made cautiously. Differences in baseline patient characteristics, such as prior biologic exposure and disease severity, significantly influence remission rates [3].
  • Safety is a Key Differentiator: While this guide focuses on efficacy, the choice between JAK inhibitors is also heavily influenced by their safety and tolerability profiles, which are linked to their selectivity [4] [6].

References

Filgotinib: Clinical Trial vs. Real-World Effectiveness

Author: Smolecule Technical Support Team. Date: February 2026

Condition & Data Source Study/ Cohort Details Key Effectiveness Outcomes Treatment Persistence & Safety
Rheumatoid Arthritis (RA) - Clinical Trials

| FINCH 1-3 Trials [1] | Phase 3 RCTs in patients with inadequate response to MTX or bDMARDs, or who were MTX-naive. | Pain Reduction (VAS): Significant reductions from week 2, sustained over time. [1] DAS28-CRP Remission + Low Pain: At week 24, 35.8% (200 mg) and 25.0% (100 mg) achieved both DAS28-CRP remission and VAS pain ≤20 mm. [1] | N/A for this specific analysis | | Rheumatoid Arthritis (RA) - Real-World | | | | | FILOSOPHY & PARROTFISH (Pooled Interim Analysis) [2] | Prospective observational studies; 1,309 patients with up to 24 months of follow-up. | CDAI Remission/LDA: At Month 24, achieved by 88.2% of AT-naïve and 70.9% of AT-experienced patients. [2] DAS28-CRP Remission: At Month 24, achieved by 85.2% of AT-naïve and 78.0% of AT-experienced patients. [2] | Persistence: 84.9% at 6 months. [2] Discontinuation: 25.1% (Lack of efficacy: 40.1%; Adverse events: 38.6%). [2] | | Belgian TARDIS Registry [3] | Real-world cohort; 405 patients assessed at 3 months. | Remission (DAS28 <2.6): 61% of patients. [3] Low Disease Activity (DAS28 ≤3.2): 81% of patients. [3] HAQ-DI MCID: 70% of patients. [3] | Continuation: 92% continued filgotinib at first follow-up. [3] | | Ulcerative Colitis (UC) - Real-World | | | | | UK Multicentre Cohort [4] | Retrospective study; 286 patients with UC. | Clinical Response (8-12 weeks): 65% of patients. [4] Clinical Remission (8-12 weeks): 51% of patients. [4] Corticosteroid Cessation: 78% of patients on steroids at baseline were steroid-free. [4] | Persistence: 66% at 12 months. [4] Adverse Events: Recorded in 30/286 patients (10.5%), leading to discontinuation in 8 patients. [4] |

Key Experimental Protocols from the Data

To help you interpret the data, here are the methodologies used in the cited clinical trials and real-world studies.

Clinical Trial Protocol: FINCH 1-3 Studies

The foundational Phase 3 data for this compound in RA comes from the FINCH 1, 2, and 3 trials. [1]

  • Design: Randomized, double-blind, placebo- and active-controlled trials.
  • Population: Patients with active, moderate-to-severe RA.
    • FINCH 1: Inadequate response to methotrexate (MTX). Compared this compound (100/200 mg) + MTX vs. adalimumab + MTX vs. placebo + MTX.
    • FINCH 2: Inadequate response to biologic DMARDs. Compared this compound (100/200 mg) vs. placebo, both with conventional DMARDs.
    • FINCH 3: MTX-naïve patients. Compared this compound (100/200 mg) + MTX vs. This compound 200 mg monotherapy vs. MTX monotherapy.
  • Primary Endpoints: Included the proportion of patients achieving an ACR20 response at Week 12 (FINCH 2 & 3) or Week 24 (FINCH 1).
  • Pain Assessment: A key patient-reported outcome was pain, measured on a 100 mm Visual Analogue Scale (VAS) at multiple time points. [1]
Real-World Study Protocol: UK UC Cohort

The large real-world study in Ulcerative colitis used the following method: [4]

  • Design: Retrospective, observational cohort evaluation across nine UK centers.
  • Population: Adult patients with endoscopically and histologically confirmed UC who were initiated on this compound. The "active disease population" for effectiveness analysis required both clinical activity and objective inflammation (elevated CRP, calprotectin, or active endoscopy) at baseline.
  • Data Collection: Data was collected from medical records at three timepoints: Baseline, Post-induction (8-12 weeks), and during Maintenance (most recent review).
  • Outcomes:
    • Effectiveness: Clinical response (reduction in SCCAI ≥2 or PMS ≥3) and clinical remission (SCCAI ≤2 or PMS ≤1). Corticosteroid cessation and biomarker (CRP, calprotectin) reduction were also assessed.
    • Persistence: Calculated using Kaplan-Meier analysis.
    • Safety: All adverse events were recorded.

Mechanism of Action: JAK-STAT Signaling Pathway

The following diagram illustrates this compound's preferential JAK1 inhibition mechanism within the JAK-STAT pathway, which is central to its therapeutic effect.

jak_stat cluster_inhibit This compound Action Cytokine Cytokine (e.g., IL-6, IFN-y) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK_Other JAK2/JAK3/TYK2 Receptor->JAK_Other Activation STAT STAT Protein JAK1->STAT Phosphorylation JAK_Other->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Transcription Gene Transcription Nucleus->Transcription Inflammation Inflammation & Pain Transcription->Inflammation Inhibitor This compound (JAK1 Preferential Inhibitor) Inhibitor->JAK1 Preferentially Blocks

Interpretation of Comparative Data

  • Consistency in RA: The real-world data strongly supports the clinical trial findings. The high rates of DAS28-CRP remission and LDA observed in the FILOSOPHY study (up to 85% at 24 months) are consistent with the robust responses in the FINCH trials. [2] [1] The rapid and sustained pain relief, a critical outcome for patients, is confirmed in both settings. [1]
  • Effectiveness in UC: The real-world data for UC shows that this compound is effective in a heterogeneous patient population, including over 50% who had failed previous advanced therapies. [4] The clinical remission rate of 51% post-induction and 66% treatment persistence at one year demonstrate its value in a difficult-to-treat real-world cohort. [4]
  • Safety Profile: Real-world evidence across conditions confirms the acceptable safety and tolerability of filgotinsky, with adverse event-driven discontinuation rates remaining low (2.8% in the large UC cohort). [4] This is crucial for informing clinical decision-making.

References

filgotinib safety profile comparative real-world evidence

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety and Effectiveness Profile

The tables below summarize real-world and meta-analysis findings for filgotinib across different inflammatory conditions.

Ulcerative Colitis (UC) - Real-World Evidence

Aspect This compound Findings Comparative Agent (Findings) Source (Study Details)
Clinical Remission (Week 8) 46.9% - 51% [1] [2] Upadacitinib: 65.7% [2] Multicenter retrospective cohort studies [1] [2].
Safety (Adverse Events) 24.5% of patients [2] Upadacitinib: 45.7% of patients [2] Multicenter retrospective cohort study [2].
Treatment Persistence 66% at 12 months [1] No significant difference vs. Upadacitinib [2] Retrospective observational cohort [1].
Key Considerations --- Upadacitinib showed superior short-term effectiveness but higher incidence of AEs [2]. Tofacitinib had comparable effectiveness and safety in a propensity score-weighted study [3]. ---

Rheumatoid Arthritis (RA) - Clinical Trials & Meta-Analyses

Aspect This compound Findings Comparative Agents Source (Study Details)
Long-Term Safety (up to 8 years) Low EAIR/100 PYE: Major Adverse Cardiovascular Events (MACE): 0.19; Malignancies: 0.6; Herpes Zoster: 1.3 [4] --- DARWIN 3 phase II long-term extension (LTE) study [4].
Radiographic Efficacy (at 52 wks) This compound 200 mg had the highest probability of greatest improvement in mTSS vs. other JAKis and adalimumab [5] This compound 100 mg, Adalimumab, Baricitinib, Upadacitinib [5] Bayesian network meta-analysis (NMA) of RCTs [5].
Lab Parameters & BMI Remained stable over 24 months [6] --- Interim analysis of FILOSOPHY and PARROTFISH observational studies [6].
Key Considerations --- In Psoriatic Arthritis (PsA), a network meta-analysis ranked This compound 200 mg as the safest and most effective JAK inhibitor [7]. ---

Overview of Key Experimental Protocols

Understanding the methodology behind the data is crucial for interpretation. Here are the designs of the key study types cited:

  • Real-World Evidence (RWE) Studies: These are typically retrospective, observational cohort studies [1] [8] [2]. They involve collecting data from medical records of patients treated in routine clinical practice.

    • Population: Adult patients with confirmed UC or RA who were prescribed the drug [1] [8].
    • Data Collection: Researchers gather baseline demographics, treatment history, and clinical outcomes (e.g., disease activity scores, biomarker levels, adverse events) at predefined time points (e.g., baseline, 8-12 weeks, maintenance) [1] [2].
    • Analysis: Effectiveness is assessed through rates of clinical response/remission and treatment persistence. Safety is evaluated by recording the incidence and type of adverse events [1] [8]. Some studies use statistical models like propensity score matching to compare treatments while adjusting for confounding factors [2] [3].
  • Network Meta-Analysis (NMA): This is a statistical technique used to compare multiple treatments simultaneously in the absence of direct head-to-head trials [7] [5].

    • Systematic Literature Review: Researchers identify all relevant randomized controlled trials (RCTs) comparing the interventions of interest (e.g., different JAK inhibitors) against a common comparator like placebo [5].
    • Statistical Synthesis: A Bayesian statistical model is built to integrate the evidence from the network of trials. This allows for the calculation of comparative efficacy and safety probabilities between all treatments in the network [7] [5].
    • Outcome Measures: The analysis provides outcomes like odds ratios (OR) and credible intervals (CrI), and can rank the probabilities of treatments being the best for a given endpoint [7] [5].

Visualizing Key Concepts

The following diagrams illustrate the core mechanisms and data synthesis approach discussed in this guide.

jak_stat cluster_inhibit JAK Inhibitor Action (e.g., this compound) Cytokines Cytokines (e.g., IL-6, IFN) Receptor Cytokine Receptor Cytokines->Receptor Binding JAKs JAK Proteins (JAK1, JAK2, JAK3, TYK2) Receptor->JAKs Activation STATs STAT Proteins JAKs->STATs Phosphorylation Nucleus Nucleus STATs->Nucleus Dimerization & Translocation Inflammation Gene Transcription (Inflammation, Immune Response) Nucleus->Inflammation JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAKs Inhibits

Diagram 1: JAK-STAT Signaling Pathway and Inhibitor Mechanism. This diagram visualizes the core mechanism of action for JAK inhibitors like this compound. Cytokines bind to their receptors, activating associated JAK proteins, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and move to the nucleus to drive pro-inflammatory gene transcription. JAK inhibitors work by intracellularly binding to JAKs, blocking this signaling cascade and thus reducing inflammation [8].

evidence_flow RW_Studies Real-World Observational Studies (e.g., Retrospective Cohorts) NMA Network Meta-Analysis (NMA) RW_Studies->NMA Contribute data RCTs Randomized Controlled Trials (RCTs) RCTs->NMA Contribute data Comparative_Profile Comparative Effectiveness & Safety Profile NMA->Comparative_Profile Indirectly compares & ranks treatments

Diagram 2: Synthesis of Real-World and Trial Data via Network Meta-Analysis. This diagram outlines the workflow for generating comparative evidence. Both Real-World Observational Studies and Randomized Controlled Trials (RCTs) contribute data. A Network Meta-Analysis (NMA) synthesizes this information, enabling indirect comparisons and ranking of multiple treatments, even those never directly compared in head-to-head trials [7] [5].

Key Insights for Researchers

  • Therapeutic Positioning in UC: Real-world data suggests that while upadacitinib may offer superior short-term effectiveness, this comes with a significantly higher rate of adverse events compared to this compound [2]. The choice between agents may therefore involve a trade-off between efficacy and tolerability.
  • Radiographic Superiority in RA: For rheumatoid arthritis, this compound 200 mg demonstrates a strong and distinct profile in inhibiting structural joint damage, an critical long-term outcome. Network meta-analyses indicate it has a high probability of being superior to other JAK inhibitors and adalimumab in preventing radiographic progression [5].
  • Consistent Long-Term Safety: Data extending up to 8 years in RA and 24 months in large observational studies show that this compound's safety profile remains consistent over time, with no new signals emerging and low incidence rates of major adverse cardiovascular events (MACE) and malignancies [6] [4]. Its JAK1-preferential inhibition is postulated to contribute to this favorable risk-benefit profile [1] [8].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

425.15216079 Da

Monoisotopic Mass

425.15216079 Da

Heavy Atom Count

30

Appearance

White to off-white-solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3XVL385Q0M

Drug Indication

Filgotinib is indicated for the treatment of active moderate to severe rheumatoid arthritis alone or in combination with methotrexate. Filgotinib is currently reserved for patients who are unable to tolerate or who have not responded adequately to one or more disease-modifying anti-rheumatic drugs (DMARDS). Filgotinib is also indicated for treatment of moderately to severely active ulcerative colitis in adult patients who had an inadequate response with, lost response to, or were intolerant to either conventional therapy or a biologic agent.
Rheumatoid arthritis Jyseleca is indicated for the treatment of moderate to severe active rheumatoid arthritis in adult patients who have responded inadequately to, or who are intolerant to one or more disease modifying anti rheumatic drugs (DMARDs). Jyseleca may be used as monotherapy or in combination with methotrexate (MTX). Ulcerative colitisJyseleca is indicated for the treatment of adult patients with moderately to severely active ulcerative colitis who have had an inadequate response with, lost response to, or were intolerant to either conventional therapy or a biologic agent.
Treatment of Crohn's disease, Treatment of ulcerative colitis
Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , ankylosing spondylarthritis , psoriatic arthritis , and juvenile idiopathic arthritis )

Drug Classes

Breast Feeding; Lactation; Milk, Human; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Janus Kinase Inhibitors; JAK Inhibitors

Mechanism of Action

There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling.

Absorption Distribution and Excretion

Filgotinib is rapidly absorbed after oral administration. Median peak plasma concentrations occurred 2-3 hours post-dose for filgotinib and 5 hours post-dose for GS-829845. Steady-state concentrations can be observed in 2-3 days for filgotinib and in 4 days for GS-829845. Food does not appear to have a significant effect on the absorption of filgotinib; therefore, the medication can be administered without regard to food. After repeated oral dosing of filgotinib 200 mg, the reported Cmax and AUCτ values of filgotinib were 2.15 ug/mL and 6.77 ugxh/mL, respectively. For GS-829845 (the major metabolite) the reported Cmax was 4.43 ug/mL and the reported AUCτ was 83.2 ugxh/mL.
Of the total administered dose of filgotinib, approximately 87% undergoes renal elimination while 15% undergoes faecal elimination.

Metabolism Metabolites

Carboxylesterase enzymes are involved in the metabolism of filgotinib. The carboxylesterase 2 (CES2) isoform is chiefly responsible for metabolizing filgotinib to its major metabolite, GS-829845. Although carboxylesterase 1 (CES1) plays a less prominent role in the biotransformation of filgotinib, in vitro studies have demonstrated that CES1 will partially compensate in the event of CES2 saturation. GS-829845 is thus far the only major circulating metabolite to have been identified.

Wikipedia

Filgotinib

Biological Half Life

The half-life of filgotinib is estimated to be 7 hours, while the half-life of its active metabolite GS-829845 is estimated to be 19 hours.

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Nakayamada S, Kubo S, Iwata S, Tanaka Y. Recent Progress in JAK Inhibitors for the Treatment of Rheumatoid Arthritis. BioDrugs. 2016 Aug 31. Review. Erratum in: BioDrugs. 2016 Oct 3;:. PubMed PMID: 27577235.
2: Roskoski R Jr. Janus kinase (JAK) inhibitors in the treatment of inflammatory and neoplastic diseases. Pharmacol Res. 2016 Sep;111:784-803. doi: 10.1016/j.phrs.2016.07.038. Epub 2016 Jul 26. Review. PubMed PMID: 27473820.
3: Liu CY, Li Q, Zhou XD. [Inhibition of suppressor of cytokine signaling 1 on lipopolysaccharide-induced mucin5AC hypersecretion and the mechanism in human bronchial epithelial cells]. Zhonghua Yi Xue Za Zhi. 2016 Mar 29;96(12):966-70. doi: 10.3760/cma.j.issn.0376-2491.2016.12.012. Chinese. PubMed PMID: 27045723.
4: Nielsen OH, Seidelin JB, Ainsworth M, Coskun M. Will novel oral formulations change the management of inflammatory bowel disease? Expert Opin Investig Drugs. 2016 Jun;25(6):709-18. doi: 10.1517/13543784.2016.1165204. Epub 2016 Mar 28. PubMed PMID: 26967267.
5: Namour F, Desrivot J, Van der Aa A, Harrison P, Tasset C, van't Klooster G. Clinical Confirmation that the Selective JAK1 Inhibitor Filgotinib (GLPG0634) has a Low Liability for Drug-drug Interactions. Drug Metab Lett. 2016;10(1):38-48. PubMed PMID: 26693854.
6: Namour F. Author's Reply to Srinivas:

Explore Compound Types